3-[4-(Methylthio)phenoxy]propionic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfanylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXSNYBUXYMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533288 | |
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18333-20-5 | |
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 3-[4-(Methylthio)phenoxy]propionic acid, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutics. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and known properties, while also highlighting areas where further research is needed.
Core Molecular Identity
This compound is an organic compound featuring a phenoxypropionic acid scaffold with a methylthio substituent. The ether linkage and the thioether group are key structural features that influence its chemical reactivity and potential biological activity.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 3-[4-(Methylthio)phenoxy]propanoic acid | N/A |
| CAS Number | 18333-20-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2][5] |
| Molecular Weight | 212.27 g/mol | [1][5] |
| SMILES | O=C(O)CCOC1=CC=C(SC)C=C1 | [1] |
Physicochemical Properties: A Blend of Prediction and Observation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For this compound, a combination of experimentally determined and predicted data is available.
| Property | Value | Data Type | Source |
| Melting Point | 133-135 °C | Experimental | [3] |
| Boiling Point | 352.0 ± 22.0 °C | Predicted | [3] |
| Density | 1.24 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 4.60 ± 0.10 | Predicted | [3] |
| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | N/A | N/A |
Expert Insight: The predicted pKa of 4.60 suggests that this compound is a weak acid, comparable to other carboxylic acids. This property is crucial for designing purification protocols, such as acid-base extraction, and for understanding its likely ionization state under physiological conditions. The lack of experimental solubility data is a significant knowledge gap and represents an opportunity for further experimental characterization.
Synthesis and Manufacturing: A Detailed Protocol
A reliable synthetic route is essential for the accessibility of a compound for research purposes. A detailed synthesis of this compound has been described in the literature.
Diagram of the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol[6]
This protocol is based on a previously reported method and should be performed with appropriate safety precautions in a chemical laboratory.
-
Reaction Setup: In a suitable reaction vessel, cautiously add 210 g (1.5 moles) of 4-methylthio-phenol and 120 g (3.0 moles) of sodium hydroxide to 200 ml of water.
-
Addition of Reagent: Slowly add 163 g (1.51 moles) of 3-chloropropionic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.
-
Removal of Unreacted Starting Material: After the reflux period, remove any unreacted 4-methylthiophenol by distillation.
-
Precipitation: Pour the hot reaction mixture with stirring onto a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filtration: Collect the resulting slurry by filtration using a Buchner funnel.
-
Acid-Base Extraction:
-
Transfer the wet solid to a solution of 300 ml of 1% sodium hydroxide and 300 ml of ethyl acetate.
-
Pour the mixture into a 1-liter separatory funnel and perform an extraction with 1% sodium hydroxide.
-
Separate the aqueous layer.
-
Extract the organic layer twice more with 1% sodium hydroxide.
-
-
Acidification and Product Extraction:
-
Combine the aqueous extracts in a 2-liter separatory funnel.
-
Layer ethyl acetate on top and acidify with concentrated hydrochloric acid.
-
Collect the organic extract.
-
-
Drying and Decolorization:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Add activated charcoal to the solution to decolorize it.
-
-
Isolation and Recrystallization:
-
Filter to remove insolubles.
-
Reduce the volume of the light yellow solution using a rotary evaporator at 65°C under reduced pressure to obtain a white sticky solid.
-
Recrystallize the solid from hot benzene to yield white needles of 3-(4-methylthiophenoxy)-propionic acid with a reported melting point of 129°-131°C (uncorrected).
-
Causality in Experimental Choices: The use of a twofold excess of sodium hydroxide ensures the deprotonation of both the phenolic hydroxyl group and the carboxylic acid of the reactant, facilitating the nucleophilic substitution reaction. The acid-base extraction is a critical purification step that separates the acidic product from neutral and basic impurities. The final recrystallization step is designed to obtain a highly pure crystalline product.
Analytical Methodologies: A Path to Characterization
General Analytical Approaches:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most common approach for purity determination and quantification. A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a logical starting point for method development. UV detection would be suitable due to the presence of the aromatic ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization would likely be necessary for GC-MS analysis. Esterification to the methyl ester or silylation are common derivatization techniques for carboxylic acids to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, chemical shift predictions can provide a useful reference.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-S bonds.
Self-Validating Systems in Protocols: Any developed analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.
Pharmacological and Toxicological Profile: An Unexplored Frontier
As of the current literature survey, there is no specific information available regarding the pharmacological, biological, or toxicological properties of this compound (CAS 18333-20-5).
Expert Commentary: The absence of biological data for this compound presents a significant opportunity for investigation. The aryl propionic acid scaffold is a well-known pharmacophore, most notably in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could exhibit biological activity. Screening this compound in various biological assays, such as those for anti-inflammatory, analgesic, or anticancer activity, could be a fruitful area of research.
Given the lack of toxicological data, this compound should be handled with care, using appropriate personal protective equipment in a laboratory setting. Any in vivo studies would need to be preceded by thorough in vitro cytotoxicity and in vivo acute toxicity assessments.
Applications in Research and Drug Development: Future Perspectives
The primary current application of this compound is as a chemical intermediate in organic synthesis. Its structural features make it a potentially valuable building block for the synthesis of more complex molecules.
Potential Research Avenues:
-
Lead Compound for Drug Discovery: Given its structural similarity to known bioactive molecules, it could serve as a starting point for the development of new therapeutic agents.
-
Chemical Probe: It could be used as a chemical probe to study biological pathways where related structures have shown activity.
-
Materials Science: The functional groups present could be exploited in the synthesis of novel polymers or other materials.
Hypothesized Signaling Pathway Involvement
Caption: A hypothetical signaling pathway based on the activity of related aryl propionic acids.
Conclusion
This compound is a well-defined chemical entity with a documented synthetic route. While its physicochemical properties are partially characterized, there is a clear need for more extensive experimental data, particularly regarding its solubility. The most significant knowledge gap lies in its biological activity and toxicological profile. The structural motifs present in this molecule suggest that it is a promising candidate for biological screening and could serve as a valuable tool for medicinal chemists and drug discovery scientists. Further research into this compound is warranted to unlock its full potential.
References
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- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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- PEARL. (2025, December 19). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic.
- Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
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3-[4-(Methylthio)phenoxy]propionic acid CAS number 18333-20-5
An In-Depth Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid
Introduction
This compound, identified by the CAS Number 18333-20-5, is a member of the phenoxypropionic acid class of organic compounds.[1] While specific research on this molecule is not extensively published, its core structure is analogous to a class of molecules with significant pharmacological interest. The phenoxypropionic acid scaffold is a key feature of fibrates, a class of drugs known to modulate lipid metabolism, and is found in various agonists of the Peroxisome Proliferator-Activated Receptors (PPARs).[2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's chemical properties, a robust synthesis protocol, methods for analytical characterization, and a prospective look into its hypothesized biological activity. We will explore its potential as a PPAR agonist, providing detailed, field-proven experimental protocols to enable its investigation as a modulator of metabolic and inflammatory pathways.
Chemical and Physical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18333-20-5 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₃S | [3] |
| Molecular Weight | 212.27 g/mol | [3] |
| IUPAC Name | 3-[4-(methylthio)phenoxy]propanoic acid | N/A |
| Melting Point | 129°-131° C (uncorrected) | [4] |
| Appearance | White crystalline solid | [4] |
| Solubility | Data not widely available; expected to be soluble in organic solvents like ethyl acetate, methanol, and benzene.[4] | N/A |
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the Williamson ether synthesis, reacting a substituted phenol with a halopropionic acid under basic conditions. The following protocol is adapted from established procedures and provides a clear, step-by-step methodology for laboratory-scale production.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Methylthio-phenol (1.5 moles)
-
3-Chloropropionic acid (1.51 moles)
-
Sodium hydroxide (3.0 moles)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
1% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Benzene
Procedure:
-
Reaction Setup: In a suitable reaction vessel, cautiously dissolve 120 g (3.0 moles) of sodium hydroxide in 200 ml of water. To this basic solution, slowly add 210 g (1.5 moles) of 4-methylthio-phenol followed by 163 g (1.51 moles) of 3-chloropropionic acid.[4]
-
Causality: The strong base (NaOH) deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon bearing the chlorine atom in 3-chloropropionic acid in an Sₙ2 reaction. A slight excess of the acid is used to ensure the phenol is fully consumed.
-
-
Reflux: Heat the mixture to reflux and maintain for 20 hours.[4]
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate and ensures the reaction goes to completion.
-
-
Workup and Isolation: After cooling, remove any unreacted 4-methylthiophenol via distillation. Pour the hot reaction mixture into a stirred slurry of ice and concentrated hydrochloric acid.[4]
-
Causality: Acidification protonates the carboxylate salt of the product, causing the free carboxylic acid to precipitate out of the aqueous solution as it is less soluble.
-
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[4]
-
Liquid-Liquid Extraction: Transfer the wet solid to a mixture of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate. Transfer this to a separatory funnel and perform an extraction. Collect the aqueous layer. Extract the organic layer two more times with 1% NaOH solution.[4]
-
Causality: The acidic product dissolves in the dilute aqueous base (forming its sodium salt), while non-acidic organic impurities remain in the ethyl acetate layer. Repeating the extraction ensures complete transfer of the product to the aqueous phase.
-
-
Re-Precipitation and Final Extraction: Combine all aqueous extracts in a large separatory funnel. Add a layer of fresh ethyl acetate, then acidify the aqueous layer with concentrated HCl. The product will now move into the ethyl acetate layer. Collect the organic layer.[4]
-
Drying and Decolorizing: Dry the collected organic extract over anhydrous Na₂SO₄. Add activated charcoal to the solution and stir.[4]
-
Causality: Na₂SO₄ removes residual water. Activated charcoal adsorbs colored impurities.
-
-
Final Purification: Filter to remove the drying agent and charcoal. Concentrate the solution using a rotary evaporator at reduced pressure and 65°C to yield a solid. Recrystallize the solid from hot benzene to obtain pure white needles of this compound.[4]
-
Causality: Recrystallization is a final purification step that relies on the difference in solubility of the product and any remaining impurities in a given solvent at different temperatures.
-
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will confirm the presence of the aromatic protons, the methylthio group, and the propionic acid chain, with characteristic chemical shifts and splitting patterns.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, notably a broad O-H stretch for the carboxylic acid and a sharp C=O stretch around 1700 cm⁻¹.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.5) is a suitable starting point.[6] Detection can be performed using a UV detector, likely around 220-285 nm.[6]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (212.27 g/mol ).[3]
Hypothesized Biological Activity: A PPAR Agonist Candidate
The structural similarity of this compound to fibrates and other known synthetic ligands strongly suggests it may function as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[2][7] PPARs are ligand-activated transcription factors that form a subfamily of the nuclear receptor superfamily and are central regulators of metabolism and inflammation.[8]
There are three main PPAR isotypes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, like the liver and heart. Its activation primarily lowers triglycerides.[8]
-
PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin sensitivity.[8]
-
PPARβ/δ: Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[7]
Agonists that can activate multiple PPAR subtypes (pan-agonists) are of great interest for treating complex metabolic syndromes, as they can simultaneously address insulin resistance, dyslipidemia, and hepatic steatosis.[9]
Proposed PPAR Signaling Pathway
Caption: General signaling pathway for PPAR activation by a candidate ligand.
Experimental Protocols for Biological Evaluation
To validate the hypothesis that this compound is a PPAR agonist, a series of well-established in vitro assays should be performed.
Protocol 1: PPAR Luciferase Reporter Assay
This is the gold-standard cell-based assay to determine if a compound activates a specific nuclear receptor and to quantify its potency (EC₅₀).
Objective: To measure the dose-dependent activation of PPARα, PPARγ, and PPARδ.
Materials:
-
HEK293T or HepG2 cells.
-
Expression plasmids: full-length human PPARα, γ, or δ.
-
Reporter plasmid: containing multiple PPAR response elements (PPREs) upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine).
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (test compound), dissolved in DMSO.
-
Known PPAR agonists as positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the specific PPAR expression plasmid and the PPRE-luciferase reporter plasmid. Allow 24 hours for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive controls in culture medium. Replace the medium on the cells with the compound-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell number. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
Protocol 2: In Vitro Adipocyte Differentiation Assay
This assay specifically assesses the biological function of PPARγ activation.
Objective: To determine if the test compound can induce the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line.
-
Differentiation medium cocktail (containing insulin, dexamethasone, and IBMX).
-
Test compound and a positive control (Rosiglitazone).
-
Oil Red O stain and isopropanol.
-
Spectrophotometer.
Procedure:
-
Cell Culture: Grow 3T3-L1 cells to confluence in a 24-well plate.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing the test compound, positive control, or vehicle control.
-
Maturation: After 2-3 days, replace the medium with maintenance medium (containing insulin) and the respective compounds. Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
Staining: Wash the cells with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
-
Quantification: Wash away excess stain and visualize the red-stained lipid droplets under a microscope. For quantification, elute the stain from the cells using isopropanol and measure the absorbance at ~510 nm.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that strongly implies a potential role in metabolic regulation, likely via activation of PPARs. This guide provides the foundational chemical knowledge and robust, actionable protocols for any research team to begin a thorough investigation of this molecule.
Successful validation from the in vitro assays described herein would justify advancing the compound to more complex studies. Future work could include assessing its impact on the expression of PPAR target genes (e.g., CPT1, ACOX1) in hepatocytes[10], evaluating its anti-inflammatory properties in macrophage cell lines[11], and ultimately, testing its efficacy in vivo using animal models of dyslipidemia, insulin resistance, or hepatic steatosis.[9] The exploration of this compound and its derivatives could pave the way for novel therapeutics for metabolic diseases.
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- Zhang, L., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9, 881333.
- Wang, S., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(11), 7246-7255.
- Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2275.
- Wu, X., et al. (2024). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function.
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An In-depth Technical Guide to the Potential Therapeutic Applications of 3-[4-(Methylthio)phenoxy]propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Chemical Scaffold
The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical entities that can address unmet medical needs. Within this dynamic environment, the structural motif of 3-[4-(Methylthio)phenoxy]propionic acid and its derivatives has emerged as a compelling scaffold with a diverse range of potential therapeutic applications. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this class of compounds. By synthesizing current knowledge and highlighting future directions, this document serves as a foundational resource for those seeking to explore and exploit the therapeutic potential of this compound derivatives.
The Core Moiety: Synthesis and Chemical Properties
The parent compound, this compound, serves as the foundational structure from which a multitude of derivatives can be synthesized. Understanding its synthesis is crucial for the subsequent development of novel analogs with tailored pharmacological profiles.
A common synthetic route involves the reaction of 4-methylthio-phenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide.[1] The reaction mixture is typically heated to reflux for an extended period to ensure completion.[1] Subsequent purification steps, including distillation to remove unreacted starting materials and recrystallization, are employed to obtain the final product with high purity.[1] Alternative synthetic strategies for related 3-(arylthio)propionic acids have also been developed, such as the copper-mediated C–S bond formation between 3-mercaptopropionic acid and nonactivated aryl iodides.[2][3]
The chemical structure of this compound, characterized by a phenoxy ring substituted with a methylthio group and a propionic acid side chain, provides a versatile platform for chemical modification. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the aromatic ring and the methylthio group offer additional sites for modification to explore structure-activity relationships (SAR).
Therapeutic Horizons: A Multifaceted Pharmacological Profile
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, suggesting their potential utility in a variety of therapeutic areas.
Anti-inflammatory and Analgesic Properties
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] While the direct anti-inflammatory and analgesic properties of this compound itself are not extensively documented in the provided search results, the broader class of propionic acid derivatives is known for these effects.[4][5] For instance, a study on a pyrrole derivative of propionic acid, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6] This suggests that the propionic acid moiety is a key pharmacophore for anti-inflammatory action. The mechanism of action for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]
Anticancer Potential
Emerging research has highlighted the potential of propionic acid derivatives as anticancer agents.[7] A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative properties in lung cancer models.[8] Notably, some of these compounds exhibited potent activity against both drug-sensitive and drug-resistant lung cancer cells.[8] The proposed mechanisms of action for some of these derivatives include the targeting of SIRT2 and EGFR.[8] Another study identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising anticancer candidates with the ability to reduce cancer cell viability and suppress cell migration.[9] These findings underscore the potential of the propionic acid scaffold as a starting point for the development of novel oncology therapeutics.
Monoamine Transporter Inhibition: Implications for Neurological and Psychiatric Disorders
A fascinating area of investigation involves the modification of the core structure to target monoamine transporters, which play a crucial role in neurotransmission. A study on 3β-(4-alkylthiophenyl)tropane derivatives, which incorporate a related 4-methylthiophenyl moiety, revealed high binding affinities for the serotonin transporter (5-HTT).[10][11] Specifically, the replacement of a 4'-methoxy group with a bioisosteric 4'-methylthio group led to compounds with potent 5-HTT binding.[10][11] This line of research suggests that derivatives of this compound could be explored for their potential to modulate serotonergic, dopaminergic, and noradrenergic signaling, with implications for the treatment of depression, anxiety, and other neuropsychiatric disorders.
Antimicrobial and Other Activities
The versatility of the propionic acid scaffold extends to antimicrobial applications. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[12] Additionally, 3-nitropropionic acid derivatives have been shown to possess a wide range of biological activities, including antiviral, insecticidal, and antioxidant properties.[13] While structurally distinct from the methylthio-containing compounds, this highlights the broad therapeutic potential inherent in the 3-propionic acid framework.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective therapeutic agents from the this compound scaffold necessitates a thorough understanding of its structure-activity relationship (SAR).
As demonstrated in the study of 3β-(4-alkylthiophenyl)tropane derivatives, subtle modifications to the substituent on the phenyl ring can dramatically influence binding affinity and selectivity for different monoamine transporters.[10][11] For instance, while most of the tested compounds with a 4'-methylthio group showed high affinity for the 5-HTT, the 4'-methylsulfonyl analogue had significantly reduced affinity.[10][11] This highlights the importance of the electronic and steric properties of the substituent at this position.
Similarly, in the context of anticancer activity, the antiproliferative effects of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were found to be highly structure-dependent.[8] The presence of an oxime moiety, for example, significantly enhanced antiproliferative activity.[8]
A systematic approach to SAR exploration would involve the synthesis and biological evaluation of a library of derivatives with modifications at key positions:
-
The Propionic Acid Chain: Esterification, amidation, or replacement with bioisosteric groups can modulate pharmacokinetic and pharmacodynamic properties.
-
The Phenoxy Linker: Altering the length or nature of the linker could impact binding to target proteins.
-
The Methylthio Group: Oxidation to the corresponding sulfoxide or sulfone, or replacement with other electron-donating or -withdrawing groups, can probe the electronic requirements for activity.
-
The Aromatic Ring: Introduction of additional substituents on the phenyl ring can influence potency, selectivity, and metabolic stability.
Experimental Protocols and Methodologies
To facilitate further research in this area, this section provides an overview of key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound[1]
Materials:
-
4-methylthio-phenol
-
3-chloropropionic acid
-
Sodium hydroxide
-
Water
-
Ice
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated charcoal
-
Benzene
Procedure:
-
Cautiously add a solution of 4-methylthio-phenol and sodium hydroxide in water to 3-chloropropionic acid.
-
Heat the mixture to reflux for 20 hours.
-
After reflux, remove any unreacted 4-methylthiophenol by distillation.
-
Pour the hot reaction mixture onto a mixture of ice and concentrated hydrochloric acid with stirring.
-
Filter the resulting slurry to collect the crude product.
-
Dissolve the wet mass in a biphasic solution of 1% sodium hydroxide and ethyl acetate.
-
Separate the aqueous layer and extract the organic layer multiple times with 1% sodium hydroxide.
-
Combine the aqueous extracts, layer with ethyl acetate, and acidify with concentrated hydrochloric acid.
-
Collect the organic extract and dry it over anhydrous sodium sulfate.
-
Add activated charcoal to the solution, filter to remove insolubles, and reduce the volume of the filtrate using a rotary evaporator.
-
Recrystallize the resulting solid from hot benzene to yield pure this compound.
In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[6]
Materials:
-
Wistar rats
-
Test compounds (derivatives of this compound)
-
Diclofenac (positive control)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Divide the rats into groups: control, positive control (diclofenac), and test groups receiving different doses of the test compounds.
-
Administer the test compounds and diclofenac intraperitoneally.
-
After a specified time (e.g., 30 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
In Vitro Anticancer Assay: MTT Cell Viability Assay[8][9]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Non-cancerous cell line (e.g., Vero) for cytotoxicity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and non-cancerous cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and cisplatin for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Visualizing the Path Forward: Diagrams and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Iterative drug discovery process for novel derivatives.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. The versatility of its chemical structure, coupled with the diverse biological activities of its derivatives, makes it an attractive target for further investigation.
Future research efforts should focus on:
-
Expansion of the Chemical Space: Synthesis of larger and more diverse libraries of derivatives to comprehensively explore the SAR.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to guide further optimization.
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An In-depth Technical Guide to the Putative Role of 3-[4-(Methylthio)phenoxy]propionic Acid in Metabolic Pathways
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the theoretical framework and experimental roadmap for investigating the role of 3-[4-(Methylthio)phenoxy]propionic acid in metabolic pathways. While direct empirical data on this specific molecule is sparse, its structural characteristics as a phenoxypropionic acid derivative strongly suggest a potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This document synthesizes the known metabolic functions of the PPAR family, the established effects of analogous chemical structures, and provides a comprehensive suite of methodologies to elucidate the precise metabolic functions of this compound. The primary audience for this guide—researchers, medicinal chemists, and drug development professionals—will find a robust scientific rationale for investigating this compound as a potential therapeutic agent for metabolic disorders such as dyslipidemia and type 2 diabetes.
Introduction and Scientific Rationale
The global rise in metabolic disorders necessitates the exploration of novel chemical entities that can modulate key regulatory pathways in lipid and glucose homeostasis. The compound this compound, belonging to the class of phenoxypropionic acid derivatives, presents a compelling, albeit understudied, candidate for such investigation. This guide is predicated on a central hypothesis: owing to its structural similarity to known fibrates and other phenoxypropionic acid derivatives, this compound is likely to function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, thereby influencing lipid and glucose metabolism.
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in energy homeostasis.[1] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles, making them attractive targets for the treatment of metabolic diseases.[2][3]
-
PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, is a primary regulator of lipid metabolism.[4] Its activation leads to increased fatty acid uptake and β-oxidation, and it is the molecular target for the fibrate class of drugs used to treat hyperlipidemia.[1][5]
-
PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, fat storage, and insulin sensitization.[2][5] Agonists of PPARγ, such as the thiazolidinediones, are effective insulin-sensitizing agents for the management of type 2 diabetes.[1]
-
PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of lipid and glucose homeostasis.[3]
The structural motif of a phenoxypropionic acid is a key feature of several known PPAR agonists.[6][7] Therefore, it is a logical and scientifically sound starting point to posit that this compound will exhibit activity at one or more of the PPAR isoforms. This guide will provide the necessary background and detailed protocols to rigorously test this hypothesis.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its study.
| Property | Value | Source |
| CAS Number | 18333-20-5 | [8][9][10][11][12] |
| Molecular Formula | C₁₀H₁₂O₃S | [9] |
| Molecular Weight | 212.26 g/mol | [9] |
| Appearance | White solid | [13] |
| Melting Point | 129-131 °C | [13] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-methylthio-phenol with 3-chloropropionic acid in the presence of a base.[13]
Protocol:
-
To a solution of 4-methylthio-phenol (1.5 moles) and sodium hydroxide (3.0 moles) in 200 ml of water, slowly add 3-chloropropionic acid (1.51 moles).
-
Heat the mixture to reflux for 20 hours.
-
After reflux, remove any unreacted 4-methylthiophenol by distillation.
-
Pour the hot reaction mixture onto a mixture of ice and concentrated hydrochloric acid with stirring.
-
Filter the resulting slurry and collect the solid product.
-
The crude product can be purified by recrystallization from a suitable solvent such as benzene to yield white needles of this compound.[13]
Postulated Mechanism of Action: PPAR Agonism
The central hypothesis of this guide is that this compound exerts its metabolic effects through the activation of PPARs. This would involve the compound binding to the ligand-binding domain of one or more PPAR isoforms, leading to a conformational change in the receptor. This change promotes the recruitment of coactivator proteins and the subsequent transcription of target genes involved in metabolic regulation.[2][3]
Caption: Postulated signaling pathway for this compound via PPAR activation.
Predicted Effects on Metabolic Pathways
Based on the presumed PPAR agonist activity, we can predict the following effects on key metabolic pathways:
Lipid Metabolism
Should this compound act as a PPARα agonist, it would be expected to:
-
Increase Fatty Acid Oxidation: Upregulate the expression of genes involved in mitochondrial and peroxisomal β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase.[4][5]
-
Reduce Plasma Triglycerides: Enhance the clearance of triglycerides from the circulation by increasing lipoprotein lipase (LPL) activity and decreasing the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2]
-
Increase HDL Cholesterol: Potentially increase the levels of high-density lipoprotein (HDL) cholesterol by stimulating the expression of apolipoproteins A-I and A-II.[4]
Glucose Metabolism
If the compound exhibits PPARγ agonist properties, it would likely:
-
Enhance Insulin Sensitivity: Improve the response of peripheral tissues, particularly adipose tissue, to insulin.[1]
-
Promote Glucose Uptake: Increase the expression of glucose transporters, such as GLUT4, in adipocytes.
-
Regulate Adipokine Secretion: Modulate the secretion of adipokines, such as adiponectin, which has insulin-sensitizing effects.
Experimental Methodologies for Elucidation of Metabolic Role
To validate the hypothesized metabolic role of this compound, a systematic experimental approach is required.
In Vitro Assays
These assays are crucial for determining if the compound can activate PPARs and to identify which isoforms it targets. A common method is the luciferase reporter assay.[14][15][16]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect the cells with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain of a human PPAR isoform (α, γ, or β/δ) fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.[16]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound for 24 hours. Include a known PPAR agonist as a positive control (e.g., WY14643 for PPARα, rosiglitazone for PPARγ).[14][15]
-
Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in a dose-dependent manner indicates agonist activity for the specific PPAR isoform.
Caption: A streamlined workflow for the in vitro characterization of this compound.
If PPARγ activity is detected, this assay will determine the compound's ability to induce adipogenesis.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Induction of Differentiation: Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of varying concentrations of this compound.
-
Staining: After 7-10 days, stain the cells with Oil Red O to visualize lipid droplet accumulation.
-
Quantification: Quantify the stained lipid by extracting the dye and measuring its absorbance. An increase in lipid accumulation indicates pro-adipogenic activity.[17]
In Vivo Studies
In vivo studies are essential to understand the compound's effects in a complex physiological system.[18][19]
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet are a standard model for studying obesity, insulin resistance, and dyslipidemia.[18]
-
Genetically Modified Mice: Models such as db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) exhibit severe obesity and diabetes.[18]
-
Oral Glucose Tolerance Test (OGTT): This test assesses the ability to handle a glucose load and provides insights into insulin sensitivity and secretion.[18]
-
Protocol: After an overnight fast, administer an oral bolus of glucose to the animals. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-administration.[18]
-
-
Insulin Tolerance Test (ITT): This test directly measures insulin sensitivity.
-
Protocol: Administer an intraperitoneal injection of insulin and measure blood glucose levels at several time points to determine the rate of glucose clearance.
-
-
Plasma Lipid Profile Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL, and LDL cholesterol to assess the compound's effect on dyslipidemia.
Caption: General experimental workflow for in vivo testing of this compound.
Concluding Remarks and Future Directions
This technical guide has established a strong scientific rationale for investigating this compound as a potential modulator of metabolic pathways, likely through the activation of PPARs. The provided methodologies offer a clear and comprehensive path for researchers to elucidate its mechanism of action and evaluate its therapeutic potential. Future work should focus on a head-to-head comparison with existing PPAR agonists, detailed pharmacokinetic and pharmacodynamic studies, and an assessment of its safety profile. The exploration of this and similar understudied phenoxypropionic acid derivatives could lead to the discovery of novel therapeutics for the management of metabolic diseases.
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A Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(Methylthio)phenoxy]propionic acid. Contrary to inquiries about its natural occurrence, this compound is a synthetic molecule of significant interest in medicinal chemistry and pharmaceutical development. There is currently no scientific literature to support its existence as a natural product. This document corrects this premise and instead focuses on the scientifically relevant aspects for researchers and developers: its chemical synthesis, physicochemical properties, analytical characterization, and role as a key chemical intermediate. Detailed experimental protocols and process diagrams are provided to support laboratory and scale-up applications.
Introduction: Establishing the Synthetic Origin
This compound (CAS No. 18333-20-5) is an organic compound characterized by a phenoxypropionic acid backbone with a methylthio (-SCH₃) group at the para-position of the phenyl ring. An extensive review of chemical and biological databases reveals no evidence of this molecule being a naturally occurring metabolite in any plant, animal, or microbial species. Its presence is exclusively documented as a result of chemical synthesis.
While structurally related phenoxy compounds can be found in nature, and thioethers are common in biological systems, the specific combination and arrangement in this compound points to its role as a man-made specialty chemical. Its primary significance lies in its utility as a versatile building block, particularly in the synthesis of more complex molecules with pharmacological activity. Understanding its synthesis and chemical behavior is therefore critical for its application in drug discovery and development.
Chemical Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Core Reaction: 4-(Methylthio)phenol reacts with a 3-halopropionic acid under basic conditions.
Causality of Experimental Design:
-
Choice of Base: A strong base, such as sodium hydroxide (NaOH), is essential to deprotonate the phenolic hydroxyl group of 4-(methylthio)phenol. This creates the highly nucleophilic phenoxide ion required to attack the electrophilic carbon of the 3-halopropionic acid.
-
Reactant Stoichiometry: An excess of sodium hydroxide is often used to ensure complete deprotonation of both the phenol and the carboxylic acid of the final product, facilitating the reaction and subsequent purification.[1]
-
Solvent: Water is a common solvent for this reaction, as it readily dissolves the sodium hydroxide and the phenoxide salt.[1]
-
Reaction Conditions: Heating the mixture to reflux is necessary to provide the activation energy for the substitution reaction to proceed at a practical rate.[1]
Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow diagram for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and should be performed with appropriate safety precautions.[1]
-
Reaction Setup: In a suitable reaction vessel, cautiously add 210 g (1.5 moles) of 4-(methylthio)phenol and 120 g (3.0 moles) of sodium hydroxide to 200 mL of water. To this mixture, slowly add 163 g (1.51 moles) of 3-chloropropionic acid.
-
Reflux: Heat the mixture to reflux and maintain for 20 hours.
-
Workup - Part 1: After the reflux period, remove any unreacted 4-(methylthio)phenol by distillation. Pour the hot reaction mixture into a stirred slurry of ice and concentrated hydrochloric acid.
-
Filtration: Collect the resulting solid precipitate by filtration using a Buchner funnel.
-
Extraction and Purification:
-
Transfer the wet solid to a solution of 300 mL of 1% sodium hydroxide and 300 mL of ethyl acetate.
-
Separate the layers. The product will move into the aqueous layer as its sodium salt. Extract the organic layer two more times with 1% sodium hydroxide solution.
-
Combine the aqueous extracts in a large separatory funnel. Layer ethyl acetate on top and acidify the aqueous phase with concentrated hydrochloric acid to precipitate the product.
-
The product will be extracted into the ethyl acetate layer. Collect the organic layer.
-
-
Final Isolation:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Add activated charcoal to the solution to remove colored impurities and filter.
-
Remove the solvent using a rotary evaporator to yield a solid.
-
-
Recrystallization: Recrystallize the solid from hot benzene to yield pure, white needles of this compound.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18333-20-5 | [2] |
| Molecular Formula | C₁₀H₁₂O₃S | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Melting Point | 129-131 °C (uncorrected) | [1] |
| Appearance | White solid / needles | [1] |
| SMILES | O=C(O)CCOC1=CC=C(SC)C=C1 | [2] |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the two methylene groups (-CH₂CH₂-), the methylthio group (-SCH₃), and the acidic proton (-COOH).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the carbonyl C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight.
Applications in Drug Development and Organic Synthesis
This compound is not an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate in the synthesis of various target molecules. Its bifunctional nature—containing both a carboxylic acid and a thioether—allows for a wide range of subsequent chemical modifications.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, or it can be reduced. The thioether group can be oxidized to a sulfoxide or a sulfone, dramatically altering the electronic and steric properties of the molecule. This oxidative transformation is a key step in the synthesis of certain pharmaceuticals.
Signaling Pathway Diagram: Role as a Synthetic Intermediate
This diagram illustrates the conceptual pathway of how an intermediate like this compound is transformed into a more complex, potentially active molecule.
Caption: Conceptual pathway from an intermediate to a final API.
Conclusion
This compound is a purely synthetic compound with established importance as a chemical intermediate. While the allure of discovering novel natural products is a powerful driver in science, it is equally important to accurately classify known compounds. For researchers in medicinal chemistry and process development, the value of this molecule lies not in a non-existent natural origin, but in its synthetic accessibility and its utility as a versatile scaffold for constructing more complex and valuable molecules. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important building block.
References
- PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83694, 3-((4-Methylphenyl)thio)propionic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid.
- O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
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Methodological & Application
Synthesis of 3-[4-(Methylthio)phenoxy]propionic Acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and in-depth scientific insights for the synthesis of 3-[4-(Methylthio)phenoxy]propionic acid, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the successful preparation and characterization of this target molecule. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, ensuring a thorough understanding of the synthetic process.
Introduction
This compound is a carboxylic acid derivative featuring a phenoxy ether linkage and a methylthio group. This unique combination of functional groups makes it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active molecules, and it serves as a key precursor for the development of novel therapeutic agents and functional materials. This guide will detail two primary synthetic routes to this compound: the classic Williamson ether synthesis and the Michael addition.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target compound is crucial for its successful synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | |
| Molecular Weight | 212.27 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 129-131 °C (uncorrected) | |
| IUPAC Name | 3-[4-(methylthio)phenoxy]propanoic acid | |
| CAS Number | 18333-20-5 | [1] |
Synthetic Strategies
Two primary and reliable synthetic routes for the preparation of this compound are presented below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Williamson Ether Synthesis
This is the most direct and widely reported method for the synthesis of the target compound. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion attacks an alkyl halide.
The Williamson ether synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[2][3]
Caption: Williamson Ether Synthesis of the target compound.
This protocol is adapted from a procedure found on PrepChem.[4]
Materials:
-
4-(Methylthio)phenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
-
Benzene (or a suitable alternative like toluene)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 21.0 g (0.15 mol) of 4-(methylthio)phenol and 12.0 g (0.30 mol) of sodium hydroxide dissolved in 20 mL of water. To this mixture, slowly add 16.3 g (0.151 mol) of 3-chloropropionic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.
-
Work-up: After cooling, pour the hot reaction mixture with stirring onto a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filtration: Collect the resulting slurry by vacuum filtration using a Büchner funnel.
-
Extraction: Transfer the wet solid to a solution of 30 mL of 1% sodium hydroxide and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The aqueous layer is drawn off, and the organic layer is extracted twice more with 1% sodium hydroxide.
-
Acidification and Product Isolation: Combine the aqueous extracts in a separatory funnel and acidify with concentrated hydrochloric acid. Extract the product into ethyl acetate.
-
Drying and Decolorization: Collect the organic extract and dry over anhydrous sodium sulfate. Add activated charcoal to the solution, stir, and filter to remove the charcoal.
-
Solvent Removal: Remove the solvent from the light-yellow solution using a rotary evaporator at 65 °C under reduced pressure to obtain a white, sticky solid.
-
Recrystallization: Recrystallize the solid from hot benzene (or a safer alternative like toluene or a hexane/ethyl acetate mixture) to yield white needles of this compound.
-
Characterization: Determine the melting point of the purified product. The expected melting point is in the range of 129-131 °C.
Method 2: Michael Addition
An alternative approach involves the base-catalyzed Michael (conjugate) addition of 4-(methylthio)phenol to an acrylate derivative, such as ethyl acrylate. This method first yields the corresponding ester, which is then hydrolyzed to the desired carboxylic acid.
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[5] In this case, the phenoxide acts as the nucleophile.
Caption: Michael Addition followed by hydrolysis.
Part A: Synthesis of Ethyl 3-[4-(methylthio)phenoxy]propanoate
Materials:
-
4-(Methylthio)phenol
-
Ethyl acrylate
-
A suitable base (e.g., sodium ethoxide, triethylamine, or DBU)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)
Procedure:
-
Reaction Setup: To a solution of 4-(methylthio)phenol in an anhydrous solvent, add a catalytic amount of a suitable base under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acrylate: Slowly add ethyl acrylate to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction with a mild acid (e.g., ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Part B: Hydrolysis to this compound
Materials:
-
Ethyl 3-[4-(methylthio)phenoxy]propanoate
-
Aqueous base (e.g., NaOH or KOH)
-
Ethanol or methanol
-
Aqueous acid (e.g., HCl)
Procedure:
-
Saponification: Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heating: Heat the mixture to reflux for a few hours until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent as described in Method 1.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.
| Chemical | CAS Number | Hazards | Handling Precautions |
| 4-(Methylthio)phenol | 1073-72-9 | Skin and eye irritant.[4][6][7][8][9] May cause respiratory irritation.[9] | Wear protective gloves, clothing, and eye protection.[4] Use in a well-ventilated area.[4] |
| 3-Chloropropionic acid | 107-94-8 | Corrosive.[10] Causes severe skin and eye burns.[2][11] Harmful if swallowed.[12] | Wear appropriate personal protective equipment.[11] Handle in a fume hood. Store in a corrosives-compatible container.[11][12] |
| Ethyl Acrylate | 140-88-5 | Highly flammable liquid and vapor.[3][13][14] Harmful if swallowed, in contact with skin, or if inhaled.[3][14] Causes skin and eye irritation.[13][14] May cause an allergic skin reaction.[14] Suspected of causing cancer.[15] | Keep away from heat, sparks, and open flames.[13][15] Use in a well-ventilated area with explosion-proof equipment.[3][13] Wear protective gloves and eye protection.[13][16] |
| Sodium Hydroxide | 1310-73-2 | Corrosive. Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment. Handle with care to avoid contact. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the propionic acid chain, and the methylthio group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and bands corresponding to the aromatic ring and C-O-C ether linkage.
Expected Spectral Data:
| Technique | Key Peaks/Shifts |
| ¹H NMR | Aromatic protons, two triplets for the -CH₂-CH₂- group, and a singlet for the -SCH₃ group. |
| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, methylene carbons, and the methylthio carbon. |
| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1600, ~1500 (aromatic C=C), ~1240 (C-O-C). |
Troubleshooting and Optimization
-
Low Yield in Williamson Ether Synthesis: Ensure complete deprotonation of the phenol by using a sufficient amount of a strong base. The reaction time may also need to be extended. The choice of solvent can also influence the reaction rate.
-
Side Reactions: In the Williamson synthesis, elimination can be a competing reaction if the alkyl halide is secondary or tertiary.[2] Using a primary alkyl halide like 3-chloropropionic acid minimizes this.
-
Purification Challenges: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, with a small amount of acetic acid to improve peak shape.
Conclusion
The synthesis of this compound can be reliably achieved through the Williamson ether synthesis, with the Michael addition serving as a viable alternative. Careful attention to reaction conditions, appropriate safety measures, and thorough product characterization are essential for obtaining a high-purity product. This guide provides the necessary framework for researchers to confidently undertake the synthesis of this important chemical intermediate.
References
- PrepChem. Synthesis of 3-(4-methylthiophenoxy)-propionic acid.
- International Labour Organization. ICSC 0267 - ETHYL ACRYLATE.
- Ayers International. MSDS Ethyl Acrylate.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- New Jersey Department of Health. ETHYL ACRYLATE HAZARD SUMMARY.
- PubChem. 3-((4-Methylphenyl)thio)propionic acid.
- Wikipedia. Williamson ether synthesis.
- PubChem. 4-(Methylthio)phenol.
- RSC Publishing. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts.
- Arctom Scientific. CAS NO. 18333-20-5 | this compound.
- The Aquila Digital Community. Investigation of Novel Thiol "Click" Reactions.
- University of Wisconsin-Madison. The Williamson Ether Synthesis.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- NIST. 3-[(4-methylphenyl)thio]propionic acid.
- SIELC Technologies. Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column.
- ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
- RSC Publishing. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?.
- RSC Publishing. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes.
- ResearchGate. Williamson ether synthesis.
- Cambridge University Press. Williamson Ether Synthesis.
- University of Toronto. Experiment 06 Williamson Ether Synthesis.
- ResearchGate. Crystal Structure of (R)-2-Phenoxypropionic acid-(S)-alanine.
- University of Rochester. Purification: Tips for Flash Column Chromatography.
- Open Chemistry. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- PubMed Central (PMC). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- Reddit. What's the best solvent to remove these crystals and recrystallize it?.
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- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
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- 16. web.uvic.ca [web.uvic.ca]
Application Note & Protocol: Laboratory Scale Synthesis of 3-[4-(Methylthio)phenoxy]propionic Acid
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 3-[4-(methylthio)phenoxy]propionic acid. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It is grounded in the principles of the Williamson ether synthesis and has been structured to ensure scientific integrity, procedural safety, and high-yield, verifiable results. We provide not only a step-by-step methodology but also the underlying chemical rationale for each procedural choice, detailed safety protocols, and a complete guide to the analytical characterization of the final product.
Introduction and Scientific Background
This compound is a carboxylic acid derivative featuring both an ether linkage and a thioether (sulfide) functional group. Such molecules serve as valuable intermediates and building blocks in the synthesis of more complex chemical entities, including pharmacologically active compounds and materials with specific physicochemical properties.[1] The thioether moiety, in particular, can be a key pharmacophore or can be further oxidized to sulfoxides and sulfones, expanding the synthetic possibilities.
The synthesis described herein employs the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core principle involves the deprotonation of an alcohol—in this case, the phenolic hydroxyl group of 4-(methylthio)phenol—to form a potent nucleophile, the alkoxide (or phenoxide) ion. This ion then attacks an electrophilic carbon atom bearing a good leaving group, such as an alkyl halide, leading to the formation of an ether bond.[5]
Our protocol is optimized for a laboratory setting, focusing on procedural clarity, safety, and the generation of a high-purity final product validated by standard analytical techniques.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of this compound from 4-(methylthio)phenol and 3-chloropropionic acid is a classic example of the Williamson ether synthesis.
The process unfolds in two primary stages:
-
Deprotonation: The phenolic proton of 4-(methylthio)phenol is acidic (pKa ≈ 10) and is readily abstracted by a strong base, such as sodium hydroxide (NaOH). This acid-base reaction forms the sodium 4-(methylthio)phenoxide intermediate. This step is critical as the resulting phenoxide is a much stronger nucleophile than the parent phenol, a prerequisite for an efficient SN2 reaction.[4]
-
Nucleophilic Substitution (SN2): The nucleophilic phenoxide ion attacks the electrophilic carbon atom adjacent to the chlorine atom in 3-chloropropionic acid. The reaction proceeds via a backside attack, displacing the chloride ion (the leaving group) in a concerted, single-step mechanism to form the new carbon-oxygen ether bond.[3] The choice of a primary alkyl halide (3-chloropropionic acid) is deliberate, as SN2 reactions are most efficient with unhindered substrates, minimizing the potential for a competing elimination (E2) reaction.[5]
Sources
Application Notes and Protocols for the Purification of 3-[4-(Methylthio)phenoxy]propionic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 3-[4-(Methylthio)phenoxy]propionic acid. Recognizing the critical importance of compound purity in research and development, this document outlines systematic approaches to remove common impurities through acid-base extraction, recrystallization, and column chromatography. The protocols are designed with scientific integrity, emphasizing the rationale behind procedural steps and incorporating methods for purity validation. This guide is intended to empower researchers to obtain high-purity this compound for their scientific endeavors.
Introduction: The Imperative for Purity
This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. The presence of impurities, even in trace amounts, can significantly impact the outcomes of biological assays, kinetic studies, and drug formulation efforts. Therefore, the ability to effectively purify this compound is paramount.
The synthetic route to this compound, commonly involving the reaction of 4-(methylthio)phenol with a 3-halopropionic acid, can lead to several process-related impurities. These may include unreacted starting materials, by-products, and reagents from the work-up procedure. This guide provides a multi-faceted approach to address these purification challenges, ensuring a high degree of purity for downstream applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2] |
| Molecular Weight | 212.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 129-131 °C (recrystallized from benzene) | [3] |
| 133-135 °C | [2] | |
| pKa (Predicted) | 4.63 ± 0.10 | [2] |
The carboxylic acid moiety, with a predicted pKa of 4.63, is the key to purification by acid-base extraction. This acidity allows for the reversible formation of a water-soluble carboxylate salt, enabling separation from non-acidic impurities.
Strategic Purification Workflow
A multi-step purification strategy is recommended to effectively remove a broad range of potential impurities. The logical flow of this process is designed to tackle different types of impurities at each stage.
Figure 1. A strategic workflow for the purification of this compound.
Protocol I: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Principle
This compound, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble sodium carboxylate salt. Neutral organic impurities will remain in the organic phase, allowing for their separation. The water-soluble salt can then be isolated and re-acidified to regenerate the pure carboxylic acid.
Potential Impurities Addressed
-
Unreacted 4-(methylthio)phenol: While phenolic protons are weakly acidic, they are generally not acidic enough to react with sodium bicarbonate.
-
Neutral by-products: Any non-acidic molecules generated during the synthesis.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which both the product and impurities are soluble. Ethyl acetate is a recommended starting point. Use a volume that allows for complete dissolution.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will be on the bottom if using a solvent less dense than water, and on top for denser solvents like dichloromethane.
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Wash the Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify any non-acidic by-products if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). This compound will precipitate out as a white solid.
-
Isolation of Pure Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product to a constant weight, preferably in a vacuum oven at a temperature below its melting point.
Protocol II: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that are soluble in the mother liquor.
Principle
This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection
The synthesis described in the literature utilizes benzene for recrystallization.[3] However, due to its toxicity, safer alternatives should be considered. The ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound well at high temperatures and poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
Based on the polarity of this compound, suitable solvent systems to investigate include:
-
Ethanol/Water: Carboxylic acids often have good solubility in alcohols and are insoluble in water.[4][5] A mixture of ethanol and water can be an excellent choice.
-
Toluene: A less toxic alternative to benzene with similar solvating properties.
-
Ethyl Acetate/Heptane: A polar solvent paired with a non-polar anti-solvent.
Detailed Protocol (Using a Solvent Pair like Ethanol/Water)
-
Dissolution: Place the crude or acid-base extracted this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals to a constant weight.
Protocol III: Purification by Column Chromatography (Optional)
For instances where recrystallization is insufficient to achieve the desired purity, silica gel chromatography can be employed.
Principle
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the standard choice. As this compound is acidic, it may streak on the column. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Figure 2. A schematic representation of a column chromatography setup.
Detailed Protocol
-
TLC Analysis: Determine the appropriate eluent system using TLC plates.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in ensuring the reliability and reproducibility of scientific research. The protocols outlined in this guide, from acid-base extraction to recrystallization and optional column chromatography, provide a robust framework for achieving high levels of purity. By understanding the underlying principles and carefully executing these procedures, researchers can be confident in the quality of their starting materials, leading to more accurate and meaningful scientific outcomes.
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Application Note: Quantitative Analysis of 3-[4-(Methylthio)phenoxy]propionic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive, structured guide for the quantitative analysis of 3-[4-(Methylthio)phenoxy]propionic acid in biological matrices, such as human plasma. Due to the compound's low volatility and polar nature stemming from its carboxylic acid group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This protocol details a robust methodology involving sample preparation via liquid-liquid extraction (LLE), followed by chemical derivatization to increase analyte volatility and thermal stability. The described method provides a scientifically sound framework for researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, or biomarker discovery.
Introduction: The Rationale for Analysis
This compound is a compound of interest in various fields of biomedical research. Its structure, featuring a phenoxypropionic acid backbone and a methylthio group, suggests potential roles as a metabolite of xenobiotics or as an endogenous signaling molecule. Accurate quantification in complex biological fluids is crucial for understanding its physiological or pathological significance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique offering high chromatographic resolution and definitive mass-based identification.[1] However, the analysis of polar, non-volatile compounds like carboxylic acids requires a crucial chemical modification step known as derivatization.[2][3][4] This process replaces active hydrogen atoms (e.g., in -COOH and -OH groups) with non-polar functional groups, rendering the molecule suitable for GC analysis.[4][5] This application note provides a detailed workflow, from sample extraction to final quantification, based on established principles for analogous compounds.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is foundational to method development.
| Property | Value / Description | Source |
| Chemical Formula | C₁₀H₁₂O₃S | [6] |
| Molecular Weight | 212.27 g/mol | [6] |
| Melting Point | 98-102 °C (lit.) | [7] |
| Structure | Contains a carboxylic acid, a thioether, and a phenoxy group. | [7] |
| Analytical Challenge | The carboxylic acid group imparts high polarity and low volatility, making it unsuitable for direct GC-MS analysis.[3] | N/A |
Experimental Workflow: A Validating System
The entire analytical process is designed as a self-validating system, where each step logically follows from the previous, ensuring robustness and reproducibility. The workflow encompasses three main stages: Sample Preparation , Analyte Derivatization , and GC-MS Analysis .
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
Rationale: LLE is a classic and effective technique to separate compounds from a complex matrix based on their relative solubilities in two immiscible liquids.[8] For acidic analytes like our target compound, acidifying the aqueous sample protonates the carboxylic acid group (R-COOH), making it less polar and more soluble in an organic solvent.[9][10]
Protocol:
-
Sample Aliquoting: Pipette 200 µL of plasma into a clean 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) to all samples, calibrators, and quality controls.
-
Acidification: Add 50 µL of 1% formic acid to the plasma sample to adjust the pH to below 2.[11] Vortex for 10 seconds. This step is critical for neutralizing the acidic analyte for efficient extraction.[11]
-
Extraction: Add 1 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the isolated analyte.
Part 2: Analyte Derivatization - Silylation
Rationale: Silylation is one of the most common derivatization methods for GC analysis.[2] It involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[5][12] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and versatile silylating reagent.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) increases the reactivity of the reagent, especially for hindered functional groups.[12][13] The resulting TMS ester is significantly more volatile and thermally stable.[5][14]
Caption: Silylation of the target analyte using BSTFA to form a volatile TMS ester.
Protocol:
-
Reagent Preparation: Use a commercially available mixture of BSTFA + 1% TMCS. Handle reagents under anhydrous conditions as they are sensitive to moisture.[5][12]
-
Reconstitution: Add 50 µL of pyridine to the dried extract from step 4.1.7 and vortex to dissolve the residue.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[5]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Part 3: GC-MS Instrumentation and Parameters
Rationale: The selection of GC-MS parameters is vital for achieving good chromatographic separation and sensitive detection. A non-polar or mid-polarity column like a 5% phenyl polysiloxane is generally suitable for a wide range of derivatized compounds.[1][15] The temperature program is optimized to separate the analyte from matrix components and derivatization by-products. Mass spectrometry in either full scan or Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity.
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, low-bleed 5% phenyl column suitable for a wide range of applications.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Oven Program | Initial 80°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min | Optimized to elute the derivatized analyte with good peak shape and separate it from potential interferences. |
| MS Source Temp. | 230°C | Standard temperature for EI source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-550) for method development; Selected Ion Monitoring (SIM) for quantitation | Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity by monitoring only specific ions. |
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines.[15][16][17]
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of matrix components. | No significant interfering peaks at the retention time of the analyte.[18] |
| Linearity | Proportionality of the response to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995.[18] |
| Accuracy | Closeness of the measured value to the true value. | Recovery within 85-115% of the nominal concentration.[18] |
| Precision | Agreement between a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 15%.[18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria met. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent performance under varied conditions (e.g., different column, temperature).[16] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By employing a systematic approach of liquid-liquid extraction for sample cleanup and silylation for derivatization, this method overcomes the inherent challenges of analyzing this polar carboxylic acid. The outlined procedures for sample preparation, derivatization, and instrumental analysis, along with guidelines for method validation, offer a robust framework for researchers in pharmaceutical and biomedical fields to achieve accurate and reliable quantification of this compound in complex biological matrices.
References
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- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
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- PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
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- Capone, D. L., et al. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules (Basel, Switzerland), 17(5), 5196–5209. [Link]
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Mastering the Preparation of 3-[4-(Methylthio)phenoxy]propionic Acid Stock Solutions: An Application Guide
For researchers and drug development professionals, the accuracy and reliability of experimental results begin with the meticulous preparation of stock solutions. This guide provides a detailed protocol and expert insights for preparing stock solutions of 3-[4-(Methylthio)phenoxy]propionic acid (CAS: 18333-20-5), a compound of interest in various research fields. While publicly available solubility data for this specific molecule is limited, this document outlines a systematic approach to solvent selection and stock preparation, ensuring reproducibility and integrity in your downstream applications.
Compound Overview and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in developing a robust preparation protocol. This compound is a carboxylic acid derivative with the following key characteristics.
| Property | Value | Source |
| CAS Number | 18333-20-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2][3] |
| Molecular Weight | 212.27 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Inferred from synthesis protocols[4] |
A notable challenge in working with this compound is the lack of specific, published quantitative solubility data in common laboratory solvents. Therefore, an empirical approach to determine the optimal solvent is a necessary and critical preliminary step.
Safety First: Hazard Identification and Handling
Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). This compound is classified as an irritant and may cause skin and eye irritation or burns upon direct contact.[5]
Essential Safety Precautions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
The Cornerstone of Success: Solvent Selection
The choice of solvent is critical and depends on two main factors: the compound's solubility and its compatibility with the intended downstream application (e.g., cell-based assays, in vivo studies). For compounds with unknown solubilities, a systematic, small-scale test is the most prudent approach.
Protocol for Empirical Solubility Testing
This protocol is designed to efficiently determine a suitable solvent using minimal amounts of the compound.
-
Aliquot the Compound: Weigh out approximately 1-2 mg of this compound into three separate, labeled microcentrifuge tubes.
-
Solvent Addition: To the tubes, add a small, precise volume (e.g., 100 µL) of the test solvents:
-
Tube 1: Dimethyl sulfoxide (DMSO)
-
Tube 2: Ethanol (EtOH)
-
Tube 3: Deionized Water (H₂O)
-
-
Dissolution Assessment:
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution. The solution should be clear and free of any visible particulates.
-
If the compound does not dissolve, gentle warming (to 37°C) or sonication can be attempted. Note any changes.
-
-
Solvent of Choice: Based on its broad solvating power for organic molecules, DMSO is the most likely candidate for achieving a high-concentration stock solution. Water is unlikely to be a suitable primary solvent for this compound.
Preparing a High-Concentration Primary Stock Solution in DMSO
Once DMSO is confirmed as a suitable solvent, the following protocol will guide you through the preparation of a concentrated primary stock solution. The ability to create a concentrated stock is advantageous as it minimizes the volume of solvent added to your experimental system, reduces storage space, and improves accuracy through serial dilutions.[6]
Workflow for Primary Stock Preparation
Caption: Workflow for preparing a sterile primary stock solution.
Step-by-Step Protocol
Materials:
-
This compound powder
-
Anhydrous, sterile-grade DMSO
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (ensure filter material is compatible with DMSO, e.g., PTFE)
-
Sterile syringe
-
Sterile, amber-colored microcentrifuge tubes for aliquots
Procedure:
-
Calculation of Mass: Determine the desired concentration and volume of your stock solution. To prepare 10 mL of a 100 mM stock solution :
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.010 L x 212.27 g/mol = 0.21227 g (or 212.27 mg)
-
-
Weighing the Compound:
-
Tare a clean weigh boat on a calibrated analytical balance.
-
Carefully weigh out 212.3 mg of the compound. For accuracy, it's better to record the exact weight and recalculate the final concentration than to struggle to weigh the exact target mass.[5]
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Using a sterile pipette, add approximately 8 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.
-
Once dissolved, add DMSO to reach the final volume of 10 mL. Invert the tube several times to ensure a homogenous solution.
-
-
Sterile Filtration (for biological applications):
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants, which is essential for applications like cell culture.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, amber-colored microcentrifuge tubes. Amber tubes are recommended to protect the compound from light, although specific light sensitivity data is not available.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
For most experiments, the concentrated primary stock will be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Protocol for Preparing a 100 µM Working Solution
-
Thaw the Stock: Thaw one aliquot of the 100 mM primary stock solution at room temperature.
-
Serial Dilution: It is best practice to perform a serial dilution rather than a single large dilution to improve accuracy.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 100 mM stock 1:100. For example, add 10 µL of the 100 mM stock to 990 µL of the desired aqueous buffer or medium. Vortex gently to mix.
-
Final Working Solution (100 µM): Dilute the 1 mM intermediate stock 1:10. For example, add 100 µL of the 1 mM solution to 900 µL of the final buffer or medium.
-
-
Solvent Control: Crucially, prepare a "vehicle control" solution that contains the same final concentration of DMSO as your experimental samples but lacks the compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself.
Caption: Serial dilution workflow for preparing working solutions.
By following this comprehensive guide, researchers can confidently prepare accurate, sterile, and reproducible stock solutions of this compound, laying a solid foundation for reliable and meaningful experimental outcomes.
References
- FasterCapital. The Importance Of Accurate Stock Solutions In Scientific Research.
- Arctom Scientific. CAS NO. 18333-20-5 | this compound.
- Blossom Biotechnologies Inc. 18333-20-5 | Ácido 3-[4-(metiltio)fenoxi]propiônico | this compound.
- PrepChem.com. Synthesis of 3-(4-methylthiophenoxy)-propionic acid.
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Application Notes and Protocols for Cell-Based Assays Using 3-[4-(Methylthio)phenoxy]propionic acid ethyl ester
Introduction: Characterizing a Novel Potential PPAR Agonist
3-[4-(Methylthio)phenoxy]propionic acid ethyl ester is a synthetic compound whose biological activity is not yet fully characterized. Its chemical structure, featuring a phenoxypropionic acid backbone, bears resemblance to known ligands of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism.[1][2][3] Specifically, fibrate drugs, which are PPARα agonists used to treat hyperlipidemia, and thiazolidinediones, which are PPARγ agonists used as insulin sensitizers in type 2 diabetes, share structural motifs with the topic compound.[2][4]
PPARs function as ligand-activated transcription factors.[1][2] Upon binding to a ligand, they form a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1][2][3] There are three main PPAR isoforms:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to increased fatty acid oxidation.[4][5]
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis (fat cell formation) and is crucial for lipid storage and glucose homeostasis.[1][3][4]
-
PPARβ/δ: Expressed ubiquitously and involved in fatty acid oxidation and energy homeostasis.[1][6]
Given the structural similarities to known PPAR agonists, it is hypothesized that this compound ethyl ester may act as a PPAR agonist. These application notes provide a comprehensive guide for researchers to test this hypothesis using a series of robust cell-based assays. The following sections detail the mechanism of action of PPARs and provide step-by-step protocols for a luciferase reporter assay to determine direct PPAR activation, an adipocyte differentiation and lipid accumulation assay as a functional readout of PPARγ agonism, and a quantitative PCR (qPCR) assay to measure the expression of downstream target genes.
I. Postulated Mechanism of Action: PPAR Activation
The central hypothesis is that this compound ethyl ester (herein referred to as the "test compound") binds to and activates one or more PPAR isoforms. The anticipated molecular cascade is as follows:
-
Ligand Binding: The test compound, being lipophilic, is expected to cross the cell and nuclear membranes to access the ligand-binding domain (LBD) of PPARs within the nucleus.
-
Heterodimerization: Ligand binding induces a conformational change in the PPAR, promoting its heterodimerization with RXR.
-
PPRE Binding: The activated PPAR/RXR heterodimer binds to PPREs located in the promoter region of target genes.
-
Transcriptional Regulation: The DNA-bound complex recruits co-activator proteins, which then initiate or enhance the transcription of downstream genes involved in lipid metabolism, adipogenesis, and inflammation.
This proposed mechanism can be visualized in the following diagram:
Caption: Proposed PPAR signaling pathway for the test compound.
II. Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently characterize the potential PPAR agonist activity of the test compound. This workflow progresses from a direct measure of receptor activation to a functional cellular response and finally to the confirmation of target gene engagement.
Caption: Recommended experimental workflow for compound testing.
III. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
For related compounds like 3-(Methylthio)propionic acid, hazards include causing severe skin burns and eye damage.[7] Always consult the specific SDS for any reagents used in the following protocols.
IV. Assay 1: PPARγ Luciferase Reporter Assay
This assay provides a direct and quantitative measure of the test compound's ability to activate the PPARγ receptor in a cellular context.[9][10] The principle relies on cells engineered to co-express the human PPARγ protein and a reporter plasmid where the firefly luciferase gene is under the control of a PPRE-containing promoter.[9] Activation of PPARγ by an agonist drives the expression of luciferase, and the resulting luminescence is proportional to the compound's activity.[9]
Materials:
-
HEK293 cells (or a similar easily transfectable cell line)
-
PPARγ expression vector and PPRE-luciferase reporter vector (or a commercially available stable cell line, e.g., from BPS Bioscience[11] or Indigo Biosciences[12][13])
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Opti-MEM reduced-serum medium
-
96-well white, clear-bottom tissue culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Rosiglitazone (a known PPARγ agonist)[11][13]
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection (if not using a stable cell line):
-
For each well, prepare a transfection mix in Opti-MEM containing the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla control vector, along with the transfection reagent, according to the manufacturer's instructions.
-
Replace the medium in the wells with the transfection mix.
-
Incubate for 4-6 hours at 37°C, then replace the transfection mix with 100 µL of fresh complete growth medium. Incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Rosiglitazone in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20-50 µL of passive lysis buffer per well and incubate for 15-20 minutes at room temperature with gentle shaking.[9]
-
Following the dual-luciferase assay system's protocol, measure both firefly and Renilla luciferase activity using a luminometer.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
Expected Results:
| Compound | Concentration | Normalized Luciferase Activity (RLU) | Fold Activation (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1500 | 1.0 |
| Rosiglitazone | 1 µM | 22500 | 15.0 |
| Test Compound | 10 nM | 2250 | 1.5 |
| Test Compound | 100 nM | 6000 | 4.0 |
| Test Compound | 1 µM | 18000 | 12.0 |
| Test Compound | 10 µM | 18750 | 12.5 |
V. Assay 2: Adipocyte Differentiation and Lipid Accumulation Assay
This assay provides a functional assessment of PPARγ activation. PPARγ is the master regulator of adipogenesis, and its activation in preadipocyte cell lines, such as 3T3-L1, induces their differentiation into mature, lipid-laden adipocytes. The accumulation of intracellular lipids can be visualized and quantified by staining with Oil Red O.[14][15][16]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.
-
12- or 24-well tissue culture plates
-
Test compound and Rosiglitazone
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin in PBS
-
Oil Red O staining solution
-
60% and 100% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
Microscope
-
Spectrophotometer (for quantification)
Protocol:
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 preadipocytes into 12-well plates in DMEM with 10% BCS.
-
Grow the cells until they reach 100% confluence. Continue to culture for an additional 2 days post-confluence to ensure growth arrest.
-
-
Induction of Differentiation (Day 0):
-
Replace the medium with MDI differentiation medium containing various concentrations of the test compound, a positive control (e.g., 1 µM Rosiglitazone), and a vehicle control.
-
-
Medium Change (Day 2):
-
After 2 days of incubation, replace the MDI medium with Insulin Medium containing the respective concentrations of the test compound or controls.
-
-
Maintenance (Day 4 onwards):
-
After another 2 days, replace the medium with DMEM containing 10% FBS and the respective compounds/controls.
-
Replenish this medium every 2 days for a total of 8-12 days, by which time mature adipocytes with visible lipid droplets should have formed.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.[14]
-
Remove the formalin and wash the cells with distilled water, then with 60% isopropanol for 5 minutes.[14][17]
-
Allow the wells to dry completely.
-
Add Oil Red O working solution to each well, ensuring the cell monolayer is fully covered, and incubate for 15-20 minutes at room temperature.[17]
-
Remove the staining solution and wash the wells 3-4 times with distilled water until the excess stain is removed.
-
-
Visualization and Quantification:
-
Visualization: Observe and capture images of the stained lipid droplets under a light microscope. Differentiated adipocytes will appear red. A hematoxylin counterstain can be used to visualize the nuclei of all cells (blue).[18]
-
Quantification: After imaging, completely dry the wells. Add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets.[14][17] Incubate for 10 minutes with gentle shaking. Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.[14][16][17]
-
Expected Results:
| Treatment | Visual Observation | Absorbance at 510 nm (OD) |
| Vehicle Control | Few, small red droplets | 0.15 |
| Rosiglitazone (1 µM) | Abundant, large red droplets | 1.20 |
| Test Compound (1 µM) | Moderate number of red droplets | 0.85 |
VI. Assay 3: Quantitative PCR (qPCR) for PPAR Target Gene Expression
This assay validates the findings from the reporter and differentiation assays by measuring the transcriptional changes in known PPAR target genes. Activation of PPARα or PPARγ should lead to an upregulation of genes involved in fatty acid metabolism and adipogenesis, respectively.
Materials:
-
Differentiated adipocytes (from Assay 2) or a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ)
-
TRIzol reagent or similar for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for PPAR target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Target Gene Selection:
-
PPARγ target genes: Adiponectin (AdipoQ), Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL), CD36.
-
PPARα target genes: Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), Pyruvate Dehydrogenase Kinase 4 (PDK4).[5][19]
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture and treat the chosen cell line with the test compound, a positive control (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα), and a vehicle control for 24-48 hours.
-
Lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and the synthesized cDNA.
-
Run the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[21] Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt), and then normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).
-
Expected Results:
| Treatment (in 3T3-L1 cells) | Target Gene | Relative mRNA Expression (Fold Change) |
| Vehicle Control | FABP4 | 1.0 |
| Rosiglitazone (1 µM) | FABP4 | 8.5 |
| Test Compound (1 µM) | FABP4 | 6.2 |
VII. Conclusion
The suite of assays described in these application notes provides a robust framework for characterizing the biological activity of this compound ethyl ester. By systematically evaluating its ability to directly activate PPARs, induce a functional adipogenic response, and regulate the transcription of downstream target genes, researchers can definitively determine if this compound is a novel PPAR agonist and elucidate its isoform specificity. Such findings would be a critical first step in evaluating its potential as a therapeutic agent for metabolic diseases.
References
- The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research.
- Oil Red O Staining Protocol (Ellis). IHC WORLD.
- The mechanisms of action of PPARs. Annual Review of Medicine.
- Peroxisome proliferator-activated receptor alpha. Wikipedia.
- Lipid (Oil Red O) Staining Kit. BioVision Inc.
- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Artecel.
- Oil Red O Histochemistry for frozen sections only. University of Rochester Medical Center.
- Peroxisome proliferator-activated receptor. Wikipedia.
- The chemical structures of PPAR agonists (1a-b) and antagonists (2a-b). ResearchGate.
- The Biology of Peroxisome Proliferator-Activated Receptors: Relationship With Lipid Metabolism and Insulin Sensitivity. Diabetes.
- Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte.
- PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience.
- Chemical structures of selected PPAR agonists. ResearchGate.
- PPAR-gamma agonist 29-C07. PubChem.
- Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. Current Protocols in Stem Cell Biology.
- Human PPARγ Reporter Assay Kit. Indigo Biosciences.
- Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Journal of Applied Toxicology.
- SDS - Ethyl-(3-Methylthio) Propionate synthetic. Advanced Biotech.
- SAFETY DATA SHEET - 3-(Methylthio)propionic acid. Synerzine.
- PPARα regulates tumor cell proliferation and senescence via a novel target gene carnitine palmitoyltransferase 1C. Carcinogenesis.
- Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PPAR Research.
- DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate.
- Endogenous Bioelectrical Modulation by REAC Metabolic Optimization-IBZ Modulates SIRT1, PPAR-γ, and Metabolic Signaling Pathways in Human Fibroblasts. International Journal of Molecular Sciences.
- Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. Carl ROTH.
- The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization. International Journal of Chronic Obstructive Pulmonary Disease.
- 3-(Methylthio)propanoic acid ethyl ester. NIST WebBook.
- 3-((4-Methylphenyl)thio)propionic acid. PubChem.
- Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145). FooDB.
- Ethyl 3-(methylthio)propionate. PubChem.
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem.
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Application Note: Strategies for the Derivatization of 3-[4-(Methylthio)phenoxy]propionic Acid for Enhanced Chromatographic Analysis
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of 3-[4-(methylthio)phenoxy]propionic acid to enhance its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its inherent polarity and low volatility, direct analysis of this carboxylic acid can result in poor chromatographic performance and low sensitivity. We present validated protocols for silylation and esterification to improve volatility for GC-MS analysis, and a fluorescent labeling strategy to significantly increase detection sensitivity for HPLC. This note is intended for researchers, analytical scientists, and professionals in drug development seeking robust and reliable methods for the quantification and identification of carboxylic acid-containing analytes.
Introduction: The Rationale for Derivatization
This compound is a molecule featuring a polar carboxylic acid functional group, a thioether linkage, and an aromatic ring. The presence of the carboxyl group's active hydrogen is the primary challenge in its analysis. In gas chromatography, this polarity leads to strong interactions with the stationary phase, resulting in broad, tailing peaks and poor sensitivity.[1][2][3] Furthermore, the compound's low volatility requires high inlet temperatures that can cause thermal degradation.
Derivatization is a chemical modification technique that converts the analyte into a more analytically amenable form.[3][4] The core objectives are:
-
For Gas Chromatography (GC): To increase volatility and thermal stability by replacing the active hydrogen of the carboxyl group with a non-polar moiety.[1][5] This is typically achieved through silylation or alkylation (esterification).[6]
-
For High-Performance Liquid Chromatography (HPLC): To enhance detectability by attaching a potent chromophore or fluorophore, which is crucial when analyzing trace levels or when the native molecule lacks a strong UV absorbance.[7][8][9]
This guide provides both the theoretical basis and practical, step-by-step protocols for these essential derivatization techniques.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal is to transform the polar, non-volatile this compound into a volatile and thermally stable derivative suitable for introduction into the gas chromatograph.
Method 1: Silylation
Silylation is a robust and widely used derivatization method where an active proton in the analyte is replaced by a trimethylsilyl (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group.[1][5] This conversion dramatically reduces the polarity and hydrogen-bonding capacity of the carboxyl group.[5]
Expertise & Experience: Silylation is often preferred for its rapid reaction times and relatively mild conditions. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often catalyzed with 1% Trimethylchlorosilane (TMCS), are highly effective for derivatizing carboxylic acids.[10][11] The byproducts of the reaction are volatile and neutral, minimizing interference during analysis. For applications requiring enhanced stability against hydrolysis during sample workup, TBDMS derivatives formed using reagents like MTBSTFA are superior.[5][6]
Diagram: Silylation Reaction Workflow
Caption: Workflow for silylation of carboxylic acids for GC-MS analysis.
Protocol 2.1: TMS Derivatization using BSTFA + 1% TMCS
-
Sample Preparation: Accurately transfer an aliquot of the sample extract containing this compound into a 2 mL autosampler vial. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of nitrogen. The presence of water can consume the silylation reagent and must be avoided.
-
Reconstitution: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or ethyl acetate) to reconstitute the dried residue.
-
Reagent Addition: Add 80 µL of BSTFA + 1% TMCS to the vial.[10]
-
Reaction: Immediately cap the vial tightly. Vortex for 1 minute to ensure thorough mixing. Place the vial in a heating block or oven at 70°C for 60 minutes to drive the reaction to completion.[10]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Trustworthiness: To validate this protocol, always include a reagent blank (reagents without analyte) to check for contamination and a known standard of this compound to confirm derivatization efficiency and establish retention time.
Method 2: Esterification (Methylation)
Esterification is a classic derivatization technique that converts a carboxylic acid into an ester, most commonly a methyl ester.[1][12] Methyl esters are significantly more volatile and less polar than their corresponding acids.
Expertise & Experience: A common and effective reagent for this purpose is Boron Trifluoride-Methanol (BF₃-Methanol). This reagent acts as a strong Lewis acid catalyst for the esterification reaction. While highly effective, BF₃-Methanol is corrosive and requires careful handling in a fume hood. The reaction typically requires heating to proceed to completion. An alternative is using acetyl chloride in methanol, which generates HCl in situ to catalyze the reaction.[12]
Diagram: Esterification Reaction Mechanism
Caption: General reaction scheme for BF₃-catalyzed esterification.
Protocol 2.2: Methyl Esterification using BF₃-Methanol
-
Sample Preparation: Place the dried sample residue in a screw-cap vial with a PTFE-lined cap.
-
Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution.
-
Reaction: Securely cap the vial and heat at 60-80°C for 30 minutes.
-
Extraction: After cooling, add 500 µL of deionized water and 300 µL of a non-polar extraction solvent (e.g., hexane or ethyl acetate). Vortex vigorously for 2 minutes to extract the methyl ester into the organic phase.
-
Phase Separation: Centrifuge briefly (e.g., 2000 x g for 5 minutes) to ensure complete separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial, avoiding any of the aqueous layer. A small amount of anhydrous sodium sulfate can be added to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Derivatization for HPLC with Fluorescence Detection
For HPLC analysis, derivatization is employed not to increase volatility, but to introduce a functional group that can be detected with high sensitivity. Fluorescent labeling is a premier technique for quantifying trace amounts of carboxylic acids.[7][9]
Expertise & Experience: The strategy involves reacting the carboxylic acid with a labeling reagent to form a highly fluorescent ester. A common class of reagents for this purpose are bromomethyl derivatives of fluorophores, such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). The reaction is typically performed in an aprotic solvent and catalyzed by a base, often in the presence of a crown ether to enhance the nucleophilicity of the carboxylate anion.[13] This pre-column derivatization method yields a stable product that can be easily separated using reversed-phase chromatography.
Protocol 3.1: Fluorescent Labeling using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Sample Preparation: Transfer the sample to a 1.5 mL microcentrifuge tube and evaporate to complete dryness under vacuum or with a nitrogen stream.
-
Reagent Preparation: Prepare the following solutions in acetonitrile:
-
Br-Mmc solution: 1 mg/mL
-
Crown Ether solution: 1 mg/mL of 18-Crown-6
-
Catalyst: Anhydrous potassium carbonate (powder)
-
-
Reaction Mixture: To the dried sample, add:
-
50 µL of the Br-Mmc solution.
-
15 µL of the 18-Crown-6 solution.[13]
-
Approximately 2 mg of anhydrous potassium carbonate.
-
-
Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Quenching (Optional but Recommended): To consume excess reagent, add 10 µL of a weak organic acid solution (e.g., 1% acetic acid in acetonitrile) and allow it to react for 5 minutes.
-
Dilution & Analysis: Dilute the reaction mixture with the mobile phase (e.g., acetonitrile/water mixture) to an appropriate concentration. Filter through a 0.22 µm syringe filter and inject into the HPLC system.
-
Detection: Use fluorescence detection with excitation and emission wavelengths appropriate for the coumarin tag (e.g., λex ≈ 325 nm, λem ≈ 395 nm).
Method Comparison Summary
| Parameter | GC-MS: Silylation | GC-MS: Esterification | HPLC: Fluorescent Labeling |
| Analytical Goal | Increase volatility & thermal stability | Increase volatility & thermal stability | Enhance detection sensitivity |
| Principle | Replaces active -H with a silyl group | Converts -COOH to an ester | Attaches a fluorophore to -COOH |
| Common Reagents | BSTFA, MSTFA, MTBSTFA[6][10][11] | BF₃-Methanol, Acetyl Chloride/Methanol[1][12] | Br-Mmc, 9-Chloromethyl Anthracene[8][13] |
| Reaction Conditions | Mild to moderate (30-70°C), anhydrous | Moderate to high (60-100°C), anhydrous | Mild (30-50°C), anhydrous, base-catalyzed |
| Advantages | Fast, clean reaction, versatile | Robust, stable derivatives | Extremely high sensitivity (pmol to fmol) |
| Disadvantages | Derivatives can be moisture-sensitive | Harsher reagents, may require extraction | Requires removal of excess reagent, analyte must be soluble in organic solvent |
Considerations for Chiral Analysis
The structure of this compound is achiral. However, should an asymmetric center be introduced (e.g., via substitution at the alpha-carbon), chiral analysis would become necessary. Derivatization plays a key role here:
-
Chiral Derivatizing Agents: The racemic acid can be reacted with a chiral alcohol or amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
-
Chiral Stationary Phases: Alternatively, the acid can be derivatized using a standard (achiral) method (e.g., methylation) and the resulting racemic esters can be separated on a chiral HPLC column.[14]
This consideration is critical in pharmaceutical development and metabolomics, where the biological activity of enantiomers can differ significantly.[15][16][17]
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. John Wiley & Sons, Ltd.
- Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1998). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 36(9), 435–440.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204.
- Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Challacombe, D. N., & Dawkins, D. R. (1974). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta, 52(3), 353-357.
- Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395.
- Macherey-Nagel. (n.d.). Derivatization reagents for GC.
- Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182.
- ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
- Supelco. (n.d.).
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5.
- Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(2), 165-176.
- Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate.
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Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Phenoxypropionic Acids
Abstract
This comprehensive guide provides detailed methodologies for the analysis of phenoxypropionic acids using High-Performance Liquid Chromatography (HPLC). Phenoxypropionic acids, a class of compounds widely used as herbicides and also relevant as pharmaceutical intermediates, require robust and sensitive analytical methods for environmental monitoring, food safety assurance, and quality control in drug development. This document delves into the foundational principles of their chromatographic separation, offering field-proven insights into sample preparation, method development for both achiral and chiral separations, and system validation. Complete, step-by-step protocols for various applications are provided to enable researchers, scientists, and drug development professionals to implement these methods effectively.
Introduction: The Analytical Challenge of Phenoxypropionic Acids
Phenoxypropionic acids are characterized by a phenoxy group linked to a propionic acid moiety. This structural class includes many of the world's most common herbicides, such as Dichlorprop (2,4-DP), Mecoprop (MCPP), and Fenoprop, which are used to control broadleaf weeds.[1][2][3] Beyond agriculture, specific derivatives like 2-phenoxypropionic acid serve as crucial precursors in the synthesis of aryloxyphenoxypropionic acid-based agrochemicals and other fine chemicals.[4]
The analytical challenge stems from several factors:
-
Trace-Level Detection: In environmental and food matrices, these compounds must be detected at very low levels (sub-ppb) to comply with regulatory limits.[5]
-
Matrix Complexity: Samples such as soil, water, food products, and biological tissues contain numerous interfering compounds, necessitating highly selective methods.[5][6][7]
-
Chirality: Many phenoxypropionic acid herbicides possess a chiral center. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or have different toxicological properties.[4] Therefore, enantioselective analysis is critical for accurate risk assessment and for the development of enantiomerically pure products.[8][9]
HPLC, particularly when coupled with mass spectrometry (LC-MS), offers the sensitivity and selectivity required to overcome these challenges.[5][10]
Core Principles of HPLC Separation for Phenoxypropionic Acids
Reversed-phase (RP) chromatography is the predominant mode for analyzing these compounds. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this application. Its long alkyl chains provide sufficient hydrophobicity to retain the phenoxypropionic acid molecules via van der Waals forces.
-
Mobile Phase pH (The Critical Parameter): Phenoxypropionic acids are weak acids. Their retention on a reversed-phase column is highly dependent on the pH of the mobile phase.
-
At a pH well below the pKa of the analyte (~3-4), the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus more strongly retained on the C18 column.
-
At a pH above the pKa, the carboxylic acid group is deprotonated (-COO⁻), rendering the molecule more polar and causing it to elute much earlier.
-
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a pH-adjusting acid like formic or acetic acid) and an organic modifier like acetonitrile (ACN) or methanol (MeOH). A gradient elution, where the percentage of the organic modifier is increased over time, is commonly used to elute compounds with varying polarities and to ensure sharp peak shapes.[11] Formic acid is a preferred additive for LC-MS applications as it is volatile and aids in the ionization process.[12]
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial for removing interferences, concentrating the analyte, and ensuring compatibility with the HPLC system.[7][13] The choice of technique depends heavily on the sample matrix.
Common Extraction Techniques:
-
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up complex samples. For phenoxypropionic acids in aqueous matrices, cartridges packed with graphitized carbon black (GCB) or polymeric reversed-phase sorbents are highly effective.[10][14] For biological tissues, anion exchange SPE can be used to selectively retain the acidic analytes.[6]
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analytes between the aqueous sample (with pH adjusted to ensure the acid is in its neutral form) and an immiscible organic solvent like ethyl acetate or dichloromethane.[7][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While often associated with multi-residue pesticide analysis, the QuEChERS methodology can be adapted for phenoxy acids, typically involving an extraction with acetonitrile followed by a cleanup step using a mix of sorbents to remove interferences.[13]
Caption: General workflow for phenoxypropionic acid analysis.
HPLC Methodologies & Protocols
Protocol 1: Fast LC-MS/MS Analysis of Herbicides in Vegetable Matrix
This method is designed for high-throughput screening and quantification of phenoxypropionic and phenoxyacetic acid herbicides in complex food matrices, leveraging the sensitivity and selectivity of tandem mass spectrometry.[5]
A. Sample Preparation (Accelerated Solvent Extraction)
-
Homogenize 25g of the vegetable sample (e.g., onion) with 25g of Hydromatrix.
-
Add 2g of Florisil to the mixture.
-
Perform Accelerated Solvent Extraction (ASE) with 100 mL of ethyl acetate at 50°C and 100 bar.
-
Add 100 µL of n-dodecane (as a keeper) to the extract.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 25 mL of acetonitrile. This is your final sample for analysis.
B. HPLC & Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| HPLC Column | C18 Column (e.g., 2.1 x 100 mm, 3.5 µm) | Standard for reversed-phase separation of these compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification ensures protonation of the analytes for good retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for eluting analytes from a C18 column. |
| Gradient | 20% B to 90% B over 8 minutes | A fast gradient allows for a complete analysis in under 10 minutes.[5] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run times. |
| Injection Vol. | 5 µL | |
| Ionization | Electrospray (ESI), Negative Mode | ESI is highly effective for these compounds, and negative mode readily forms the [M-H]⁻ ion from the carboxylic acid group.[11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each analyte.[5] |
C. Self-Validation Check To ensure trustworthiness, analyze a matrix blank and a spiked matrix sample with each batch. The blank should be free of interfering peaks at the retention times of the target analytes. The spiked sample should show recoveries between 80-120%.
Protocol 2: Enantioselective HPLC Analysis of 2-Phenoxypropionic Acid
Many phenoxypropionic acids are chiral. This protocol describes a direct method for separating the enantiomers using a chiral stationary phase (CSP), which is essential for stereospecific studies.[4]
A. Rationale for Chiral Separation Direct chiral separation on a CSP is preferred over derivatization methods because it is faster and introduces fewer potential sources of error. Polysaccharide-based CSPs, such as those with immobilized cellulose or amylose derivatives, are highly versatile and effective for a wide range of chiral compounds.[4][8] They separate enantiomers based on the formation of transient diastereomeric complexes that have different energies, leading to different retention times.
Caption: Principle of enantioselective chromatography.
B. HPLC Conditions
| Parameter | Setting | Rationale |
| HPLC Column | Chiralpak IB (Immobilized Cellulose-based CSP) | Proven to be effective for the enantioselective separation of 2-phenoxypropionic acid.[4] |
| Mobile Phase | Isooctane / 1-Butanol (e.g., 90:10 v/v) with 0.1% Acetic Acid | A non-polar mobile phase (normal phase mode) is often used with polysaccharide CSPs. Acetic acid is added to suppress ionization of the analyte and improve peak shape. |
| Elution Mode | Isocratic | Isocratic elution is typically sufficient for separating a single pair of enantiomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Temperature can affect chiral recognition; maintaining a constant temperature is crucial for reproducibility. |
| Detection | UV at 270 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
C. Self-Validation Check Inject a certified racemic standard (50:50 mixture of enantiomers). The method is valid if it produces two well-separated peaks of equal area. The resolution between the two peaks should be greater than 1.5.
Method Validation Summary
Any developed HPLC method must be validated to ensure it is fit for its intended purpose. The key parameters are defined by international guidelines, such as those from the ICH.[16]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[5][17] |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Mean recovery between 80% and 120%.[6] |
| Precision | The agreement among a series of measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 15% (inter-day and intra-day).[6] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the background noise. | Signal-to-Noise Ratio (S/N) of 3:1.[6][10] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | S/N of 10:1 or the lowest point on the calibration curve. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis (using DAD) or confirmation by MS/MS. |
References
- Communal, P.Y., Royer, A., Schauber, C., & Faye, T. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Varian, Inc.
- Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS.
- CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
- Lagana, A., Fago, G., & Marino, A. (1996). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. PubMed.
- ResearchGate. (n.d.). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
- Charlton, A. J. A., Stuckey, V., & Sykes, M. D. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA.
- SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column.
- Barcelo, D., & Hennion, M. C. (1995).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- SIELC Technologies. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- LCGC. (2017).
- Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tani, K. (2005).
- Ribeiro, A., Afonso, C., & Tiritan, M. E. (2013). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. Semantic Scholar.
- MDPI. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dichlorprop.
- Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis... Pharmacia.
- West, A., Frost, M., & Köhler, H. (1997).
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- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine | Semantic Scholar [semanticscholar.org]
- 10. Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of PPARα Agonism in Cancer Cell Lines using WY-14643 (Pirinixic Acid)
Introduction: Targeting Cancer Metabolism through Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The metabolic landscape of cancer cells is fundamentally different from that of their normal counterparts, presenting a promising arena for therapeutic intervention. One of the key regulators of cellular metabolism is the family of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors.[1][2][3] Among the three PPAR isotypes (α, β/δ, and γ), PPARα has emerged as a significant modulator of carcinogenesis, primarily through its control over lipid metabolism and inflammation.[1][2]
PPARα activation can exert pleiotropic effects on cancer cells, which are often context-dependent, varying with the cancer type and its specific metabolic wiring. In some contexts, PPARα activation has been shown to suppress tumor growth by inhibiting angiogenesis and cell proliferation, and by inducing apoptosis.[2][4] These effects are often linked to the modulation of key signaling pathways such as the inhibition of NF-κB and Activator Protein-1 (AP-1), which are crucial for inflammatory responses that can fuel cancer progression.
This guide provides a comprehensive overview and detailed protocols for studying the effects of the potent and selective PPARα agonist, WY-14643 (also known as Pirinixic Acid) , in cancer cell line models. WY-14643 serves as an invaluable tool compound to probe the functional consequences of PPARα activation in various cancer types, including but not limited to breast, colorectal, and lung cancer.[1][4] Understanding the mechanistic underpinnings of WY-14643's action can provide critical insights for the development of novel cancer therapeutics targeting metabolic vulnerabilities.
Mechanism of Action: The PPARα Signaling Cascade
WY-14643, like other PPARα agonists, exerts its effects by binding to and activating the PPARα receptor. Upon ligand binding, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and inflammation.
In the context of cancer, the activation of this pathway by WY-14643 can lead to several downstream effects:
-
Modulation of Gene Expression: Studies have shown that WY-14643 can regulate the expression of genes such as CYP1B1 in breast cancer cells through a PPARα-dependent mechanism.[5]
-
Inhibition of Pro-inflammatory Pathways: PPARα activation can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory mediators that contribute to tumorigenesis.[1]
-
Anti-angiogenic Effects: PPARα ligands, including WY-14643, have been demonstrated to inhibit the proliferation and migration of endothelial cells, a critical process in tumor angiogenesis.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: In certain cancer cell lines, PPARα activation can lead to programmed cell death (apoptosis) and arrest of the cell cycle, thereby inhibiting tumor growth.[1]
Below is a diagram illustrating the generalized signaling pathway of PPARα activation by WY-14643.
Experimental Protocols for a Cancer Cell Line Study
The following protocols provide a framework for investigating the effects of WY-14643 on cancer cell lines. It is imperative to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reproducible results. The choice of cell line should be guided by the research question and the known expression levels of PPARα. For example, MCF-7 (breast cancer) and SW480 (colorectal cancer) are commonly used models.[1][5]
Materials:
-
Selected cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Initial Culture: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 flask and incubate.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed new flasks at the desired density.
-
Cell Line Authentication: Regularly authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure the integrity of your experiments.
Protocol 2: WY-14643 Preparation and Application
Rationale: Proper preparation and storage of the compound are crucial for maintaining its activity. A dose-response study is essential to determine the optimal concentration range for inducing biological effects in the chosen cell line.
Materials:
-
WY-14643 (Pirinixic Acid) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of WY-14643 (e.g., 100 mM) in DMSO. Ensure the powder is completely dissolved. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments (including the vehicle control) and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Dose-Response Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of WY-14643 or a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is fundamental for determining the cytotoxic or cytostatic effects of WY-14643.
Materials:
-
Cells treated with WY-14643 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight. Treat the cells with a range of WY-14643 concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of WY-14643 that inhibits cell viability by 50%).
The following diagram outlines the workflow for a cell viability assay.
Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cells treated with WY-14643 in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with WY-14643 at concentrations around the determined IC₅₀ for a suitable time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: To investigate if WY-14643 induces cell cycle arrest, PI staining of DNA followed by flow cytometry is employed. The intensity of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells treated with WY-14643 in 6-well plates
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization, wash with cold PBS, and obtain a single-cell suspension.
-
Fixation: While gently vortexing, add the cells dropwise into ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
The logical flow for a cell cycle analysis experiment is depicted below.
Data Presentation and Interpretation
For clarity and comparative purposes, quantitative data should be summarized in tables.
Table 1: Example Data Summary for WY-14643 Effects on Cancer Cell Lines
| Cell Line | Cancer Type | WY-14643 IC₅₀ (µM) after 72h | Effect on Apoptosis | Effect on Cell Cycle |
| MCF-7 | Breast | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| SW480 | Colorectal | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| A549 | Lung | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Trustworthiness and Self-Validation
To ensure the trustworthiness of your findings, incorporate the following self-validating systems into your experimental design:
-
Positive and Negative Controls: Always include appropriate controls. For example, in an apoptosis assay, a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control. The vehicle control (DMSO) is the essential negative control.
-
PPARα Dependence: To confirm that the effects of WY-14643 are mediated by PPARα, consider using a PPARα antagonist, such as GW6471, in co-treatment experiments.[6] Alternatively, use siRNA to knock down PPARα expression and assess if the effects of WY-14643 are diminished.[5]
-
Orthogonal Assays: Validate key findings with multiple, independent assays. For instance, if the MTT assay shows reduced viability, confirm this with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay (e.g., CellTiter-Glo).
-
Reproducibility: Perform all experiments with at least three biological replicates to ensure the statistical significance and reproducibility of your results.
By adhering to these rigorous experimental principles and detailed protocols, researchers can effectively investigate the role of PPARα activation by WY-14643 in cancer cell lines, contributing to a deeper understanding of metabolic regulation in cancer and paving the way for novel therapeutic strategies.
References
- PPAR-α Modulators as Current and Potential Cancer Tre
- WY-14643 Regulates CYP1B1 Expression through Peroxisome Proliferator-Activated Receptor α-Mediated Signaling in Human Breast Cancer Cells.PMC - NIH.[Link]
- Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds.MDPI.[Link]
- PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition.PNAS.[Link]
- Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice.PubMed.[Link]
- PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress.PubMed Central.[Link]
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.MDPI.[Link]
- PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases.PubMed.[Link]
- Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflamm
- PPAR Agonists for the Prevention and Tre
Sources
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- 2. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. WY-14643 Regulates CYP1B1 Expression through Peroxisome Proliferator-Activated Receptor α-Mediated Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Antifungal Minimum Inhibitory Concentration (MIC) Assay
Introduction: The Rationale Behind MIC Testing
In the landscape of rising invasive fungal infections and emerging antifungal resistance, the accurate in vitro assessment of an antifungal agent's potency is a cornerstone of both clinical diagnostics and drug development.[1][2][3] The Minimum Inhibitory Concentration (MIC) assay remains the gold-standard method for this purpose. The MIC is quantitatively defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[2][4][5] This metric provides a foundational piece of data, guiding therapeutic choices and informing the preclinical evaluation of novel compounds.[6]
This guide offers a detailed exploration of the broth microdilution method for determining antifungal MICs, grounded in the harmonized principles of leading international standards bodies, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Beyond a mere recitation of steps, this document elucidates the scientific causality behind the protocol, empowering researchers to execute the assay with a high degree of confidence, precision, and reproducibility.
The Principle of Broth Microdilution
The broth microdilution method is an elegantly simple yet powerful technique. It involves challenging a standardized suspension of a fungal isolate with a range of serially diluted concentrations of an antifungal agent in a liquid growth medium.[1][7] This is typically performed in a 96-well microtiter plate format. After incubation under controlled conditions, the plates are assessed for fungal growth. The MIC is identified as the lowest drug concentration that prevents visible growth compared to a drug-free control well.[2][4][5]
Scientific Integrity & Self-Validating Systems
Expertise & Experience: The "Why" Behind the "How"
A successful MIC assay is more than the sum of its parts. Each step, from media selection to inoculum density, is a critical variable that can significantly impact the final result. For instance, RPMI 1640 medium, buffered with Morpholinepropanesulfonic acid (MOPS) to a physiological pH of 7.0, is the standard medium recommended by both CLSI and EUCAST.[4][8] This is not an arbitrary choice. The buffer prevents pH shifts resulting from fungal metabolism, which could otherwise alter the activity of the antifungal agent being tested. Similarly, the inoculum size is rigorously standardized because an overly dense fungal population can overwhelm the drug, leading to falsely elevated MIC values.[9]
Trustworthiness: Building a Self-Validating Assay
To ensure the reliability and trustworthiness of generated data, every MIC assay must be a self-validating system. This is achieved through the concurrent testing of well-characterized quality control (QC) strains with known and predictable MIC ranges.[10][11][12] These strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, act as internal controls.[11][12][13] If the MIC values for these QC strains fall within their established acceptable ranges, it provides confidence that the assay was performed correctly—that the media, reagents, incubation, and operator technique were all within specified parameters.[10][12][14] Conversely, if a QC strain yields an out-of-range result, the data for the test isolates from that run must be considered invalid.[11]
Detailed Experimental Protocol: Broth Microdilution for Yeasts
This protocol is based on the CLSI M27-A3 and EUCAST reference methods for yeasts.[15][16][17][18]
Materials and Reagents
| Component | Specifications |
| Antifungal Agent | Powder form, with known purity. |
| Solvent | Appropriate for the antifungal agent (e.g., Dimethyl sulfoxide - DMSO). |
| Fungal Isolates | Test strains and Quality Control (QC) strains. |
| QC Strains | e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258.[11][12] |
| Growth Medium | RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS.[1] |
| Culture Plates | Sterile, flat-bottom 96-well microtiter plates.[4][19] |
| Equipment | Spectrophotometer, incubator (35°C), multichannel pipettes, vortex mixer. |
| Consumables | Sterile saline (0.85% NaCl), sterile pipette tips, sterile reservoirs. |
Step 1: Preparation of Antifungal Stock Solutions
-
Stock Solution: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the highest final concentration to be tested. This minimizes the final solvent concentration in the assay, preventing solvent-induced growth inhibition.
-
Working Solution: Dilute the stock solution in RPMI 1640 medium to create a working solution that is twice the highest desired final concentration in the microtiter plate.[2]
Step 2: Preparation of the 96-Well Drug Plate
-
Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the antifungal working solution (2x the highest final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate by transferring 100 µL from column 2 to 3, and so on, until column 10.
-
After mixing the wells in column 10, discard 100 µL.
-
Column 11 serves as the drug-free growth control (containing only medium).
-
Column 12 serves as the sterility control (containing only medium, no inoculum).
Visualization: Serial Dilution Workflow
The following diagram illustrates the preparation of the antifungal serial dilutions in the microtiter plate.
Caption: Workflow for 2-fold serial dilution of antifungal agent.
Step 3: Inoculum Preparation and Standardization
The accuracy of the MIC is critically dependent on the final inoculum concentration.[9]
-
Primary Culture: Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C to ensure purity and viability.[2]
-
Suspension: Harvest several well-isolated colonies and suspend them in sterile saline.
-
Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL for Candida species. A spectrophotometer can be used for more precise standardization (reading at 530 nm).
-
Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2] This typically requires a 1:1000 dilution of the 0.5 McFarland suspension.
Step 4: Inoculation, Incubation, and Reading
-
Inoculation: Add 100 µL of the working fungal inoculum to each well from columns 1 to 11. Do not add inoculum to column 12 (sterility control). The final volume in each test well is now 200 µL.
-
Incubation: Cover the plate with a lid and incubate at 35°C for 24 to 48 hours.[8] The 48-hour time point is often preferred for clearer endpoints, though 24 hours can be used, especially to mitigate the "trailing" phenomenon.[20][21][22]
-
Reading the MIC: After incubation, examine the plate. The growth control well (column 11) should show distinct turbidity. The sterility control (column 12) should remain clear. The MIC is the lowest concentration of the antifungal agent (the first well in the dilution series) that shows a significant reduction in growth compared to the growth control.[4][23]
Endpoint Determination: A Point of Nuance
The definition of "significant reduction" varies by antifungal class:
| Antifungal Class | CLSI/EUCAST Endpoint Criterion | Rationale |
| Azoles (e.g., Fluconazole) | ≥50% reduction in growth (turbidity) compared to the growth control.[23][24] | Azoles are often fungistatic, leading to partial inhibition over a range of concentrations (the "trailing effect"). A 50% inhibition endpoint provides more clinically relevant and reproducible data.[9][22] |
| Polyenes (e.g., Amphotericin B) | 100% inhibition of growth (complete clarity).[24][25] | Amphotericin B is fungicidal, and a no-growth endpoint is a clear and reproducible measure of its activity. |
| Echinocandins (e.g., Caspofungin) | ≥50% reduction in growth (turbidity).[24] For filamentous fungi, a Minimum Effective Concentration (MEC) endpoint (abnormal, stunted growth) is used.[22] | The endpoint reflects the drug's mechanism of action on the fungal cell wall. |
Reading can be done visually with the aid of a reading mirror or instrumentally using a microplate reader (spectrophotometer) to measure optical density (OD).[21][23][25] Spectrophotometric reading offers greater objectivity.[23][25]
Data Interpretation: From MIC Value to Clinical Meaning
An MIC value on its own is simply a number. Its true value is realized when interpreted against established clinical breakpoints (CBPs). CBPs are specific MIC values defined by bodies like CLSI and EUCAST that categorize an isolate as Susceptible (S), Intermediate (I) or Susceptible-Increased Exposure (I), or Resistant (R).[24][26][27]
-
Susceptible (S): Implies that an infection with the isolate may be appropriately treated with a standard dosage regimen of the antifungal agent.[27]
-
Intermediate (I) / Susceptible, Increased Exposure (I): This category implies that the infection may be treated in situations where the drug is concentrated at the site of infection or when a higher dose can be used.[26][27][28]
-
Resistant (R): Indicates that the microorganism is unlikely to be inhibited by achievable systemic concentrations of the agent with normal dosage schedules.[27]
Visualization: MIC Interpretation Logic
Caption: Decision workflow for categorizing MIC results.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum was not viable; Incubation error (time/temp); Incorrect medium used. | Verify incubator settings. Use fresh cultures for inoculum preparation. Confirm correct medium was used. Repeat assay. |
| Growth in sterility control well | Contamination of medium, plate, or pipette technique. | Use aseptic technique throughout. Use fresh, sterile reagents and consumables. Repeat assay. |
| QC strain MIC out of range | Incorrect inoculum density; Drug dilution error; Expired reagents; Operator error in reading endpoint. | Re-verify all steps: inoculum standardization, drug concentration calculations, and dilution technique. Ensure reagents are within their expiry dates. Reread plate if possible, or repeat the entire assay. |
| Excessive "Trailing" Growth | Organism- and drug-specific phenomenon, particularly with azoles and Candida spp.[22] | Read plates at 24 hours instead of 48 hours.[22] Use a spectrophotometer for an objective ≥50% inhibition endpoint.[23] |
| Skipped Wells (growth at higher conc., no growth at lower conc.) | Technical error in pipetting; Drug precipitation; Paradoxical growth ("Eagle effect") with echinocandins.[6] | Ensure proper mixing during serial dilution. Check drug solubility. If paradoxical growth is suspected, the MIC is read as the lowest concentration preceding the paradoxical growth. |
References
- Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-22.
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
- Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Semantic Scholar.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Favalari, A. C. C., et al. (2003). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 41(2), 883–885.
- Rodriguez-Tudela, J. L., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement_1), S319-S325.
- Radetsky, M., et al. (1986). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. Journal of Clinical Microbiology, 24(4), 624–628.
- PDF Standards Club. (n.d.). CLSI M27-A3.
- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.
- Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653.
- Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST.
- Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Mycoses, 60(9), 564–572.
- Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate.
- de Castro, P. A., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56232.
- Carrillo-Muñoz, A. J., et al. (1997). Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods. Journal of Clinical Microbiology, 35(8), 2147–2151.
- Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658.
- ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition.
- Revie, N. M., et al. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa153.
- de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56232.
- Pfaller, M. A., et al. (1994). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents against 100 clinical yeast isolates. Journal of Clinical Microbiology, 32(1), 50–54.
- Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Antimicrobial Agents and Chemotherapy, 38(7), 1650-1653.
- ResearchGate. (n.d.). Fungal growth visualizations to determine minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) in oregano extracts.
- Arendrup, M. C., & Cuenca-Estrella, M. (2012). EUCAST breakpoints for antifungals. Current Fungal Infection Reports, 6(3), 167–174.
- Hoban, D. J., et al. (1998). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Antimicrobial Agents and Chemotherapy, 42(10), 2753–2756.
- Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate.
- University of Copenhagen Research Portal. (n.d.). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST).
- The Capital Region of Denmark's Research Portal. (n.d.). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST).
- Arendrup, M. C., & Cuenca-Estrella, M. (2012). EUCAST breakpoints for antifungals. ResearchGate.
- Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 54.
- Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
- Science and Education Publishing. (n.d.). Wayne, P. Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts.
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
- Morace, G., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(5), 580.
- Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569–587.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
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- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
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Troubleshooting & Optimization
Stability issues of 3-[4-(Methylthio)phenoxy]propionic acid in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 3-[4-(Methylthio)phenoxy]propionic acid in solution. As a compound of interest in pharmaceutical research, understanding its stability profile is critical for the development of robust formulations and reliable experimental outcomes. This guide is structured to address common challenges encountered in the laboratory, offering scientifically grounded explanations and practical, step-by-step protocols.
I. Troubleshooting Guide: Investigating Stability Issues
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
Question: I am observing a loss of potency or the appearance of unknown peaks in my chromatograms when analyzing aged solutions of this compound. What are the likely causes and how can I investigate them?
Answer:
The presence of a methylthio ether and a propionic acid functional group on a phenoxy backbone suggests several potential degradation pathways. The most probable causes for the observed instability are oxidation of the thioether group and, to a lesser extent, hydrolysis of the ether linkage or decarboxylation under harsh conditions.
The primary degradation pathway is likely the oxidation of the sulfur atom. Thioethers are susceptible to oxidation, which typically occurs in two stages: first to a sulfoxide and then to a sulfone.[1][2] These oxidative degradation products will have different polarities and, therefore, different retention times in a reversed-phase HPLC system compared to the parent compound.
To systematically investigate this, a forced degradation study is recommended.[3][4] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
This protocol outlines the steps to identify the degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store a solid sample of the compound and a 1 mg/mL solution in methanol at 60°C for 48 hours.
-
Photodegradation: Expose a solid sample and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Section II for a recommended method).
-
For identification of degradation products, analyze the stressed samples using LC-MS.
-
-
Peak Purity Analysis: Ensure that the main peak in the chromatograms of the stressed samples is pure, indicating that the analytical method can separate the parent compound from its degradation products.[3]
-
Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should be close to 100% to account for all the material.[7]
| Degradation Pathway | Predicted Product(s) | Expected Change in Polarity |
| Oxidation | 3-[4-(Methylsulfinyl)phenoxy]propionic acid (Sulfoxide) | More polar |
| 3-[4-(Methylsulfonyl)phenoxy]propionic acid (Sulfone) | More polar than sulfoxide | |
| Hydrolysis | 4-(Methylthio)phenol and 3-hydroxypropionic acid | Both are more polar |
| Photodegradation | Complex mixture, potentially including phenolic and cleaved products | Varied polarities |
II. Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for solutions of this compound to minimize degradation?
Answer:
Based on the likely degradation pathways, solutions of this compound should be stored under the following conditions to maximize stability:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down potential hydrolytic and oxidative reactions. For long-term storage, consider storing at -20°C or below.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. This will minimize the risk of photodegradation.[6]
-
Atmosphere: To prevent oxidation, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
-
pH: The stability of the compound is likely to be optimal in a slightly acidic to neutral pH range. Avoid strongly acidic or basic conditions, as these can promote hydrolysis of the ether linkage.[8][9]
Question: Which solvents are recommended for dissolving this compound for experimental use?
Answer:
The choice of solvent depends on the intended application:
-
For analytical purposes (e.g., HPLC): Methanol and acetonitrile are common and suitable solvents. Dimethyl sulfoxide (DMSO) can also be used, but be aware that it can be challenging to remove and may interfere with certain analytical techniques.
-
For biological assays: A co-solvent system is often necessary. A small amount of an organic solvent like DMSO or ethanol can be used to dissolve the compound initially, followed by dilution with an aqueous buffer to the final concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with the biological system being studied.
Question: Can you provide a starting point for a stability-indicating HPLC method for this compound and its potential degradation products?
Answer:
A good starting point for a stability-indicating HPLC method would be a reversed-phase method that can separate the relatively nonpolar parent compound from its more polar degradation products.
| Parameter | Recommendation |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately nonpolar compounds.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient is necessary to elute the more polar degradation products (sulfoxide, sulfone, and hydrolysis products) in a reasonable time with good peak shape, while also retaining and separating the parent compound.
-
UV Detection: The aromatic ring in the molecule should provide good UV absorbance. A UV scan of the compound in the mobile phase should be performed to determine the optimal detection wavelength.
III. References
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
S. L. James, et al. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Molecular Catalysis A: Chemical.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters. Retrieved from [Link]
-
S. L. James, et al. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Greene, D. N., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. Retrieved from [Link]
-
Boujlel, K., et al. (2012). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. ResearchGate. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Chen, C.-T., et al. (2004). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering.
-
Hulea, V. (2019). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. Retrieved from [Link]
-
Rusu, A. D., & Hancu, G. (2017). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Wenzel, T. (2017). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent.
-
Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Retrieved from [Link]
-
Öztürk, D., et al. (2018). Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. ResearchGate. Retrieved from [Link]
-
Khan, L., et al. (2020). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. PubMed. Retrieved from [Link]
-
Gáspár, A., et al. (2004). Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6. ResearchGate. Retrieved from [Link]
Sources
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- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. gigvvy.com [gigvvy.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Synthesis
Welcome to the Technical Support Center for Chemical Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions effectively. As Senior Application Scientists, we provide field-proven insights to help you navigate the complexities of synthesis and achieve your desired outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common challenge in synthetic chemistry. A systematic investigation is crucial to pinpoint the root cause. The issue can often be traced to problems with the reaction components, the reaction conditions, or the workup procedure.[1]
Troubleshooting Workflow for Low Yield
A logical, step-by-step approach can help identify the culprit. Start by analyzing the crude reaction mixture to determine if the starting material is unreacted, if side products have formed, or if the product has decomposed.[2]
Caption: A decision tree to guide troubleshooting for low reaction yields.
Potential Causes and Solutions:
| Category | Potential Cause | Diagnostic Check | Suggested Solution |
| Reaction Setup | Improperly dried glassware for moisture-sensitive reactions. | Visual inspection for moisture; use of a known sensitive reaction as a control. | Oven-dry or flame-dry glassware under vacuum and cool under an inert atmosphere.[1] |
| Inactive or impure reagents/catalyst. | Check the age and storage conditions of reagents. Run a control reaction with a fresh batch. | Use freshly opened or purified reagents. Verify catalyst activity.[2] | |
| Poor quality solvent. | Use analytical grade solvent. Check for peroxides in ethers. | Use freshly purified and degassed solvents, especially for air- and moisture-sensitive reactions.[2] | |
| Reaction Conditions | Incorrect temperature. | Verify the accuracy of the thermometer and heating mantle/cooling bath. | Optimize temperature in small increments. Too high a temperature can cause decomposition, while too low can prevent the reaction from starting.[][4] |
| Insufficient reaction time. | Monitor the reaction progress using TLC, GC, or LC-MS at regular intervals. | Extend the reaction time until no further consumption of the starting material is observed.[5] | |
| Inefficient mixing. | Observe the reaction mixture for solids that are not suspended or for distinct layers in a biphasic system. | Increase the stirring rate or use a more appropriate stirrer (e.g., mechanical stirrer for viscous mixtures).[6] | |
| Workup & Purification | Product loss during extraction. | Analyze the aqueous layer for the presence of your product. | Adjust the pH of the aqueous layer to ensure your product is in a neutral, less water-soluble form. Perform multiple extractions with smaller volumes of solvent.[7][8] |
| Product decomposition on silica gel. | Run a small sample of the crude product through a silica plug and check for degradation. | Deactivate the silica gel with a base (e.g., triethylamine) or use a different stationary phase like alumina.[9] | |
| Product volatility. | Check the solvent in the rotovap trap for your product. | Use lower temperatures during solvent evaporation or employ alternative purification methods like crystallization.[7] |
Issue 2: Poor Reaction Selectivity
Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?
Answer: Achieving high selectivity (chemoselectivity, regioselectivity, or stereoselectivity) is key to an efficient synthesis. The formation of multiple products suggests that alternative reaction pathways are competitive under the current conditions.[10]
Key Factors Influencing Selectivity:
-
Catalyst and Ligands: The choice of catalyst and associated ligands is often the most critical factor in controlling selectivity. Screening different metal precursors and ligand scaffolds can dramatically alter the outcome.
-
Solvent: The solvent can influence selectivity by stabilizing transition states differently. A systematic solvent screen is often a valuable exercise.[11]
-
Temperature: Lowering the reaction temperature can often favor the desired product by reducing the energy available for competing pathways that may have higher activation energies.[2]
-
Rate of Addition: Slow addition of a reagent can maintain a low concentration of that reagent, which can suppress side reactions.
Issue 3: Catalyst Deactivation
Question: My catalytic reaction starts well but then slows down or stops completely. What could be causing my catalyst to deactivate?
Answer: Catalyst deactivation is a common problem that can halt a reaction prematurely.[12] The primary mechanisms of deactivation are poisoning, fouling (coking), and thermal degradation (sintering).[13]
Common Causes of Catalyst Deactivation:
| Deactivation Mechanism | Description | Potential Solutions |
| Poisoning | Strong chemisorption of impurities or byproducts onto the active sites of the catalyst.[14][15] | Purify reactants and solvents to remove potential poisons like sulfur, water, or halides.[15] |
| Fouling (Coking) | Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking active sites.[13][16] | Lower the reaction temperature or reactant concentrations to minimize the formation of fouling agents.[15] Consider regenerating the catalyst through calcination.[15] |
| Sintering | Agglomeration of metal particles on a supported catalyst at high temperatures, leading to a loss of active surface area.[13][16] | Operate at the lowest effective temperature. Choose a more thermally stable catalyst support. |
| Leaching | Dissolution of the active metal from the support into the reaction medium. | Select a different solvent or catalyst support system to improve the stability of the metal on the support. |
Issue 4: Reaction Fails to Scale Up
Question: A reaction that worked perfectly on a small scale is giving poor results at a larger scale. Why is this happening and what can I do?
Answer: Scaling up a reaction is not always as simple as proportionally increasing all reagents.[17][18] Physical and thermal properties that are negligible at the lab scale can become dominant at a larger scale.[6]
Critical Scale-Up Challenges:
-
Heat Transfer: Exothermic reactions can be difficult to control on a large scale because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6][19] This can lead to "hot spots" and an increased rate of side reactions or decomposition.[6]
-
Mass Transfer and Mixing: Efficient mixing is harder to achieve in large vessels.[6] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use appropriate mechanical stirrers and baffles to ensure homogenous mixing.
-
-
Reagent and Solvent Quality: The source and grade of reagents and solvents used for scale-up may differ from those used in the lab, potentially introducing new impurities.[2]
-
Solution: Qualify all new batches of materials before use in a large-scale reaction.
-
Caption: Key factors to consider when scaling up a chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when optimizing a new reaction?
A1: Start with the conditions reported in the literature for a similar transformation.[21] If that is not successful, identify the key variables that are likely to influence the reaction, such as temperature, solvent, catalyst, and reactant concentrations.[5] A good practice is to establish a baseline experiment and then vary one factor at a time (OFAT) to understand its impact.[22][23] However, for more complex systems, a Design of Experiments (DoE) approach is more efficient.[22][24]
Q2: How do I select the right solvent for my reaction?
A2: Solvent selection is critical and depends on several factors:[25]
-
Solubility: The solvent must dissolve the reactants to a sufficient extent.[26]
-
Reactivity: The solvent should be inert under the reaction conditions. For example, avoid protic solvents with Grignard reagents.[25]
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature.[26]
-
Workup: Consider how the solvent will be removed after the reaction. A solvent that is immiscible with water is often preferred for easy extraction.[26]
-
Green Chemistry: Whenever possible, choose safer and more environmentally friendly solvents.[27][28]
Q3: What is Design of Experiments (DoE) and when should I use it?
A3: Design of Experiments (DoE) is a statistical method for reaction optimization where multiple factors (e.g., temperature, concentration) are varied simultaneously in a structured way.[24][29] This approach is much more efficient than the one-factor-at-a-time (OFAT) method because it can identify interactions between variables.[22][30] DoE is particularly useful when you need to optimize several parameters and want to understand the relationships between them to find the true reaction optimum.[29]
Q4: My reaction is highly exothermic. What are the best practices for controlling the temperature?
A4: Controlling exothermic reactions is crucial for safety and selectivity.[19]
-
Cooling Bath: Ensure your cooling bath has sufficient capacity to absorb the heat generated.
-
Slow Addition: Add the limiting reagent slowly using a syringe pump or an addition funnel to control the rate of heat generation.[19]
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and are an excellent option for managing highly exothermic processes safely.[20]
Q5: How can I minimize product loss during workup and purification?
A5: The workup and purification steps are often where significant yield loss occurs.[7]
-
Extraction: Ensure the pH of the aqueous phase is adjusted to suppress the ionization of your product, making it less water-soluble. Use multiple extractions with smaller volumes of organic solvent.
-
Drying: Use an appropriate amount of a suitable drying agent (e.g., MgSO₄, Na₂SO₄) and ensure all water is removed before concentrating.[31]
-
Chromatography: If your product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina, C18) or deactivating the silica with a small amount of base.
Experimental Protocols
Protocol: General Approach for Troubleshooting a Failed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a systematic approach to troubleshoot a common and important reaction.
Objective: To identify the cause of failure for a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.
Methodology:
-
Inert Atmosphere and Solvent Degassing:
-
Ensure all glassware is rigorously dried.
-
Assemble the reaction flask and condenser while hot and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Degas the reaction solvent (e.g., toluene, dioxane) by bubbling with an inert gas for at least 30 minutes or by using a freeze-pump-thaw technique.[2]
-
-
Reagent Purity Check:
-
Aryl Halide: Confirm its purity by NMR or GC-MS.
-
Boronic Acid: Boronic acids can dehydrate to form boroxines upon storage. Check the purity and consider using a freshly opened bottle.
-
Base: Use a freshly ground, dry base (e.g., K₂CO₃, Cs₂CO₃). Some bases can be hygroscopic.
-
Catalyst: Use a fresh, high-purity palladium catalyst and ligand.
-
-
Control Reaction:
-
Set up a small-scale control reaction using substrates and conditions that are known to work in your lab or are well-established in the literature. This will validate your setup, solvents, and reagents.
-
-
Systematic Parameter Variation (if control reaction works):
-
Catalyst/Ligand Screen: If the initial catalyst system fails, screen a panel of common palladium catalysts and ligands.
-
Solvent Screen: Test a variety of solvents (e.g., toluene, dioxane, THF, DMF) and consider the use of co-solvents like water.
-
Base Screen: Evaluate different inorganic and organic bases.
-
Temperature Optimization: Vary the reaction temperature in 10-20 °C increments.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
If the reaction stalls, analyze an aliquot to identify potential side products or catalyst decomposition.
-
References
- A Brief Introduction to Chemical Reaction Optimization - ACS Public
- Design of Experiments (DoE) Studies - Mettler Toledo. URL
- Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center - Benchchem. URL
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. URL
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. URL
- How to deal with scale-up challenges of Chemistry? - Prime Scholars. URL
- Scale up and scale down in chemical syntheses - HUBER. URL
- Reaction Condition Optimiz
- A Brief Introduction to Chemical Reaction Optimiz
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). URL
- Control Strategies For Managing Exothermic Reactions In Flow - P
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. URL
- How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone - YouTube. URL
- Reaction Design & Optimiz
- Understanding Catalyst Deactivation: How Characteriz
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
- How to Scale Up a New Synthesis Reaction - Lab Manager Magazine. URL
- Troubleshooting low catalyst activity in reforming units - P
- How are solvents chosen in organic reactions? - Chemistry Stack Exchange. URL
- Optimization of reaction conditions for solvent, temperature, time and catalyst loading.
- Catalyst deactivation Common causes - AmmoniaKnowHow. URL
- Optimizing Chemical Reactions | Chemical Reviews - ACS Public
- Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol - Benchchem. URL
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. URL
- The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis - SciSpace. URL
- What is the process for using chemical synthesis for drug optimiz
- Is there a guide to selecting solvents for synthesis? : r/OrganicChemistry - Reddit. URL
- Solvent and Reagent Selection Guide - Green Chemistry Initi
- Technical Support Center: Chemical Reaction Design and Optimization in Organic Synthesis - Benchchem. URL
- Can anyone suggest a better workup procedure in compound purification for organic synthesis?
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. URL
- Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. URL
- Chemical reaction exothermic or endothermic temperature dynamic compens
- What Is Workup In Organic Chemistry? - YouTube. URL
- Basic Problems of Chemical Reaction Engineering and Potential of Membrane Reactors 1 - Wiley-VCH. URL
- US3175015A - Method of controlling exothermic reactions and apparatus therefor - Google P
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. URL
- Temperature Control of Exothermic Reaction | PDF - Scribd. URL
- A Brief Introduction to Chemical Reaction Optimiz
- AI-Driven Condition Optimization | Enhance Reaction Efficiency with ChemAIRS® — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis. URL
- Organic Reaction Workup Formulas for Specific Reagents. URL
- What problems can be solved using chemical reaction engineering? - Quora. URL
- Overcoming Chemical Engineering Challenges: Common Problems And Solutions. URL
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. URL
- Reaction Optimization: Definitions & Examples - StudySmarter. URL
- Reaction Conditions Optimization: The Current St
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- 31. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Photodegradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into identifying, troubleshooting, and preventing photodegradation in your experiments. As your partner in scientific integrity, we aim to equip you with the knowledge to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs): The Fundamentals of Photodegradation
This section addresses the foundational questions surrounding photodegradation, providing you with the core knowledge to understand and mitigate its effects.
Q1: What is photodegradation and why is it a critical concern in my experiments?
A1: Photodegradation is the alteration of a molecule's chemical structure due to the absorption of light energy.[1][2] This process, also known as photolysis, can lead to a loss of biological activity, reduced potency of a drug substance, or the formation of toxic byproducts.[2][3][4] For researchers, photodegradation can compromise the integrity of experimental data, leading to inaccurate and unreliable results.[2] In drug development, it is a critical factor that can affect a product's shelf-life, safety, and efficacy.[3][5]
Q2: Which types of molecules are most susceptible to photodegradation?
A2: Molecules with specific functional groups that can absorb ultraviolet (UV) or visible light are particularly susceptible. These often include compounds with carbonyl groups, nitro aromatic groups, N-oxide functionalities, alkenes, and polycyclic aromatic hydrocarbons.[3] In the context of life sciences, fluorescent dyes (fluorophores) and many active pharmaceutical ingredients (APIs) are known for their photosensitivity.[6][7]
Q3: What are the initial signs that my sample is undergoing photodegradation?
A3: The initial signs can be subtle. In solutions, you might observe a change in color or the appearance of turbidity.[8] During analytical measurements, such as UV-Vis spectroscopy, you may notice a shift in the absorption spectrum or a decrease in absorbance over time. In fluorescence-based experiments, a common indicator is photobleaching, which is the irreversible loss of fluorescence intensity upon exposure to excitation light.[6] In chromatographic techniques like HPLC, the appearance of new, unexpected peaks or a decrease in the main compound's peak area can signify degradation.
Q4: What is the underlying mechanism of photodegradation?
A4: Photodegradation is initiated when a molecule absorbs a photon of light, causing an electron to move to a higher energy, excited state. From this excited state, the molecule can undergo several processes that lead to its degradation. These include direct photolysis, where the absorbed energy directly breaks chemical bonds, and indirect photolysis, where the excited molecule reacts with other molecules, such as oxygen, to produce reactive oxygen species (ROS) that then cause degradation.[4] The Jablonski diagram below illustrates the electronic state transitions involved.
Visualizing the Photodegradation Pathway: The Jablonski Diagram
The following diagram illustrates the electronic transitions a molecule undergoes upon light absorption, leading to fluorescence or photodegradation.
Caption: Jablonski diagram illustrating molecular excitation and relaxation pathways.
Troubleshooting Guides: Addressing Photodegradation in Specific Applications
This section provides practical, scenario-based troubleshooting for common experimental setups.
Scenario 1: Fluorescence Microscopy & Live-Cell Imaging
"My fluorescent signal is fading rapidly during live-cell imaging, and I'm concerned about phototoxicity."
This is a classic case of photobleaching and potential phototoxicity, where the very light used to excite your fluorophores is also damaging them and harming your cells.
Troubleshooting Protocol:
-
Reduce Excitation Light Intensity: This is the most direct way to minimize photobleaching. Use the lowest laser power or lamp intensity that still provides a detectable signal. Employ neutral density (ND) filters to attenuate the light source.
-
Minimize Exposure Time: Keep the shutter open only for the duration of image acquisition. Modern microscopy software and hardware can synchronize illumination with camera exposure to prevent unnecessary light exposure.
-
Optimize Image Acquisition Settings:
-
Increase Binning: This combines adjacent pixels into a single "super-pixel," increasing signal-to-noise at the cost of some spatial resolution.
-
Increase Camera Gain: This amplifies the signal from the camera sensor, but be aware that it also amplifies noise.
-
-
Choose More Photostable Dyes: Not all fluorophores are created equal. Dyes like the Alexa Fluor series are known for their superior photostability compared to older dyes like FITC.[3] Consult the photostability data for your chosen fluorophore.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade agent. For live-cell imaging, specialized antifade reagents can be added to the imaging medium to quench reactive oxygen species.
-
Work in a Dark Environment: Minimize ambient light exposure to your samples before and during imaging.
Scenario 2: UV-Vis Spectroscopy
"The absorbance of my sample is decreasing with each subsequent scan in the UV-Vis spectrophotometer."
This indicates that your analyte is degrading upon exposure to the instrument's UV lamp.
Troubleshooting Protocol:
-
Minimize Exposure Time: Take single, rapid scans instead of continuous or repeated measurements if possible.
-
Use a Lower Intensity Light Source (if adjustable): Some spectrophotometers allow for adjustment of the lamp intensity.
-
Work with Dilute Samples: Higher concentrations can sometimes lead to increased rates of photodegradation.
-
Employ a Shuttered System: If your instrument has a shutter, ensure it is closed when not actively measuring.
-
Consider the Solvent: The solvent can influence the rate of photodegradation. Ensure your solvent is of high purity and does not contribute to the degradation.
-
Perform a Time-Course Experiment: To confirm photodegradation, intentionally expose a sample to the spectrophotometer's beam for an extended period and monitor the change in absorbance. This will help you characterize the rate of degradation.
Scenario 3: High-Performance Liquid Chromatography (HPLC)
"I'm seeing unexpected peaks in my HPLC chromatogram, and the peak area of my main compound is inconsistent, especially for samples that have been sitting in the autosampler."
This suggests that your analyte may be degrading in the autosampler, which is often exposed to ambient light.
Troubleshooting Protocol:
-
Use Amber or Light-Blocking Vials: This is the simplest and most effective way to protect your samples in the autosampler.
-
Cover the Autosampler: If possible, cover the autosampler tray to shield it from overhead laboratory lighting.
-
Minimize Sample Residence Time: Prepare your sample sequence to run as soon as possible after placing the vials in the autosampler.
-
In-situ Derivatization: For highly sensitive compounds, consider a derivatization step that forms a more stable, light-absorbing compound just before injection.
-
Forced Degradation Study: To confirm light sensitivity, intentionally expose a sample solution to light (e.g., under a UV lamp) for a set period and then inject it into the HPLC. Compare the resulting chromatogram to that of a protected sample.
Quantitative Data: A Comparative Look at Photostability
The selection of appropriate reagents is paramount. The table below provides a comparative overview of the photostability of common fluorescent dyes. A lower photobleaching quantum yield (Φb) indicates higher photostability.
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Photobleaching Quantum Yield (Φb) |
| Fluoresceins | FITC | 494 | 518 | Low | ~3-5 x 10⁻⁵ |
| Rhodamines | TRITC | 550 | 570 | Moderate | ~2-4 x 10⁻⁶ |
| Cyanines | Cy3 | 550 | 570 | Moderate | Variable, ~1-5 x 10⁻⁶ |
| Cy5 | 649 | 670 | Moderate to Low | Variable, ~1-10 x 10⁻⁶ | |
| Alexa Fluor Dyes | Alexa Fluor 488 | 495 | 519 | High | ~0.5-1.5 x 10⁻⁶ |
| Alexa Fluor 594 | 590 | 617 | High | ~0.3-1 x 10⁻⁶ | |
| Alexa Fluor 647 | 650 | 668 | High | ~0.1-0.5 x 10⁻⁶ |
Note: Photobleaching quantum yields are highly dependent on the experimental conditions (e.g., solvent, oxygen concentration, illumination intensity) and should be used as a comparative guide.
Experimental Protocols: A Step-by-Step Guide to Photostability Testing
For drug development professionals, conducting formal photostability studies is a regulatory requirement. The following is a generalized workflow based on the International Council for Harmonisation (ICH) Q1B guideline.[9][10][11]
Workflow for ICH Q1B Confirmatory Photostability Study
Caption: A streamlined workflow for conducting a confirmatory photostability study.
Detailed Steps for a Forced Degradation (Photolytic) Study:
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13]
-
Objective Definition: Clearly define the goal, which is typically to generate degradation products to a level of 5-20% to demonstrate the analytical method's specificity.[5][13]
-
Sample Preparation:
-
Drug Substance: Prepare solutions in appropriate solvents (e.g., water, acetonitrile, methanol) in quartz or other UV-transparent containers.
-
Drug Product: Prepare as a solution or suspension.
-
-
Light Exposure:
-
Control Samples: Concurrently, keep identical samples protected from light (dark controls) at the same temperature to differentiate between photolytic and thermal degradation.[8]
-
Analysis:
-
At various time points, withdraw aliquots of the exposed and dark control samples.
-
Analyze the samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Perform a mass balance analysis to account for the loss of the parent compound.
-
The results will help in understanding the degradation pathways and in the development of a robust analytical method.
-
By implementing these best practices and troubleshooting guides, you can significantly reduce the risk of photodegradation, thereby enhancing the quality and reliability of your experimental data.
References
- Forced Degradation Testing Procedure. (2025, November 5).
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy - gmp-compliance.org. [Link]
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [https://www.ikev.de/docs/vortraege/stabilitat/stuttgart02/08_Q1B Guideline.pdf]([Link] Guideline.pdf)
- Solving Common Challenges in UV-Vis Spectroscopy Analysis. (2024, January 25). Microbioz India. [Link]
- Predicting the photostability characteristics of active pharmaceutical ingredients using electron paramagnetic resonance spectroscopy. (2011, August 2). PubMed. [Link]
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]
- Photolytic Degradation And Its Prevention. PharmaCareers. [Link]
- How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
- Early Efforts Identify Unstable APIs. Pharmaceutical Technology. [Link]
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]
- Whitepaper FDM. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Q1A(R2) Guideline. ICH. [Link]
- Why am I seeing artifacts in my UV-Vis spectrum?. (2021, October 21).
- UV-VIS Spectroscopy Not Working?
- Spotlight on stability: API and drug product testing. (2021, April 8). Almac. [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Peroxide Contaminants in Solvents
Welcome to the Technical Support Center for handling peroxide-forming solvents. This guide is designed for researchers, scientists, and drug development professionals who routinely handle organic solvents. Peroxide contamination is a significant and often underestimated hazard in the laboratory, capable of causing violent explosions.[1][2] This resource provides in-depth technical information, field-proven protocols, and critical safety guidance to manage these risks effectively.
The Hazard: Why Peroxides are Dangerous
Many common organic solvents can react with atmospheric oxygen in a process called autoxidation to form explosive peroxide by-products.[3] This reaction is often catalyzed by light and heat.[3] The danger arises because organic peroxides are unstable and can decompose violently when subjected to heat, friction, or mechanical shock.[2][4]
This risk is magnified during processes like distillation or evaporation, where the less volatile peroxides can become dangerously concentrated.[2][3][5] Even twisting the cap on an old container of a peroxide-forming solvent can be sufficient to detonate peroxide crystals that may have formed on the threads.[1][4]
The Mechanism of Peroxide Formation
Peroxide formation is a free-radical chain reaction initiated by light or heat. An autoxidizable hydrogen is abstracted from the solvent molecule, which then reacts with molecular oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another solvent molecule, propagating the chain and forming a hydroperoxide.
Caption: Autoxidation cycle of peroxide formation.
Classification of Peroxide-Forming Solvents
Solvents are typically categorized into groups based on the speed and severity of peroxide formation. Understanding which category your solvent belongs to is the first step in risk management.
| Class | Hazard Level & Description | Examples | Storage & Testing Guidelines |
| A | Severe Hazard: Forms explosive levels of peroxides without concentration. Can be dangerous even in unopened containers.[4] | Isopropyl ether, Divinyl acetylene, Potassium amide, Sodium amide.[6] | Discard after 3 months. Test before use.[3] Store in the dark under an inert atmosphere.[6] |
| B | Concentration Hazard: Forms explosive peroxides upon concentration (e.g., distillation, evaporation).[2][6] This is the most common class of solvents.[3] | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Cyclohexene, Cumene, Decahydronaphthalene (Decalin), Secondary alcohols (e.g., 2-Propanol).[3][7] | Discard after 1 year. Test before distillation/evaporation and every 6-12 months.[2][5][6] |
| C | Polymerization Hazard: Peroxide formation can initiate explosive polymerization. Typically applies to monomers.[5] | Styrene, Butadiene, Vinyl acetate, Vinyl chloride, Acrylic acid. | Discard after 1 year. Test before use. Uninhibited materials should not be stored for more than 24 hours.[5] |
Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) for your specific chemical.
Detection and Testing for Peroxides
Regular testing is a critical control measure. Never work with a peroxide-forming solvent of unknown age or purity. If a container shows visible crystals, discoloration, an oily viscous layer, or has a rusted or stuck cap, DO NOT TOUCH IT .[8] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately.[9][10]
Qualitative & Semi-Quantitative Testing Protocols
Protocol 1: Commercial Peroxide Test Strips
This is the most common and convenient method.[5]
-
Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of solvent.
-
Procedure:
-
Dip the test strip into the solvent for 1 second.[11]
-
Shake off excess liquid.[11]
-
For organic solvents, allow the solvent to evaporate and then wet the test pad with one drop of distilled water.[11][12]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).[11]
-
Compare the color of the test pad to the color scale provided on the package.[11] The development of a blue color indicates the presence of peroxides.[11]
-
Protocol 2: Potassium Iodide (KI) Method
A classic wet chemistry test.
-
Materials: 1-3 mL of solvent, equal volume of glacial acetic acid, 5% potassium iodide (KI) solution.[13]
-
Procedure:
-
In a test tube, mix 1 mL of the solvent with 1 mL of glacial acetic acid.
-
Add 3 drops of fresh 5% aqueous KI solution and shake.[6]
-
The formation of a yellow color indicates the presence of peroxides (approx. 40-100 ppm). A brown color indicates a much higher, dangerous concentration.[5][6]
-
Causality: Peroxides oxidize the iodide (I⁻) to iodine (I₂), which is yellow/brown in solution.
-
Self-Validation: Always run a blank (acetic acid and KI without solvent), as the mixture can slowly air-oxidize and give a false positive over time.[12]
-
Action Thresholds
Based on test results, follow this decision guide:
Sources
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Technical Support Center: Proper Storage of 3-[4-(Methylthio)phenoxy]propionic acid Stock Solutions
Welcome to the technical support guide for 3-[4-(Methylthio)phenoxy]propionic acid. This document provides researchers, scientists, and drug development professionals with comprehensive, field-tested guidance on the proper preparation, storage, and handling of stock solutions to ensure experimental reproducibility and maintain compound integrity. Our recommendations are grounded in established principles of chemical stability and best practices for laboratory compound management.
Core Recommendations: At-a-Glance
For immediate reference, the following table summarizes the optimal storage conditions for this compound stock solutions. The primary rationale for these conditions is to mitigate the risk of oxidation at the thioether moiety, the most chemically labile part of the molecule.
| Parameter | Recommendation | Rationale & Justification |
| Primary Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) | DMSO offers excellent solvating power for a wide range of small molecules and is a standard in biological assays.[1][2] Using an anhydrous grade minimizes water-mediated hydrolysis. |
| Concentration | 10-20 mM | Standard concentration range for stock solutions. Higher concentrations can risk precipitation upon freezing or addition to aqueous buffers. |
| Short-Term Storage | 2-8°C for up to 24 hours | Suitable for immediate experimental use. Minimizes freeze-thaw cycles for the master stock. |
| Long-Term Storage | -80°C (Recommended) or -20°C | Sub-zero temperatures drastically reduce the rate of chemical degradation, including oxidation.[3] -80°C is superior for preserving integrity over many months to years. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The thioether group is susceptible to oxidation.[4] Purging the vial headspace with an inert gas displaces oxygen, significantly reducing the risk of forming sulfoxide or sulfone derivatives.[5] |
| Vial Type | Amber glass vial with a PTFE-lined screw cap | Amber glass protects the compound from potential light-induced degradation.[6] PTFE (Teflon) lined caps provide a superior seal against moisture and air ingress compared to other liners.[7] |
| Handling | Aliquot into single-use volumes | Aliquoting is the most effective strategy to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the thioether group on this molecule a concern for stability?
The sulfur atom in the methylthio group is susceptible to oxidation.[4] Atmospheric oxygen, or more aggressive oxidants like peroxides that can form in certain solvents (e.g., older THF or ether), can oxidize the thioether first to a sulfoxide (R-S(=O)-R) and then further to a sulfone (R-S(=O)₂-R).[8][9][10][11] This chemical transformation is significant because it alters the molecule's polarity, size, and electronic properties, which can dramatically reduce or eliminate its intended biological activity.[12]
Q2: I've been storing my small molecule DMSO stocks at -20°C. Is -80°C really necessary?
While -20°C is a common and acceptable practice for many compounds, storage at -80°C provides a superior level of protection for long-term stability, especially for sensitive compounds like those containing a thioether.[3] The lower temperature further slows all potential degradation pathways. For experiments running over many months or for the preservation of a valuable master stock, -80°C is the gold standard.
Q3: How many freeze-thaw cycles are acceptable for a stock solution?
Ideally, zero. Each freeze-thaw cycle poses a risk. As the DMSO solution freezes, the compound may fall out of solution, and re-solubilizing it upon thawing can be inconsistent. More importantly, opening the vial at room temperature after removing it from the freezer can cause atmospheric moisture to condense inside, introducing water into your anhydrous stock.[7] This is why aliquoting into single-use volumes is a critical, non-negotiable step for ensuring reproducible results.[3]
Q4: My compound is delivered as a solid. How should I store the powder?
The solid form of this compound is generally stable. The safety data sheet recommends storing the tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term storage of the powder, keeping it at 2-8°C is a good practice.
Q5: Can I use solvents other than DMSO?
The choice of solvent depends on the specific requirements of your experiment. While DMSO is the most common, other options like ethanol or DMF may be used. However, you must first verify the compound's solubility in the alternative solvent. If you change solvents, you must re-validate the storage conditions, as stability can be solvent-dependent. For any solvent, always use a high-purity, anhydrous grade.
Experimental Protocols
These protocols represent a self-validating system designed to ensure the quality and consistency of your stock solutions.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a high-purity, anhydrous grade of DMSO.[6]
-
Ensure all equipment (pipettes, vials) is clean and dry.
-
-
Calculation:
-
The molecular weight of this compound is 212.27 g/mol .[14]
-
To prepare 1 mL of a 10 mM solution, you will need:
-
10 mmol/L * 0.001 L * 212.27 g/mol = 0.0021227 g = 2.12 mg
-
-
-
Dissolution:
-
Carefully weigh out 2.12 mg of the compound and place it into a sterile, amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Inert Gas Purge:
-
Insert a clean, dry needle connected to a line of argon or nitrogen gas into the vial.
-
Insert a second "vent" needle that does not extend into the liquid.
-
Gently bubble the inert gas through the solution for 30-60 seconds to displace dissolved oxygen.
-
Remove the vent needle first, then the gas inlet needle, and immediately seal the vial with its PTFE-lined cap.
-
Protocol 2: Aliquoting for Long-Term Storage and Use
-
Preparation: Immediately after preparing the master stock, prepare several smaller single-use amber glass or polypropylene cryovials.
-
Distribution: Dispense small, experiment-appropriate volumes (e.g., 20 µL or 50 µL) of the master stock into each cryovial.
-
Sealing: Tightly seal each aliquot. If possible, briefly flush the headspace of each aliquot vial with inert gas before sealing.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and aliquot number.
-
Storage: Place all aliquots in a labeled freezer box and transfer immediately to a -80°C freezer for long-term storage.[3]
Troubleshooting Guide
This guide addresses common issues that may arise from improperly stored stock solutions.
| Problem | Possible Cause | Recommended Action |
| Precipitate observed in thawed aliquot. | 1. Concentration is too high. 2. Water was introduced, reducing solubility. 3. Incomplete initial dissolution. | 1. Warm the vial gently (37°C) and vortex to redissolve. 2. If it persists, the solution may be supersaturated. Consider preparing a new, more dilute stock. 3. Discard the aliquot if precipitate does not redissolve, as concentration is now unknown. |
| Inconsistent or weaker-than-expected biological activity. | 1. Compound degradation (oxidation). 2. Incorrect concentration due to pipetting error or solvent evaporation. 3. Multiple freeze-thaw cycles of the stock. | 1. Use a fresh, previously unthawed aliquot from the -80°C stock. 2. If the problem continues, prepare a fresh master stock solution from the solid compound. 3. (Advanced) Perform analytical QC (e.g., LC-MS) on an aliquot to check for degradation products (mass shift of +16 for sulfoxide, +32 for sulfone). |
| Stock solution appears discolored (yellow/brown). | Significant chemical degradation has likely occurred. | Discard the stock solution and all its aliquots immediately. Prepare a fresh stock from the solid material. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues potentially related to your stock solution's integrity.
Caption: Troubleshooting workflow for stock solution issues.
References
- Bell, S. E. J., et al. (2007). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]
- Chen, W., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Royal Society of Chemistry. (n.d.).
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- Captiv
- Organic Chemistry Portal. (n.d.).
- Springer Nature Experiments. (2012).
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- Synerzine. (2018). 3-(Methylthio)
- ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. [Link]
- National Center for Biotechnology Information. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
- National Center for Biotechnology Information. (2012).
- Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]
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- ResearchGate. (2012).
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- Journal of Emerging Technologies and Innovative Research. (2023).
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
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- ResearchGate. (2003). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]
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- The Good Scents Company. (n.d.). 3-methyl thiopropionic acid. [Link]
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- Google Patents. (n.d.).
- Arctom Scientific. (n.d.). CAS NO. 18333-20-5 | this compound. [Link]
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Technical Support Center: Enhancing Ionization Efficiency for LC-MS Analysis
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) ionization. This guide is designed to provide in-depth, field-proven insights into troubleshooting and enhancing ionization efficiency, a critical factor for achieving optimal sensitivity and robust analytical results. Here, we move beyond simple procedural lists to explain the underlying causality, enabling you to make informed decisions during your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Ionization
This section addresses common questions about the principles of ionization in LC-MS, providing a foundational understanding for effective troubleshooting.
Q1: What are the primary factors that influence ionization efficiency in LC-MS?
A1: Ionization efficiency in LC-MS is a multifaceted process influenced by a combination of analyte properties, mobile phase composition, and ion source parameters. Key factors include the analyte's physicochemical properties such as its polarity, basicity, and surface activity.[1] The mobile phase composition, including solvent choice, pH, and the presence of additives, plays a crucial role in facilitating the ionization process.[2][3] Furthermore, the specific parameters of the ion source, such as capillary voltage, gas flow rates, and temperature, must be optimized for the analyte and method to achieve maximum signal intensity.[4][5]
Q2: How do I choose between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)?
A2: The choice between ESI and APCI is primarily dictated by the polarity and thermal stability of your analyte.
-
Electrospray Ionization (ESI) is the preferred method for polar to moderately polar and thermally labile molecules.[1] It generates ions directly from solution, making it suitable for a wide range of compounds, including peptides, proteins, and polar small molecules.
-
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar to nonpolar, thermally stable compounds with lower molecular weights.[6][7][8] APCI involves vaporizing the eluent and then ionizing the analyte in the gas phase, a process that is more efficient for compounds that are less soluble in the electrospray solvent.[7][8][9]
A simple workflow for ionization source selection is presented below:
Caption: A decision-making workflow for selecting the appropriate ionization source based on analyte properties.
Q3: What is ion suppression and how does it affect my analysis?
A3: Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][10][11] These matrix components can compete with the analyte for charge in the ion source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][10][11][12] It is a significant challenge, particularly in the analysis of complex biological samples.
Section 2: Troubleshooting Guide - Common Ionization Problems and Solutions
This section provides a systematic approach to diagnosing and resolving common issues related to poor ionization efficiency.
Issue 1: Low or No Analyte Signal
A weak or absent analyte signal is a frequent and frustrating issue. The following troubleshooting workflow can help systematically identify and resolve the root cause.
Sources
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- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
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Validation & Comparative
A Comparative Guide to Analytical Techniques for Structural Confirmation
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock of its safety and efficacy profile. An accurate structural assignment underpins every subsequent stage, from understanding its mechanism of action to predicting its metabolic fate. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous structural elucidation to ensure the identity and purity of a new chemical entity.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the principal analytical techniques employed for structural confirmation. We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS), while also touching upon the valuable complementary data provided by Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy. The central thesis of this guide is the advocacy for an orthogonal approach , where the integration of multiple, independent analytical techniques provides a robust and cross-verified confirmation of a molecule's structure.[4][5][6]
The Powerhouse Trio: Primary Techniques for Structural Elucidation
The unequivocal determination of a chemical structure relies on a triumvirate of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry. Each of these methods interrogates the molecule from a unique physical standpoint, providing a wealth of information that, when combined, leaves little room for ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy stands as arguably the most powerful and versatile technique for determining the structure of organic molecules in solution.[7] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed "fingerprint" of the molecule's structure.[8]
Core Principles: The chemical shift of a nucleus in an NMR spectrum reveals its electronic environment, while spin-spin coupling between neighboring nuclei provides direct evidence of through-bond connectivity.[9] By analyzing these parameters, one can piece together the molecular fragments and ultimately the entire structure. For more complex molecules, advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for resolving overlapping signals and establishing long-range connectivities.[10][11][12]
Experimental Workflow:
Data Interpretation: The process begins with the analysis of the 1D ¹H NMR spectrum to identify the different types of protons and their relative numbers (integration). The 1D ¹³C NMR spectrum then reveals the number of unique carbon environments. 2D NMR spectra are then used to connect the pieces. COSY spectra show which protons are coupled to each other, typically through two or three bonds. HSQC spectra correlate protons with the carbons they are directly attached to, while HMBC spectra reveal longer-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting molecular fragments.[11][12]
Strengths and Limitations:
| Strengths | Limitations |
| Provides detailed connectivity information.[7] | Relatively low sensitivity compared to MS. |
| Non-destructive technique.[13] | Requires soluble samples.[8] |
| Can analyze samples in solution, mimicking physiological conditions.[13] | Can be difficult for very large or complex molecules due to signal overlap.[7] |
| Provides information on molecular dynamics.[13] | High-field instruments can be expensive to purchase and maintain.[14] |
Experimental Protocol: Structural Elucidation of a Small Molecule by NMR
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified compound.[15]
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15][16] The choice of solvent is critical as its residual signal should not obscure important analyte signals.[16]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube.[15][17] Suspended solids can degrade the magnetic field homogeneity and broaden the spectral lines.[17]
-
Ensure the sample height in the NMR tube is between 40-50 mm.[16]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a series of 2D NMR spectra, typically including COSY, HSQC, and HMBC experiments.[11] For stereochemical information, a NOESY or ROESY experiment may also be necessary.[18]
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectra.
-
Analyze the 1D ¹H NMR spectrum to determine chemical shifts, integration (relative number of protons), and coupling patterns (multiplicity).[9]
-
Analyze the 1D ¹³C NMR spectrum to identify the number of unique carbon signals. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Interpret the COSY spectrum to identify proton-proton coupling networks, which helps in assembling molecular fragments.
-
Use the HSQC spectrum to correlate each proton with its directly attached carbon.[18]
-
Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different molecular fragments.[11]
-
Integrate all the NMR data to propose a complete chemical structure. This proposed structure must be consistent with all the observed spectral data.[19]
-
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, providing an unambiguous picture of the atomic arrangement in the solid state.[20] This technique is particularly powerful for establishing the absolute stereochemistry of chiral molecules.
Core Principles: When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the molecule diffract the X-rays in a specific pattern.[21] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[22] Fitting the known atoms of the molecule into this electron density map reveals the precise atomic coordinates, bond lengths, and bond angles.[23]
Experimental Workflow:
Data Interpretation: The primary challenge in X-ray crystallography is solving the "phase problem," as only the intensities of the diffracted X-rays can be measured, while the phase information is lost.[23] Various computational methods are employed to solve this problem and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data. The final output is a detailed 3D model of the molecule with precise atomic coordinates.
Strengths and Limitations:
| Strengths | Limitations |
| Provides an unambiguous 3D structure.[20] | Requires a high-quality single crystal, which can be difficult to grow.[21] |
| The definitive method for determining absolute stereochemistry. | The structure is in the solid state, which may not represent the conformation in solution.[14] |
| Not limited by the size or atomic weight of the molecule.[13] | Cannot provide information on molecular dynamics.[8][14] |
| High resolution can be achieved.[13] | Cannot detect hydrogen atoms accurately.[14] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
The most critical and often challenging step is to grow a single crystal of the compound with dimensions typically greater than 0.1 mm in all directions.[21]
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[24] The choice of solvent system is crucial and often requires extensive screening.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[24]
-
A complete dataset is collected by rotating the crystal through a specific angular range.[23]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed, which involves indexing the reflections to determine the unit cell parameters and integrating the intensities of the diffraction spots.[22]
-
The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[23]
-
An atomic model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[21] The final refined structure is then analyzed for its geometric parameters (bond lengths, bond angles, etc.).
-
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[25] It is an extremely sensitive technique that provides the exact molecular weight of a compound and, through fragmentation analysis, valuable information about its structure.[26]
Core Principles: A molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio and detected. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its elemental composition.[25] Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions.[25][27][28] This fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure.
Experimental Workflow:
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- 5. jaanoandseekho.in [jaanoandseekho.in]
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- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-[4-(Methylthio)phenoxy]propionic Acid
This guide provides an in-depth analysis of the synthesis of 3-[4-(methylthio)phenoxy]propionic acid, a key intermediate in various chemical and pharmaceutical research applications. We will compare a primary, industrially relevant synthetic method with a notable alternative, offering insights into the causality behind experimental choices. Crucially, this guide establishes a self-validating framework by detailing the comprehensive spectroscopic analysis required to unequivocally confirm the structure and purity of the final product. All protocols and data are presented to meet the rigorous standards of drug development and chemical research professionals.
Introduction: The Rationale for Synthesis
This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the phenoxypropionic acid moiety, combined with the methylthio group, offers a unique scaffold for developing molecules with diverse biological activities. The synthesis of this compound, while straightforward, requires careful execution and rigorous validation to ensure the integrity of downstream applications. This guide focuses on the most common and efficient synthesis—the Williamson ether synthesis—and validates its outcome through a multi-pronged spectroscopic approach.
Comparative Synthesis Strategies
The formation of the ether linkage is the key transformation in synthesizing the target molecule. While several methods exist, they differ in efficiency, substrate scope, and reaction conditions.
Primary Route: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers due to its reliability and broad applicability.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2]
Mechanism & Rationale: The reaction begins with the deprotonation of the weakly acidic phenol, 4-(methylthio)phenol, using a strong base like sodium hydroxide (NaOH) to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of 3-chloropropionic acid, which has been similarly deprotonated by the base. The choice of a primary chloro-acid is critical; secondary or tertiary halides would favor elimination side reactions, reducing the yield of the desired ether.[1] Water is a suitable solvent for this reaction, facilitating the dissolution of the ionic reagents.
Caption: Mechanism of the Williamson Ether Synthesis.
Alternative Route: Copper-Catalyzed C-S Bond Formation
An alternative approach involves forming the thioether bond first, followed by etherification. A more distinct alternative for aryl ether synthesis is the Ullmann condensation, a copper-catalyzed reaction.[3] While traditionally used for diaryl ethers, modifications can be applied. A more relevant comparison for this specific molecule would be a copper-mediated reaction between an aryl iodide and 3-mercaptopropionic acid to form a thioether, which is a different class of compound but highlights different bond-forming strategies.[4] For the synthesis of the target phenoxypropionic acid, the Williamson route remains superior in simplicity and atom economy. The Ullmann condensation typically requires higher temperatures and more expensive catalysts, making it a less favorable choice for this particular transformation unless specific substrate limitations prevent the Williamson route.
| Feature | Williamson Ether Synthesis | Copper-Catalyzed Ullmann Condensation |
| Catalyst | None (Base-mediated) | Copper (Cu₂O, CuI) |
| Temperature | Moderate (Reflux in water) | High (150-200 °C) |
| Starting Materials | Phenol, Alkyl Halide | Aryl Halide, Alcohol |
| Simplicity | High | Moderate |
| Cost-Effectiveness | High | Lower (due to catalyst) |
| Generality | Excellent for primary halides | Good for activated aryl halides |
Experimental Protocols & Workflow
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 12.0 g (0.3 mol) of sodium hydroxide in 20 mL of water.
-
Addition of Phenol: To the cooled NaOH solution, cautiously add 21.0 g (0.15 mol) of 4-(methylthio)phenol.
-
Addition of Haloacid: Slowly add 16.3 g (0.15 mol) of 3-chloropropionic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Extraction: After cooling, pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring to precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Transfer the wet solid to a separatory funnel containing 300 mL of ethyl acetate and 300 mL of 1% aqueous sodium hydroxide. Shake vigorously.
-
Isolation: Separate the layers. The product will be in the aqueous layer as its sodium salt. Wash the organic layer twice more with 1% NaOH.
-
Acidification: Combine the aqueous extracts and acidify with concentrated HCl until the product precipitates completely.
-
Final Purification: Filter the solid and recrystallize from hot benzene or a toluene/hexane mixture to yield pure, white needles of this compound.[5] The melting point should be 129-131°C.[5]
Caption: Workflow for Synthesis and Purification.
Spectroscopic Validation: A Self-Validating System
No synthesis is complete without rigorous characterization of the product. The combination of NMR, IR, and mass spectrometry provides complementary information that, when taken together, unequivocally confirms the identity and purity of the synthesized molecule.
Caption: Logic of Spectroscopic Validation.
Protocol 2: Spectroscopic Sample Preparation
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the product for ¹H NMR and 20-30 mg for ¹³C NMR in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
Data Interpretation and Expected Results
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad signal. |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -SMe) | Aromatic protons ortho to the electron-donating SMe group are slightly shielded compared to those ortho to the O-ether link. |
| ~6.85 | Doublet | 2H | Ar-H (ortho to -O) | Aromatic protons ortho to the strongly electron-donating ether oxygen are shielded. |
| ~4.20 | Triplet | 2H | -O-CH₂- | Protons adjacent to the electronegative oxygen are deshielded. They are split into a triplet by the adjacent -CH₂- group. |
| ~2.85 | Triplet | 2H | -CH₂-COOH | Protons alpha to the carbonyl group are deshielded. They are split into a triplet by the adjacent -OCH₂- group. |
| ~2.45 | Singlet | 3H | -S-CH₃ | The methyl protons attached to the sulfur atom appear as a sharp singlet. |
Table 2: ¹³C NMR Spectral Data (Expected) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~178 | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| ~155 | C -O (Aromatic) | The aromatic carbon directly attached to the ether oxygen. |
| ~132 | C -H (Aromatic) | Aromatic carbons ortho to the sulfur. |
| ~130 | C -S (Aromatic) | The aromatic carbon directly attached to the sulfur. |
| ~115 | C -H (Aromatic) | Aromatic carbons ortho to the oxygen. |
| ~66 | -O-C H₂- | The aliphatic carbon attached to the ether oxygen. |
| ~34 | -C H₂-COOH | The aliphatic carbon alpha to the carbonyl group. |
| ~16 | -S-C H₃ | The methyl carbon attached to the sulfur. |
Table 3: IR and MS Data (Expected)
| Technique | Expected Value | Interpretation |
| IR (KBr, cm⁻¹) | 2500-3300 (broad) | O-H stretch of the carboxylic acid dimer. |
| ~1700 | C=O stretch of the carboxylic acid. | |
| ~1240 | C-O stretch of the aryl ether. | |
| MS (ESI-) | m/z = 211.04 | [M-H]⁻, corresponding to the deprotonated molecule. The molecular weight is 212.27 g/mol .[6] |
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway to this compound. This guide has detailed the rationale behind this synthetic choice and provided a comprehensive, step-by-step protocol for its execution and purification. The cornerstone of this process is the rigorous validation of the final product. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can create a self-validating system that confirms the molecular structure with a high degree of confidence. This analytical rigor is non-negotiable for ensuring the quality and reliability of materials used in advanced scientific research and development.
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A Senior Application Scientist's Guide to the Comparative Analysis of Antifungal Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rising threat of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates a rigorous and comprehensive approach to the evaluation of new and existing antifungal agents. This guide provides a detailed comparative analysis of the methodologies used to assess antifungal activity, offering insights into the underlying principles, experimental workflows, and data interpretation.
The Landscape of Antifungal Resistance: A Growing Clinical Challenge
Fungal pathogens have a remarkable ability to develop resistance to the limited arsenal of available antifungal drugs.[1] This growing crisis is a significant concern in clinical practice, as it can lead to therapeutic failures and increased mortality rates, particularly in immunocompromised individuals.[2] Resistance can be intrinsic, where a species is naturally less susceptible to a drug, or acquired through various mechanisms after drug exposure.[2][3]
Key Mechanisms of Acquired Antifungal Resistance:
-
Target Site Alterations: Mutations in the genes encoding the drug target can reduce the binding affinity of the antifungal agent. A prime example is mutations in the ERG11 gene, which encodes the target for azole antifungals.[2][4][5]
-
Overexpression of the Drug Target: Increased production of the target enzyme can overwhelm the inhibitory effects of the drug.[3]
-
Efflux Pump Upregulation: Fungal cells can actively pump the antifungal drug out of the cell, reducing its intracellular concentration. The upregulation of genes like CDR1, CDR2, and MDR1 in Candida species is a common mechanism of azole resistance.[1][3][4]
-
Biofilm Formation: Fungi within a biofilm matrix are often more resistant to antifungal agents due to reduced drug penetration and altered physiological states.[2][6]
The following diagram illustrates the primary mechanisms of acquired antifungal resistance:
Caption: Mechanisms of Acquired Antifungal Resistance.
In Vitro Susceptibility Testing: The Foundation of Antifungal Evaluation
In vitro susceptibility testing is the cornerstone for assessing the activity of an antifungal agent against a specific fungal isolate. These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]
Standardized methodologies for antifungal susceptibility testing have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] Adherence to these standards is crucial for ensuring inter-laboratory reproducibility and generating clinically relevant data.[9]
Broth Microdilution Method: The Gold Standard
The broth microdilution method is considered the reference method for determining MICs.[8][10]
Experimental Protocol: CLSI M27 Broth Microdilution for Yeasts
-
Inoculum Preparation: A standardized suspension of the yeast isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[7] For slower-growing species like Cryptococcus, incubation may be extended to 72 hours.[7]
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[7]
The following diagram outlines the workflow for the broth microdilution assay:
Caption: Broth Microdilution Assay Workflow.
Alternative In Vitro Methods
While broth microdilution is the gold standard, other methods offer advantages in terms of ease of use and cost-effectiveness.
| Method | Principle | Advantages | Disadvantages |
| Disk Diffusion | A paper disk impregnated with a known amount of antifungal is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition is measured.[11] | Simple, rapid, and cost-effective.[11] | Less quantitative than broth dilution. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of antifungal agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[10] | Provides a direct MIC value. | More expensive than disk diffusion.[10] |
| Agar-Based Screening | Fungal isolates are grown on agar plates containing specific concentrations of antifungal drugs. Growth in the presence of the drug indicates potential resistance.[8] | Useful for screening large numbers of isolates for resistance to specific drugs.[8] | Does not provide a precise MIC value. |
Data Presentation: Comparative MIC Values (μg/mL) of Antifungal Agents against Candida albicans
| Antifungal Agent | MIC₅₀ | MIC₉₀ | MIC Range |
| Fluconazole | 0.25 | 1 | ≤0.125 - >64 |
| Voriconazole | ≤0.03 | 0.06 | ≤0.03 - 1 |
| Caspofungin | 0.03 | 0.125 | ≤0.015 - 0.5 |
| Amphotericin B | 0.5 | 1 | 0.125 - 2 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
In Vivo Models: Bridging the Gap from Bench to Bedside
While in vitro testing provides valuable information, it does not fully replicate the complex host-pathogen interactions that occur during an infection. In vivo animal models are therefore essential for evaluating the efficacy of antifungal agents in a living system.[12][13]
Murine Models of Disseminated Candidiasis
The mouse model of disseminated candidiasis is a widely used and well-characterized model for assessing antifungal efficacy.[12]
Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Treatment with the test antifungal agent is initiated at a specified time post-infection. A vehicle control group and a positive control group (treated with a known effective antifungal) are included.
-
Endpoint Evaluation: The primary endpoints are typically survival and fungal burden in target organs (e.g., kidneys, brain).[14]
-
Survival: Mice are monitored daily, and the time to morbidity is recorded.
-
Fungal Burden: At a predetermined time point, mice are euthanized, and target organs are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).
-
The following diagram illustrates the workflow for an in vivo efficacy study:
Caption: In Vivo Antifungal Efficacy Study Workflow.
Novel Approaches in In Vivo Imaging
Recent advancements in in vivo imaging techniques, such as using fluorescently labeled fungal strains, allow for real-time monitoring of infection progression and treatment response.[14] This approach can reduce the number of animals required and provide more dynamic data on drug efficacy.[14]
Clinical Trials: The Ultimate Test of Antifungal Efficacy
The definitive evaluation of a new antifungal agent's efficacy and safety occurs in well-designed clinical trials.[15][16] These trials are typically conducted in phases, with each phase designed to answer specific questions about the drug's properties.
Challenges in Antifungal Clinical Trials:
-
Patient Recruitment: Invasive fungal infections are often rare, making it challenging to enroll a sufficient number of patients.[15]
-
Diagnostic Delays: The slow and often insensitive nature of traditional culture-based diagnostics can delay the initiation of appropriate therapy.[15]
-
Endpoint Definition: Clinical endpoints can be subjective, while mycological and survival endpoints are more objective.[15]
The Future of Antifungal Drug Discovery
The urgent need for new antifungal therapies is driving innovation in drug discovery.[17]
Emerging Strategies:
-
Phenotypic Screening: This unbiased approach focuses on identifying compounds that inhibit fungal growth without prior knowledge of the drug's target.[17]
-
Target-Based Discovery: This strategy involves designing drugs that specifically inhibit essential fungal enzymes or pathways.[18]
-
Drug Repurposing: Screening existing drugs approved for other indications can be a cost-effective and accelerated path to identifying new antifungal agents.[19]
-
Combination Therapy: Using two or more antifungal agents with different mechanisms of action can enhance efficacy and reduce the development of resistance.[13]
Conclusion
A comprehensive and comparative analysis of antifungal activity requires a multi-faceted approach, integrating in vitro susceptibility testing, in vivo efficacy models, and ultimately, well-controlled clinical trials. As the threat of antifungal resistance continues to grow, a thorough understanding of these methodologies is paramount for the successful development of novel and effective antifungal therapies.
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A Comparative Guide to the Structure-Activity Relationship of Phenoxypropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxypropionic acid derivatives. This class of compounds, characterized by a core phenoxypropionic acid scaffold, demonstrates remarkable versatility, targeting a range of biological entities to elicit diverse physiological responses. This guide will explore the nuanced structural modifications that govern their activity as herbicides, metabolic modulators, and anti-inflammatory agents, supported by comparative experimental data and detailed protocols.
The Phenoxypropionic Acid Scaffold: A Privileged Structure
The phenoxypropionic acid moiety is a classic example of a "privileged scaffold" in medicinal chemistry and agrochemistry. Its fundamental structure consists of a phenyl ring linked via an ether bond to a propionic acid. This arrangement provides a versatile template for modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key areas for modification, which will be discussed in detail, are:
-
The Phenyl Ring (Ar¹): Substitution patterns on this ring are critical for target selectivity and potency.
-
The Propionic Acid Moiety: The stereochemistry at the α-carbon and modifications of the carboxylic acid group significantly impact activity.
-
The Ether Linkage: While less commonly modified, alterations here can influence conformational flexibility.
-
An Additional Aryl or Heterocyclic Group (Ar²): In many derivatives, a second aromatic or heterocyclic system is appended to the initial phenyl ring, creating a diaryl ether scaffold that dramatically influences potency and selectivity.
The diverse biological activities of these derivatives stem from their ability to mimic endogenous ligands or interfere with enzymatic processes. Below, we compare the SAR of phenoxypropionic acid derivatives for three distinct and well-studied biological targets: Acetyl-CoA Carboxylase (ACCase), Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptor 40 (GPR40).
Comparative SAR Analysis Across Biological Targets
Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Aryloxyphenoxypropionates (AOPPs or "fops") are a major class of herbicides that selectively target grassy weeds.[1] Their mechanism of action is the inhibition of ACCase, a critical enzyme in the biosynthesis of fatty acids.[2][3] This inhibition ultimately disrupts cell membrane formation, leading to weed death.
Key SAR Principles for ACCase Inhibition:
-
Stereochemistry is Paramount: The herbicidal activity resides almost exclusively in the (R)-enantiomer of the 2-phenoxypropionic acid moiety.[4] The (S)-enantiomer is largely inactive. This stereoselectivity is a crucial aspect of their design and synthesis.
-
The "Second" Aromatic Ring (Ar²): The nature of the second aromatic or heterocyclic ring is a major determinant of potency. For instance, the replacement of a dichlorophenyl group with moieties like trifluoromethylpyridine (as in fluazifop) or chloroquinoxaline (as in quizalofop) led to the development of highly effective commercial herbicides.[5]
-
Esterification of the Carboxylic Acid: The carboxylic acid is often esterified (e.g., as a methyl, ethyl, or butyl ester) to improve uptake and translocation within the plant.[6] These esters are pro-herbicides, which are hydrolyzed in the plant to the active carboxylic acid.[6]
-
Substituents on the Phenoxy Ring (Ar¹): The substitution pattern on the phenoxy ring directly attached to the propionic acid moiety also influences activity, though to a lesser extent than the Ar² group.
Comparative Data: ACCase Inhibition
The following table presents a comparison of the inhibitory activity of several AOPP herbicides against ACCase from susceptible grass species.
| Compound | Ar² Group | IC₅₀ (nM) vs. E. crusgalli ACCase | Reference |
| QPP-7 | 6-fluoro-3-methyl-quinazolin-4(3H)-one | 54.65 | [7] |
| Quizalofop-p-ethyl | 6-chloroquinoxalin-2-yl | Not specified in this study, but a commercial standard | [1] |
| Fenoxaprop-P-ethyl | 6-chlorobenzoxazol-2-yl | Not specified in this study, but a commercial standard | [2] |
Note: Direct comparative IC₅₀ values across different studies can be challenging due to variations in experimental conditions. The data presented here is from a study on novel quinazolinone derivatives, highlighting their potency relative to established herbicides.[7]
Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)
Phenylpropanoic acid derivatives have emerged as potent agonists of PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[8][9] PPARα, PPARδ (also known as PPARβ), and PPARγ are the three main subtypes. Agonists of these receptors have therapeutic potential for treating dyslipidemia, obesity, and type 2 diabetes.[3]
Key SAR Principles for PPAR Agonism:
-
The Acidic Head Group: The carboxylic acid is essential for activity, as it forms a key salt bridge with a positively charged amino acid residue in the PPAR ligand-binding domain.
-
α-Substitution: The nature and stereochemistry of the substituent at the α-position of the propionic acid play a key role in determining potency and subtype selectivity.[10]
-
Linker Moiety: The shape and flexibility of the linker between the central phenyl ring and the distal hydrophobic tail are critical for subtype selectivity.[6][11]
-
Hydrophobic Tail (Ar²): The nature of the distal aromatic ring and its substituents significantly influences potency and selectivity. Bulky, hydrophobic groups are often favored. For example, an adamantylphenyl group can lead to well-balanced PPAR pan-agonists.[8]
Comparative Data: PPARα and PPARδ Agonism
The following table compares the agonist activity (EC₅₀ values) of a series of phenylpropanoic acid derivatives for human PPARα and PPARδ.
| Compound | α-Substituent | Distal Ring Substituent | hPPARα EC₅₀ (nM) | hPPARδ EC₅₀ (nM) | Reference |
| 33 | H | 4-CF₃ | 19 | 200 | [12] |
| 38 | H | 4-CF₃, 2-F | 10 | 24 | [12] |
| 41 (S-isomer) | H | 4-CF₃, 2-F | 10 | 12 | [12] |
| 43 (R-isomer) | H | 4-CF₃, 3-F | 150 | 840 | [12] |
These data clearly demonstrate the importance of both the substitution pattern on the distal ring and the stereochemistry at the α-carbon for potent dual PPARα/δ agonism.
Antidiabetic Activity: Agonism of G-protein Coupled Receptor 40 (GPR40)
GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) is a G-protein coupled receptor expressed primarily in pancreatic β-cells.[13] Its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.[13] Phenylpropionic acid derivatives have been extensively explored as GPR40 agonists.
Key SAR Principles for GPR40 Agonism:
-
Carboxylic Acid is Essential: Similar to PPARs, the carboxylic acid head group is crucial for interacting with the receptor.
-
Conformational Constraint: Constraining the flexible phenylpropanoic acid region can lead to improved potency. For example, incorporating the phenyl ring into a fused ring system like 2,3-dihydro-1H-indene can be beneficial.[14]
-
Linker and Tail Regions: The linker and hydrophobic tail regions are critical for potent and full agonism. The common feature of many GPR40 agonists is a benzyloxy or benzylamine group in the linker unit.[15]
Comparative Data: GPR40 Agonism
The table below shows the GPR40 agonist activity of a series of conformationally constrained phenylpropanoic acid derivatives.
| Compound | Head Group | EC₅₀ (nM) | Reference |
| 3 | Phenylpropanoic acid | 100 | [14] |
| 4 | 2,3-dihydro-1H-indene | 63 | [14] |
| 8 | Fused cyclopropane-cyclopentane | >1000 | [14] |
These results highlight that while some conformational constraint is beneficial (compound 4 vs. 3), excessive rigidity can be detrimental to activity (compound 8).
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
In Vitro ACCase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the ACCase enzyme.
Protocol:
-
Enzyme Preparation: Isolate ACCase from a susceptible grass species (e.g., Echinochloa crusgalli) or use a commercially available recombinant enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture containing the enzyme. Include a vehicle control (DMSO alone). Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrates: acetyl-CoA, ATP, and bicarbonate (or radiolabeled bicarbonate, e.g., NaH¹⁴CO₃).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Quantification: If using a radio-labeled substrate, quantify the incorporation of the radiolabel into malonyl-CoA using scintillation counting. Alternatively, a coupled spectrophotometric assay can be used to measure the ADP produced.
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR subtype.[16][17]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the human PPAR subtype of interest (α, δ, or γ).
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or a known agonist (positive control) for 24 hours.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Luciferase Assay: Measure the activity of both the primary (e.g., firefly) and normalization (e.g., Renilla) luciferases using a luminometer and appropriate assay kits.
-
Data Analysis: Normalize the primary luciferase activity to the control luciferase activity. Plot the fold activation against the compound concentration to determine the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to evaluate the effect of GPR40 agonists on insulin secretion from pancreatic islets in the presence of high glucose.[18][19]
Protocol:
-
Islet Isolation and Culture: Isolate pancreatic islets from mice or use human islets. Culture them overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) (e.g., 2.8 mM glucose) for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Stimulation:
-
Divide the islets into groups.
-
For the basal secretion group, incubate in low-glucose KRBH.
-
For the stimulated group, incubate in high-glucose KRBH (e.g., 16.7 mM glucose).
-
For the test groups, incubate in high-glucose KRBH containing different concentrations of the test compound.
-
Incubate all groups for 1 hour at 37°C.
-
-
Supernatant Collection: Collect the supernatant from each group.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Compare the insulin secretion in the presence of the compound to that of the high-glucose control to determine the potentiation of GSIS.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Core SAR Principles of Phenoxypropionic Acid Derivatives
Caption: Key modification points on the phenoxypropionic acid scaffold and their influence on biological activity.
Experimental Workflow for PPAR Transactivation Assay
Caption: Step-by-step workflow for the PPAR transactivation assay.
Conclusion
The phenoxypropionic acid scaffold is a remarkably versatile platform for the development of biologically active molecules. The structure-activity relationships discussed in this guide underscore the importance of subtle chemical modifications in dictating target selectivity and potency. For researchers in agrochemistry, the key to potent herbicidal activity lies in optimizing the aryloxyphenoxypropionate structure for ACCase inhibition, with a strict requirement for the (R)-enantiomer. In drug discovery, the focus is on tuning the hydrophobic tail and linker moieties of phenylpropanoic acids to achieve selective agonism of PPARs for metabolic diseases or GPR40 for diabetes. The provided experimental protocols offer a validated framework for the evaluation of novel derivatives, ensuring the generation of robust and comparable data. This guide serves as a foundational resource for the rational design and development of next-generation phenoxypropionic acid derivatives.
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A Researcher's Guide to Derivatization-Free GC Analysis: A Comparative Look at Modern Injection Techniques
In the landscape of gas chromatography (GC), derivatization has long been a cornerstone for the analysis of compounds that are otherwise non-volatile or thermally unstable.[1][2][3] This chemical modification process enhances volatility and improves chromatographic separation.[2][3] However, derivatization is not without its drawbacks. It can be a time-consuming, multi-step process that introduces the potential for sample loss, contamination, and the formation of unwanted byproducts.[2][4][5] These challenges can increase the complexity of analysis and introduce variability.[2]
For researchers, scientists, and drug development professionals seeking more streamlined and efficient workflows, a host of alternative sample introduction techniques have emerged. These methods bypass the need for chemical derivatization, offering direct analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in a variety of matrices. This guide provides an in-depth comparison of these modern alternatives, supported by their principles of operation and experimental considerations.
The Drawbacks of Derivatization: A Case for Alternatives
While effective, derivatization presents several procedural and analytical challenges:
-
Increased Sample Handling: The process adds multiple steps to the analytical workflow, including the addition of reagents, heating, and solvent evaporation, which can increase the total analysis time.[2]
-
Potential for Contamination: The introduction of derivatizing reagents and the need for additional sample manipulation can introduce contaminants, leading to interfering peaks in the chromatogram.[4][5]
-
Incomplete Reactions and Byproducts: Derivatization reactions may not always go to completion, and the formation of byproducts can complicate the interpretation of results.[2][4]
-
Analyte Loss: Each additional sample handling step carries the risk of analyte loss, potentially affecting the accuracy and precision of the analysis.[4]
-
Reagent Hazards: Many derivatizing agents are hazardous, odorous, and sensitive to moisture, requiring careful handling and storage.[1]
These limitations have driven the development and adoption of a range of alternative techniques that simplify sample preparation and, in many cases, enhance sensitivity.
A Comparative Overview of Derivatization-Free Techniques
Several powerful techniques allow for the direct introduction of analytes into the GC system, eliminating the need for derivatization. These include:
-
Static and Dynamic Headspace Analysis: Ideal for the analysis of volatile compounds in solid or liquid samples.[6][7]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that extracts and concentrates analytes from a sample onto a coated fiber.[8][9][10]
-
Thermal Desorption (TD): A versatile method for analyzing VOCs and SVOCs from air, solid, and liquid samples.[11][12][13]
-
Purge and Trap: A dynamic headspace technique primarily used for the analysis of VOCs in water and soil samples.[14][15]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A technique for analyzing non-volatile materials, such as polymers, by thermally decomposing them into smaller, GC-amenable fragments.[16][17][18]
The following sections delve into the principles, advantages, limitations, and typical applications of each of these techniques.
Headspace Gas Chromatography (HS-GC)
Principle of Operation: HS-GC is a sample introduction technique used for the analysis of volatile and semi-volatile compounds in solid and liquid samples.[19] The sample is placed in a sealed vial and heated, allowing volatile analytes to partition between the sample matrix and the vapor phase (headspace) above it.[7][19] A portion of this headspace is then injected into the GC for analysis.[19][20] This method effectively separates volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system.[19]
Workflow Diagram:
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The Unambiguous Assignment: A Comparative Guide to ¹H and ¹³C NMR Data for Structural Confirmation
By Dr. Emily Carter, Senior Application Scientist
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure.[1] For researchers, scientists, and drug development professionals, the ability to definitively confirm the structure of a synthesized compound or an isolated natural product is paramount. This guide provides an in-depth comparison of two of the most fundamental and powerful NMR techniques: proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy. We will explore their individual strengths, inherent limitations, and most importantly, their synergistic power when used in concert for unambiguous structural confirmation.
The Foundation: Understanding the Nuclei
At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei.[2] Both the proton (¹H) and the carbon-13 isotope (¹³C) possess a nuclear spin, which allows them to behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes transitions between these levels, giving rise to an NMR signal.
However, the characteristics of these two nuclei differ significantly, leading to the distinct nature of their respective NMR spectra.
¹H NMR Spectroscopy: A Sensitive Probe of the Proton Environment
Proton NMR is often the first analytical step in structural characterization due to its high sensitivity.[3] The ¹H nucleus is highly abundant (nearly 100% natural abundance) and possesses a large gyromagnetic ratio, resulting in strong NMR signals that can be acquired relatively quickly, often in a matter of minutes with just a few milligrams of sample.[4][5]
Key information derived from a ¹H NMR spectrum includes:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or functional groups are "deshielded" and appear at a higher chemical shift (downfield).[6] The typical chemical shift range for ¹H NMR is 0-14 ppm.[4]
-
Integration: The area under a signal is directly proportional to the number of protons it represents.[5] This provides a ratio of the different types of protons in the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling). The "n+1 rule" is often used to determine the number of neighboring protons.[7]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.[6]
¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton
While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR offers a direct and often less complex view of the molecule's carbon backbone. However, acquiring a ¹³C NMR spectrum presents a greater challenge due to the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio, making it about 6000 times less sensitive than ¹H NMR.[8] Consequently, larger sample quantities and longer acquisition times are typically required.[4][9]
Key features of a ¹³C NMR spectrum include:
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal reflects its electronic environment. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically spanning from 0 to 220 ppm.[7][10] This broader range means that signals are less likely to overlap, even in complex molecules.[10][11]
-
Number of Signals: In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak.[10] This provides a direct count of the non-equivalent carbons.
-
Absence of Integration and Splitting (in standard spectra): Due to the low natural abundance of ¹³C, the probability of two ¹³C atoms being adjacent in a molecule is very low, so ¹³C-¹³C coupling is generally not observed.[10] Furthermore, standard ¹³C NMR spectra are typically acquired with proton decoupling, which removes the coupling between carbon and attached protons, resulting in sharp, single peaks for each carbon.[10] While this simplifies the spectrum, it also removes valuable information about the number of attached protons.
The Power of Synergy: Combining ¹H and ¹³C NMR for Confirmation
While each technique provides valuable pieces of the structural puzzle, their combined application is where true confirmation lies. ¹H NMR reveals the proton connectivity and relative numbers, while ¹³C NMR provides a direct count of the unique carbons and a view of the overall carbon framework.
Consider the workflow for elucidating the structure of an unknown compound:
Advanced Techniques: DEPT and 2D NMR
To overcome the loss of proton information in decoupled ¹³C spectra, advanced techniques are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments provides information about the number of protons attached to each carbon.[12][13]
-
DEPT-90: Only CH (methine) carbons appear as positive signals.[12]
-
DEPT-135: CH and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.[12] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[14][15]
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon atom.[15][16]
Two-Dimensional (2D) NMR: For more complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity through bonds.[17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation).[3][17] This is a powerful tool for definitively assigning proton and carbon signals.
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh the appropriate amount of sample into a clean, dry vial. For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg is typically sufficient.[9] For ¹³C NMR, a higher concentration is needed, generally 50-100 mg.[8][9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[9][19] The deuterated solvent prevents the large solvent signal from overwhelming the analyte signals.
-
Internal Standard: The solvent often contains a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[9][19]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[19]
-
Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette while transferring it to a 5 mm NMR tube.[9][19]
-
Labeling: Clearly label the NMR tube with the sample information.[20]
Data Comparison Summary
| Feature | ¹H NMR | ¹³C NMR |
| Natural Abundance | ~100% | ~1.1% |
| Sensitivity | High | Low |
| Typical Sample Amount | 5-25 mg[9] | 50-100 mg[9] |
| Chemical Shift Range | 0-14 ppm[4] | 0-220 ppm[10] |
| Integration | Proportional to the number of protons[5] | Not typically quantitative[10][11] |
| Spin-Spin Coupling | ¹H-¹H coupling observed | ¹³C-¹³C coupling not observed; ¹H-¹³C coupling removed by decoupling[10] |
| Primary Information | Proton environment and connectivity | Carbon framework and number of unique carbons |
Conclusion
In the pursuit of absolute structural certainty, relying on a single NMR technique can lead to ambiguity. ¹H NMR, with its high sensitivity and detailed information on proton environments, provides an excellent initial picture. However, it is the direct observation of the carbon skeleton by ¹³C NMR, enhanced by techniques like DEPT, that provides the foundational framework. The synergistic use of both 1D ¹H and ¹³C NMR, further validated by 2D correlation experiments like COSY and HSQC, creates a self-validating system for the unambiguous confirmation of molecular structures. This comprehensive approach is an indispensable part of modern chemical research and development.
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Analysis for Researchers in Drug Development
Welcome to an in-depth comparison of the most prevalent fragmentation techniques in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who seek to not only understand the "how" but also the "why" behind selecting a particular fragmentation method. In the world of drug discovery and development, the precise characterization of molecules—from small drug candidates to large protein therapeutics—is paramount.[1] Mass spectrometry stands as a cornerstone analytical technique, and the heart of detailed structural elucidation lies in the art and science of fragmentation.[1]
This guide will navigate the principles, applications, and comparative performance of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). We will delve into the mechanistic nuances of each technique, providing you with the rationale to make informed decisions for your specific analytical challenges, be it routine peptide sequencing, intricate post-translational modification (PTM) analysis, or the characterization of large protein complexes.
The Fundamental Principle: Generating Structural Clues Through Controlled Dissociation
Tandem mass spectrometry (MS/MS) is the engine of modern proteomics and small molecule structural analysis.[2] The core concept involves the isolation of a specific precursor ion, its fragmentation into product ions, and the subsequent analysis of these fragments.[2][3] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. The choice of fragmentation technique directly dictates the types of bonds that are cleaved and, consequently, the nature of the information obtained.
The Workhorses: Collision-Based Fragmentation
Collision-based fragmentation methods are the most widely used in mass spectrometry due to their robustness and broad applicability. These techniques involve the collision of precursor ions with an inert gas, leading to the conversion of kinetic energy into internal energy, which ultimately results in bond cleavage.
Collision-Induced Dissociation (CID)
CID is a resonant excitation technique where precursor ions are slowly accelerated, leading to multiple low-energy collisions with a neutral gas.[4] This gradual energy deposition typically results in the cleavage of the most labile bonds, predominantly the peptide backbone amide bonds, generating b- and y-type ions.[5]
Mechanism of CID:
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Literature Data
For researchers, scientists, and professionals in drug development, the journey from a hypothesis to a validated result is paved with rigorous experimentation. However, the internal validity of an experiment is only one piece of the puzzle. To truly understand the significance and robustness of your findings, it is crucial to contextualize them within the vast landscape of existing scientific literature. This guide provides a comprehensive framework for the cross-validation of your experimental results against published data, ensuring the scientific integrity and impact of your work.
The "Why": The Imperative of Literature Cross-Validation
Before delving into the "how," it's essential to grasp the fundamental importance of this process. Cross-validation with literature data is not merely a confirmatory step; it is an integral part of the scientific method that:
-
Establishes a Benchmark: Published studies provide a crucial reference point against which you can compare your findings. This comparison helps in assessing the novelty and potential impact of your work.
-
Identifies Knowledge Gaps and Future Research Directions: A thorough comparison can reveal areas where your work fills a void in the current understanding or raises new questions, thereby guiding future research.[2][3][4]
-
Prevents Unnecessary Duplication of Effort: Systematically reviewing the literature ensures that you are not re-inventing the wheel and can build upon the collective knowledge of the scientific community.[5][6]
The "How": A Methodical Approach to Cross-Validation
A robust cross-validation process is systematic and well-documented. It can be broken down into three key phases: a systematic literature review, meticulous data extraction, and rigorous comparison and analysis.
Phase 1: Systematic Literature Review - Beyond a Simple Search
A systematic review is a structured and transparent methodology to identify, select, and critically appraise all relevant literature to answer a specific research question in an unbiased manner.[5][6] This approach is far more rigorous than a traditional narrative review, which can be prone to bias.[5]
Experimental Protocol: Systematic Literature Review
-
Define a Focused Research Question: Clearly articulate the specific experimental result you intend to cross-validate. For example, "What is the reported IC50 of Compound X on Cell Line Y?" is more effective than a broad search on "Compound X."
-
Develop a Comprehensive Search Strategy:
-
Keyword Selection: Create a list of keywords related to your research question, including synonyms and alternative terminologies.[4]
-
Database Selection: Utilize multiple relevant databases such as PubMed, Scopus, Web of Science, and Google Scholar to ensure comprehensive coverage.[7][8]
-
Boolean Operators: Employ Boolean operators (AND, OR, NOT) to refine your search and filter out irrelevant results.
-
-
Screen and Select Studies:
-
Title and Abstract Screening: Initially screen the titles and abstracts of the search results to identify potentially relevant studies.
-
Full-Text Review: Conduct a thorough review of the full text of the selected articles to confirm they meet your inclusion criteria.
-
-
Document the Process: Keep a detailed record of your search strategy, the number of articles identified, screened, and included, and the reasons for excluding studies. This transparency is crucial for the reproducibility of your review.
Diagram: Systematic Literature Review Workflow
Caption: A logical flow for comparing experimental and literature data.
Reporting and Interpretation: Weaving a Coherent Narrative
The final step is to present your cross-validation in a clear and compelling manner.
-
Synthesize, Don't Just Summarize: Go beyond simply listing the findings of other studies. Analyze and synthesize the information, highlighting themes, debates, and gaps in the literature. [4]* Discuss Similarities and Differences: Clearly articulate where your findings align with and diverge from the existing literature. [9]* Provide Explanations for Discrepancies: If your results differ, offer plausible explanations. This could be due to subtle but important differences in experimental protocols, or it could indicate a genuinely novel finding. [10]* Acknowledge Limitations: Be transparent about the limitations of your comparison, such as a small number of available studies or heterogeneity in the methodologies of the papers you reviewed. [9] By diligently cross-validating your experimental results with the existing body of scientific literature, you not only strengthen the foundation of your own research but also contribute more meaningfully to the advancement of your field. This rigorous process transforms isolated data points into a coherent scientific narrative, fostering trust, sparking new questions, and paving the way for future discoveries.
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Efficacy Comparison of Standard Antifungal Agents: A Technical Guide for Researchers
Introduction
The rising incidence of invasive fungal infections, particularly in immunocompromised patient populations, alongside the emergence of antifungal resistance, has underscored the critical need for a nuanced understanding of the available therapeutic arsenal. This guide provides a comprehensive comparison of the efficacy of standard antifungal agents, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple recitation of facts and instead offer a synthesized analysis grounded in mechanistic insights and field-proven experimental data. We will explore the primary classes of antifungal drugs, their mechanisms of action, spectrum of activity, and the standardized methodologies used to evaluate their efficacy.
I. Major Classes of Antifungal Agents: A Mechanistic Overview
The efficacy of an antifungal agent is intrinsically linked to its molecular target within the fungal cell. The major classes of antifungals exploit biochemical pathways that are essential for fungal survival and distinct from those in mammalian cells, thereby providing a therapeutic window.
Polyenes (e.g., Amphotericin B, Nystatin)
Polyenes are a class of antifungal agents that directly target the fungal cell membrane.[1] Their mechanism of action involves binding to ergosterol, a primary sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1][2] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately results in fungal cell death.[1] Polyenes exhibit a broad spectrum of activity against a wide range of pathogenic yeasts and molds.[3]
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)
The azole antifungals interfere with the biosynthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[4][5] This enzyme is a crucial component of the cytochrome P450 system in fungi and is responsible for the conversion of lanosterol to ergosterol.[2] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in impaired membrane function and inhibition of fungal growth.[5] Azoles are generally considered fungistatic against many yeasts, but can be fungicidal against certain molds.[6]
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Echinocandins represent a newer class of antifungals that target the fungal cell wall, a structure absent in mammalian cells.[7] Their specific target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-glucan, a critical polysaccharide component of the fungal cell wall.[7][8] By inhibiting this enzyme, echinocandins disrupt the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[8] They exhibit fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[8]
Allylamines (e.g., Terbinafine)
Allylamines also inhibit ergosterol biosynthesis but at an earlier step than the azoles.[9][10] They specifically target and inhibit the enzyme squalene epoxidase, which is responsible for the conversion of squalene to squalene epoxide.[10][11] This inhibition leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, which disrupts cell membrane function and leads to cell death.[9][10] Allylamines are particularly effective against dermatophytes.
II. Comparative Efficacy: In Vitro Susceptibility Data
The in vitro efficacy of antifungal agents is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This data is crucial for predicting clinical outcomes and for monitoring the development of resistance. The following table summarizes the typical MIC ranges for major antifungal agents against key fungal pathogens.
| Antifungal Agent Class | Drug Example | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) | Cryptococcus neoformans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) |
| Polyenes | Amphotericin B | 0.016 - 1[12] | 0.06 - 1[13] | 0.25 - 2[14] | 0.125 - 4[15] |
| Azoles | Fluconazole | 0.064 - 16[12] | Not Active | 0.05 - 4[8] | 2 - >64[16] |
| Voriconazole | 0.016 - 0.064[12] | 0.25 - 2[13] | 0.0078 - 0.25[8] | Insufficient Data | |
| Echinocandins | Caspofungin | 0.016 - 0.032[12] | - | Not Active | ≤0.5 (Susceptible)[17] |
| Micafungin | - | - | Not Active | >0.032 (Resistant)[18] | |
| Anidulafungin | - | - | Not Active | >0.064 (Resistant)[18] |
Note: MIC ranges can vary depending on the specific isolate and testing methodology. The provided ranges are for illustrative purposes and are based on published data.
III. Experimental Protocols for Antifungal Susceptibility Testing
Standardized protocols are essential for ensuring the reproducibility and comparability of antifungal susceptibility testing results. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)
This is the reference method for determining the MIC of antifungal agents against yeasts.[1][19]
Principle: A standardized inoculum of the yeast is exposed to serial twofold dilutions of an antifungal agent in a 96-well microtiter plate. The MIC is determined after a specified incubation period by observing the lowest drug concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Antifungal Agent Preparation: Prepare stock solutions of the antifungal agents in a suitable solvent. Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Plate Inoculation: Add the diluted antifungal agents and the prepared yeast inoculum to the wells of a 96-well microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.[16]
Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for antifungal susceptibility testing using the broth microdilution method.
IV. Fungal Signaling Pathways as Antifungal Targets
A deeper understanding of the fungal signaling pathways targeted by antifungal agents is crucial for both optimizing current therapies and developing novel drugs.
Ergosterol Biosynthesis Pathway
This pathway is a primary target for both azoles and allylamines.[2][4] The synthesis of ergosterol is a multi-step process that is essential for fungal cell membrane integrity.[20]
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway highlighting the targets of azole and allylamine antifungals.
β-(1,3)-D-Glucan Synthesis Pathway
This pathway is the target of echinocandin antifungals.[7] The synthesis of β-(1,3)-glucan is critical for maintaining the structural integrity of the fungal cell wall.[21]
Caption: A simplified diagram of the fungal β-(1,3)-D-glucan synthesis pathway, the target of echinocandin antifungals.
V. Conclusion
The selection of an appropriate antifungal agent requires a comprehensive understanding of its mechanism of action, spectrum of activity, and potential for resistance. This guide has provided a comparative overview of the major classes of standard antifungal agents, supported by in vitro efficacy data and standardized experimental protocols. The continued exploration of fungal-specific pathways, such as ergosterol and β-glucan biosynthesis, will be paramount in the development of novel and more effective antifungal therapies to combat the growing challenge of invasive fungal infections.
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A Comparative Guide to Phenoxy Propionic Acids in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic disease, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides an in-depth comparative analysis of phenoxy propionic acids, a class of drugs more commonly known as fibrates, which have been a cornerstone in the management of dyslipidemia for decades.[1][2][3] This document moves beyond a simple cataloging of agents to offer a synthesized perspective on their mechanisms, a critical evaluation of their comparative efficacy based on experimental data, and detailed protocols for their investigation.
Introduction to Phenoxy Propionic Acids (Fibrates)
Phenoxy propionic acids are a class of amphipathic carboxylic acids that have been in clinical use for over four decades to manage dyslipidemias.[1] These compounds are particularly effective at lowering elevated serum triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.[1] The most well-studied members of this class include Clofibrate , Gemfibrozil , Bezafibrate , and Fenofibrate . While all share a common mechanistic backbone, their pharmacological profiles exhibit subtle yet significant differences that can influence their research applications and therapeutic outcomes.
Clofibrate, one of the first fibrates to be introduced, provided an early opportunity to investigate the impact of lowering plasma cholesterol on coronary heart disease.[4] However, its use has been largely discontinued due to adverse effects.[5][6] Gemfibrozil and Fenofibrate are currently the most widely prescribed fibrates, with extensive research backing their efficacy in treating conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[1][2][7] Bezafibrate is also a key player, with studies highlighting its broad metabolic effects.[3]
Mechanism of Action: The Central Role of PPARα
The primary mechanism of action for phenoxy propionic acids is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[1][6][8]
Upon binding to fibrates, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9][10]
The downstream effects of PPARα activation are multifaceted and include:
-
Reduced Triglycerides: Fibrates decrease plasma triglyceride levels by increasing the synthesis of lipoprotein lipase (LPL), which enhances the breakdown of triglyceride-rich lipoproteins, and by decreasing the synthesis of apolipoprotein C-III (apoC-III), an inhibitor of LPL.[8][9][10]
-
Increased HDL Cholesterol: They raise HDL cholesterol levels by increasing the production of its major apolipoproteins, apoA-I and apoA-II.[8][9][10]
-
Modulation of LDL Cholesterol: The effect on low-density lipoprotein (LDL) cholesterol is more variable, ranging from a modest decrease to no significant change.[1][11] Fenofibrate, in particular, has been shown to decrease small, dense LDL particles, which are considered more atherogenic.[2]
-
Increased Fatty Acid Oxidation: Fibrates stimulate the cellular uptake of fatty acids and their subsequent breakdown through β-oxidation.[9][10]
It is noteworthy that Bezafibrate is an agonist for all three PPAR isoforms (alpha, gamma, and delta), which may contribute to its broader metabolic effects.[11]
Signaling Pathway Diagram
Caption: PPARα signaling pathway activated by fibrates.
Comparative Efficacy: A Data-Driven Analysis
While all fibrates operate through PPARα, their clinical and metabolic effects are not identical. The following table summarizes key comparative data from various studies.
| Feature | Clofibrate | Gemfibrozil | Bezafibrate | Fenofibrate |
| Primary PPAR Isoform | PPARα | PPARα | PPARα, γ, δ | PPARα |
| Triglyceride Reduction | Effective, but use is limited[12] | 30% to 50%[2] | Significant reduction | 20-50% |
| HDL Cholesterol Increase | Modest increase[12] | 15% to 25%[2] | 2% to 20%[11] | 10-20%[1] |
| LDL Cholesterol Effect | Less effective[12] | Neutral effect[2] | Significant reduction | 5-20% reduction |
| Effect on Small, Dense LDL | Not well-documented | Less effective | Effective | Particularly effective[3] |
| Key Clinical Outcomes | Increased non-cardiovascular mortality in a large trial[4] | Significant reduction in cardiovascular morbidity[11] | Failed to meet primary endpoints in some major trials[11] | Significant reduction in non-fatal MI and total cardiovascular events[3] |
Experimental Protocols for In Vitro and In Vivo Evaluation
To aid researchers in their comparative studies, this section provides standardized protocols for evaluating the metabolic effects of phenoxy propionic acids.
In Vitro PPARα Activation Assay
Objective: To quantify the potency and efficacy of different fibrates in activating the human PPARα receptor.
Methodology:
-
Cell Culture: Utilize a stable cell line co-transfected with a full-length human PPARα expression vector and a reporter plasmid containing multiple PPREs upstream of a luciferase reporter gene (e.g., HEK293T or HepG2 cells).
-
Compound Treatment: Plate the cells in a 96-well plate and, after 24 hours, treat with a range of concentrations of the test fibrates (e.g., 0.1 nM to 100 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known potent PPARα agonist as a positive control.
-
Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the dose-response curves and calculate the EC50 values for each compound.
Rationale: This cell-based reporter assay provides a direct measure of a compound's ability to activate the PPARα signaling pathway, allowing for a quantitative comparison of potency.
Caption: In vitro PPARα activation assay workflow.
In Vivo Murine Model of Dyslipidemia
Objective: To evaluate the in vivo efficacy of fibrates in a relevant animal model of dyslipidemia.
Methodology:
-
Animal Model: Utilize a suitable mouse model, such as the C57BL/6J mouse fed a high-fat diet or a genetically modified model like the ApoE*3-Leiden.CETP mouse, which develops a human-like lipoprotein profile.
-
Compound Administration: Acclimatize the animals and then administer the test fibrates daily via oral gavage for a period of 4-8 weeks. Include a vehicle control group.
-
Metabolic Monitoring: Collect blood samples at baseline and at regular intervals throughout the study to measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic assays.
-
Gene Expression Analysis: At the end of the study, harvest liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., Lpl, Apoa1, Acox1).
-
Histological Analysis: Perform Oil Red O staining of liver sections to assess hepatic steatosis.
Rationale: This in vivo model allows for the assessment of a compound's integrated metabolic effects in a whole-organism context, providing valuable data on its efficacy and potential for impacting related pathologies like non-alcoholic fatty liver disease.
Caption: In vivo dyslipidemia model workflow.
Conclusion and Future Directions
The family of phenoxy propionic acids, or fibrates, remains a vital area of study in metabolic research. While their primary mechanism of action through PPARα is well-established, significant differences in their pharmacological profiles and clinical outcomes warrant careful consideration in experimental design and therapeutic application. Fenofibrate and Gemfibrozil continue to be the most clinically relevant, with robust data supporting their efficacy. Future research should focus on elucidating the differential effects of these compounds on specific metabolic pathways and exploring their potential in combination therapies for complex metabolic disorders.
References
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The Alchemist's Dilemma: A Comparative Guide to Modern Bioconjugation Techniques
A Senior Application Scientist's In-Depth Analysis of Click Chemistry vs. Traditional Methods for High-Impact Bioconjugate Synthesis
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biologics—a process known as bioconjugation—is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that profoundly influences the stability, efficacy, and homogeneity of the final product, whether it be a fluorescently labeled antibody for intricate cellular imaging or a potent antibody-drug conjugate (ADC) for targeted cancer therapy. This guide provides an in-depth, objective comparison of a leading "click chemistry" method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against two of the most established conventional bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide-thiol coupling. Supported by experimental data and detailed protocols, this analysis aims to equip you with the knowledge to select the optimal synthetic strategy for your specific research needs.
The Core Principle: Choosing Your Molecular Glue
The art of bioconjugation lies in creating a stable, covalent bond between a biomolecule (e.g., an antibody) and a molecule of interest (e.g., a fluorescent dye or a therapeutic drug). The ideal conjugation method should be highly efficient, proceed under mild, physiological conditions to preserve the biomolecule's integrity, and exhibit high specificity to avoid unwanted side reactions. Historically, chemists have relied on the reactivity of naturally occurring functional groups on proteins, primarily the primary amines of lysine residues and the thiols of cysteine residues. More recently, the advent of bioorthogonal chemistries, such as click chemistry, has revolutionized the field by introducing mutually reactive pairs of functional groups that are inert to the biological milieu.
This guide will dissect the underlying chemistry, practical application, and performance of three leading methodologies:
-
NHS Ester Chemistry: Targeting the abundant primary amines of lysine residues to form stable amide bonds.
-
Maleimide Chemistry: Reacting with the thiol groups of cysteine residues to form thioether bonds.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction between a strained cyclooctyne and an azide to form a highly stable triazole linkage.
Quantitative Performance Comparison: A Head-to-Head Analysis
The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following tables summarize key quantitative data for SPAAC, NHS ester, and maleimide-thiol chemistries. It is important to note that these values can vary depending on the specific reactants, buffer conditions, and reaction environment.
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Primary amines (-NH₂) on lysines, N-terminus | Sulfhydryl/Thiol (-SH) on cysteines | Azides (-N₃) and strained Alkynes (e.g., DBCO, BCN) |
| Resulting Bond | Amide | Thioether (Thiosuccinimide) | Triazole |
| Typical Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[2][3] | Physiological pH (e.g., 7.4) |
| Reaction Speed (Second-Order Rate Constant) | 2.72 M⁻¹s⁻¹ (for ABNHS with benzylamine)[4] | ~10² - 10³ M⁻¹s⁻¹ (highly dependent on thiol pKa) | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[5] |
| Specificity | Moderate (targets all accessible primary amines) | High for thiols at pH 6.5-7.5 | Very High (bioorthogonal) |
| Side Reactions | Hydrolysis of NHS ester[4][6][7], acylation of other nucleophiles (e.g., tyrosine, serine, histidine) at higher pH[8] | Hydrolysis of maleimide at pH > 7.5[2], reaction with amines at higher pH[9], retro-Michael reaction leading to deconjugation[3][8][] | Some cyclooctynes can react with thiols[11] |
| Bond Type | Stability in Plasma | Primary Degradation Pathway |
| Amide (from NHS Ester) | Highly Stable[][12] | Enzymatic cleavage by proteases (can be sequence-dependent)[12] |
| Thioether (from Maleimide) | Potentially Labile[] | Retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione, albumin)[8][][12] |
| Triazole (from SPAAC) | Highly Stable[13][14] | Resistant to hydrolysis and enzymatic cleavage[8] |
The Established Protocols: A Deep Dive into the "How" and "Why"
The Workhorse: N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS ester chemistry is one of the most widely used methods for bioconjugation, primarily due to the abundance of lysine residues on the surface of most proteins.[15]
The Chemistry: The reaction involves the acylation of a primary amine by an NHS ester to form a highly stable amide bond.[1] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][16] However, a competing side reaction is the hydrolysis of the NHS ester, which increases with pH.[4][6][7] This necessitates a careful optimization of the reaction conditions to maximize conjugation efficiency.
Causality in Protocol Design:
-
pH 8.3-8.5: This pH range represents a compromise. It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines for efficient reaction, but not so high as to cause rapid hydrolysis of the NHS ester.[16]
-
Amine-free buffers: Buffers containing primary amines, such as Tris, will compete with the target protein for reaction with the NHS ester and should be avoided.[13] Bicarbonate or borate buffers are common choices.[1]
-
Molar excess of NHS ester: A molar excess of the NHS ester is used to drive the reaction towards completion and to compensate for any hydrolysis that occurs.[16]
Experimental Protocol: Fluorescent Labeling of an Antibody
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. Ensure the antibody solution is free of any amine-containing stabilizers like Tris or glycine.[17]
-
Dye Preparation: Immediately before use, dissolve the NHS ester-functionalized fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts using a desalting column or size-exclusion chromatography, eluting with a suitable storage buffer (e.g., PBS).
Self-Validation: The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
The Thiol-Specific Approach: Maleimide Chemistry
Maleimide chemistry offers a more site-specific approach to bioconjugation by targeting the thiol groups of cysteine residues. Since cysteines are generally less abundant than lysines, this method can lead to more homogeneous conjugates.[3]
The Chemistry: The reaction is a Michael addition where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[2][3] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines.[9] A significant drawback of traditional maleimide-based conjugation is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the plasma.[3][8][]
Causality in Protocol Design:
-
pH 6.5-7.5: This pH range is optimal for the specific and efficient reaction of maleimides with thiols, while minimizing side reactions with amines and hydrolysis of the maleimide ring.[9]
-
Reduction of Disulfides: Many cysteine residues in proteins exist as disulfide bonds. To make them available for conjugation, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often added prior to the reaction. DTT can also be used, but it must be removed before adding the maleimide reagent as it also contains a thiol.[]
-
Degassed Buffers: The use of degassed buffers helps to prevent the re-oxidation of free thiols back to disulfide bonds.[12]
Experimental Protocol: Conjugation of a Drug to an Antibody
-
Antibody Reduction (if necessary): Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.2). Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.
-
Drug-Maleimide Preparation: Dissolve the maleimide-functionalized drug in DMSO or DMF.
-
Conjugation: Add a 5- to 10-fold molar excess of the drug-maleimide solution to the reduced antibody.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide.
-
Purification: Purify the ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
Self-Validation: The drug-to-antibody ratio (DAR) can be determined using techniques like UV-Vis spectroscopy (if the drug has a distinct chromophore), mass spectrometry, or HIC.
The Bioorthogonal Game-Changer: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, allowing for highly specific conjugations in complex biological environments without the need for a cytotoxic copper catalyst.[11]
The Chemistry: SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) and an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures and pH without any catalyst.[11] The resulting triazole linkage is exceptionally stable.[8]
Causality in Protocol Design:
-
Bioorthogonal Reactants: Both the azide and the strained alkyne are abiotic functional groups that are essentially inert to the vast array of functional groups found in biological systems, ensuring exquisite specificity.[11]
-
No Catalyst Required: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and whole organisms, where copper toxicity is a concern.[11]
-
Two-Step Process: The application of SPAAC typically involves a two-step process: first, the introduction of either the azide or the strained alkyne into the biomolecule, and second, the reaction with the corresponding partner.
Experimental Protocol: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis
-
Site-Specific Azide Installation: Introduce an azide group into the antibody at a specific site. This can be achieved through various methods, such as incorporating an azido-amino acid (e.g., azidohomoalanine) via enzymatic modification or by reacting a specific antibody residue with an azide-containing reagent.
-
Drug-Linker Preparation: Synthesize or obtain a drug-linker construct functionalized with a strained alkyne (e.g., DBCO).
-
Conjugation: To the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4), add a 3- to 5-fold molar excess of the DBCO-drug linker.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or at 4°C.
-
Purification: Purify the resulting ADC using standard chromatography techniques (e.g., size-exclusion chromatography) to remove any unreacted drug-linker.
Self-Validation: The formation of a homogeneous ADC with a specific DAR can be confirmed by mass spectrometry and SDS-PAGE analysis.
Visualizing the Workflows
NHS Ester Conjugation Workflow
Caption: Workflow for NHS ester-based antibody labeling.
Maleimide-Thiol Conjugation Workflow
Caption: Workflow for maleimide-thiol based ADC synthesis.
SPAAC Conjugation Workflow
Caption: Workflow for site-specific ADC synthesis via SPAAC.
Conclusion: Selecting the Right Tool for the Job
The choice of bioconjugation chemistry is a critical decision that should be guided by the specific requirements of the application.
-
NHS Ester Chemistry remains a valuable and straightforward method for robustly labeling proteins, especially when site-specificity is not a primary concern and a high degree of labeling is desired. The resulting amide bond is exceptionally stable.
-
Maleimide-Thiol Chemistry offers a more site-specific approach by targeting less abundant cysteine residues. However, the potential instability of the resulting thioether linkage in vivo is a significant drawback that has led to the development of next-generation maleimide reagents designed to mitigate this issue.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents the pinnacle of bioorthogonal chemistry, offering unparalleled specificity and the ability to perform conjugations in living systems. The resulting triazole linkage is highly stable. While it often requires the introduction of a non-native functional group, the resulting homogeneity and stability of the bioconjugate are significant advantages, particularly in the development of next-generation therapeutics like ADCs.
As the field of bioconjugation continues to evolve, a thorough understanding of the underlying chemistry and the practical considerations of each method is paramount for the successful design and synthesis of novel and effective bioconjugates.
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Volatile sulfur compounds (VSCs) are pivotal in defining the aroma and flavor profiles of a vast array of foods and beverages.[1][2] Despite often being present in minute concentrations—sometimes in the parts per trillion range—their exceptionally low odor thresholds grant them significant sensory impact.[1][2] This guide provides an in-depth comparison of the flavor profiles of several key sulfur compounds, supported by experimental data and analytical methodologies, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their role in sensory science.
The Dual Nature of Sulfur Compounds: From Desirable Aromas to Off-Notes
The contribution of sulfur compounds to flavor is remarkably context-dependent. At low concentrations, they can impart desirable and characteristic notes, such as the savory aroma of cooked meats or the tropical fruit nuances in wine.[1][3] However, exceeding certain concentrations can lead to unpleasant "sulfury" or "rotten egg" off-flavors.[1][3][4] This dual role underscores the importance of precise control and understanding of these potent molecules in food production and quality control.
Key Sulfur Compounds and Their Distinctive Flavor Profiles
This section will delve into the specific flavor characteristics of several prominent sulfur compounds, their typical occurrences, and their sensory thresholds.
Hydrogen Sulfide (H₂S): The Rotten Egg Aroma
-
Flavor Profile: Primarily known for its characteristic "rotten egg" smell, H₂S is often associated with spoilage.[3][5][6] However, at very low concentrations, it can contribute to the background notes of certain wines.[3]
-
Occurrence: Commonly found in foods as a result of microbial activity and the breakdown of sulfur-containing amino acids.[4][7] It is a notable compound in wine fermentation and can also be present in dairy products, red meat, and poultry.[3][6][8]
-
Sensory Threshold: H₂S has a very low odor threshold, meaning it can be detected by the human nose at extremely low concentrations.
Dimethyl Sulfide (DMS): From Cooked Vegetables to the Scent of the Sea
-
Flavor Profile: The perception of DMS is highly dependent on its concentration. At high levels, it imparts a cooked cabbage or canned corn aroma.[2][9] In lower concentrations, it can contribute to the desirable sweetcorn or vegetable notes in some beers and the characteristic "smell of the sea" in seafood.[9][10]
-
Occurrence: DMS is produced during the cooking of vegetables like corn, cabbage, and asparagus.[9] It is also a significant flavor compound in beer, originating from the malt, and is found in some seafood and truffles.[9]
-
Sensory Threshold: The odor threshold for DMS in white wine has been reported as 25 µg/L.[11]
Methanethiol (Methyl Mercaptan): A Cheesy and Meaty Contributor
-
Flavor Profile: Methanethiol is recognized for its contribution to the flavor of aged cheeses, particularly Cheddar.[12][13] It can also contribute to the savory, meaty notes in cooked beef.[14]
-
Occurrence: Produced through the metabolism of the amino acid methionine by bacteria during cheese ripening.[12][13][15] It is also a key aroma compound in other fermented foods and some vegetables.
-
Sensory Threshold: Like other VSCs, methanethiol has a low sensory threshold, making it a potent flavor compound even at low concentrations.
Volatile Thiols: The Fruity and Tropical Notes in Wine
-
Flavor Profile: A diverse group of sulfur compounds, volatile thiols are largely responsible for the desirable fruity and tropical aromas in many wines, especially Sauvignon Blanc.[3][16][17] Key examples include:
-
Occurrence: These thiols are primarily formed during alcoholic fermentation by yeast from non-aromatic precursors present in the grape juice.[3][18]
-
Sensory Threshold: Volatile thiols have exceptionally low odor thresholds, often in the nanogram per liter (ng/L) range.[3]
Comparative Analysis of Flavor Profiles
To provide a clear comparison, the following table summarizes the key flavor characteristics and typical occurrences of the discussed sulfur compounds.
| Sulfur Compound | Flavor Profile | Typical Occurrences | Odor Threshold (in White Wine) |
| Hydrogen Sulfide (H₂S) | Rotten egg, sulfury | Wine (fermentation byproduct), spoiled food | Very Low |
| Dimethyl Sulfide (DMS) | Cooked cabbage, canned corn, sweetcorn, vegetal | Cooked vegetables, beer, seafood | 25 µg/L[11] |
| Methanethiol | Cheesy, savory, meaty | Aged cheeses (e.g., Cheddar), cooked meats | Low |
| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit, gooseberry, guava | Wine (especially Sauvignon Blanc) | 0.8 ng/L[3] |
| 3-Mercaptohexylacetate (3MHA) | Passion fruit, grapefruit, box tree, gooseberry | Wine | 60 ng/L[3] |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Box tree, passion fruit, broom, black currant | Wine | 4.2 ng/L[3] |
Analytical Methodologies for Sulfur Compound Analysis
The accurate quantification of volatile sulfur compounds is crucial for understanding and controlling their impact on flavor. Due to their low concentrations and high reactivity, specialized analytical techniques are required.[1][19]
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[20][21] As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor.[20] This allows for the direct correlation of specific chemical compounds with their perceived aroma.
Experimental Workflow for GC-O Analysis of Volatile Sulfur Compounds:
Caption: Workflow for GC-O analysis of volatile sulfur compounds.
Detailed Protocol for Headspace SPME-GC-O:
-
Sample Preparation: A representative sample of the food or beverage is placed in a sealed vial. For wine analysis, an internal standard may be added for quantification.
-
Extraction: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the sample. Volatile compounds, including VSCs, adsorb onto the fiber coating.
-
Desorption and Separation: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and carried onto the analytical column for separation based on their boiling points and chemical properties.
-
Detection: The column effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port.
-
Olfactory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, intensity, and description of each perceived odor.
-
Data Analysis: The data from the MS and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their sensory impact.
Biochemical Formation Pathways
The formation of these sulfur compounds often involves complex biochemical pathways. For instance, in wine, volatile thiols are released from non-volatile precursors by yeast enzymes during fermentation.
Simplified Pathway for Volatile Thiol Release in Wine:
Caption: Simplified biochemical pathway of volatile thiol release in wine.
Conclusion
The flavor profiles of sulfur compounds are diverse and complex, playing a critical role in the sensory characteristics of many foods and beverages. A thorough understanding of their individual aromas, sensory thresholds, and formation pathways is essential for food scientists and product developers. Advanced analytical techniques like GC-O are invaluable tools for elucidating the specific contributions of these potent volatile compounds, enabling the targeted modulation of flavor profiles to enhance product quality and consumer acceptance.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-[4-(Methylthio)phenoxy]propionic Acid
Introduction: The Imperative of Purity in Synthesis
In the realm of pharmaceutical and materials science research, the synthetic chemist's success is not solely defined by the successful creation of a target molecule, but by its definitive purity. The compound 3-[4-(Methylthio)phenoxy]propionic acid is a valuable intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a thioether linkage and a carboxylic acid moiety, makes it a versatile building block. However, the very reactivity that makes it useful also opens avenues for the formation of impurities during its synthesis.
The presence of even minute quantities of impurities, such as unreacted starting materials or byproducts, can significantly alter the compound's physical, chemical, and biological properties, potentially leading to failed experiments, misleading biological data, or adverse outcomes in drug development. This guide provides an in-depth comparison of key analytical techniques to rigorously assess the purity of synthesized this compound, ensuring the integrity of your research. We will delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating system for purity verification.
Anticipating the Adversaries: Potential Impurities in Synthesis
A robust purity assessment begins with understanding the potential impurities. The common synthesis of this compound involves the Williamson ether synthesis, reacting 4-(methylthio)phenol with a 3-halopropionic acid (e.g., 3-chloropropionic acid) under basic conditions.[1]
Based on this pathway, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
4-(Methylthio)phenol
-
3-Chloropropionic acid
-
-
Side-Products:
-
Products of self-condensation or degradation.
-
Residual solvents from workup and recrystallization (e.g., Ethyl Acetate, Benzene).[1]
-
Each analytical technique discussed below offers a unique lens through which to view the synthesized product, with varying sensitivities to these specific impurities.
A Comparative Guide to Purity Determination Techniques
No single technique is infallible. A multi-faceted approach, leveraging the orthogonal strengths of different analytical methods, provides the highest degree of confidence in a compound's purity. The classical criteria for purity include sharp melting points and correct elemental composition, but modern chromatography and spectroscopy offer far greater resolution and certainty.[2]
Melting Point Analysis: The Classical Litmus Test
Melting point determination is a foundational technique for assessing the purity of a crystalline solid. The principle is rooted in the thermodynamics of phase transitions: impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[3]
Causality of Choice: This is the first and simplest line of defense. It is rapid, requires minimal sample, and provides a clear qualitative indicator of purity. A pure compound will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas an impure sample will melt at a lower temperature and over a broader range.[4][5] For this compound, a literature melting point is reported as 129°-131°C.[1] A significant deviation from this value is an immediate red flag.[6]
-
Sample Preparation: Ensure the synthesized solid is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[7]
-
Measurement (Digital Apparatus):
-
Place the capillary in the heating block.
-
Perform a rapid initial heating (e.g., 10-15°C/min) to find the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a second sample and heat rapidly to ~15°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.[3]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a cornerstone of purity analysis, offering high-resolution separation and precise quantification of the main compound and its impurities.[8][9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[7]
Causality of Choice: For non-volatile, polar compounds like our target acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It provides excellent sensitivity for detecting both starting materials and potential side-products. A UV detector is ideal, as the aromatic ring in the target molecule and potential impurities will absorb UV light. The carboxyl group allows for detection in the short UV wavelength region (~210 nm).[10]
-
System Preparation:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water (to ensure the carboxylic acid is protonated).[11]
-
Mobile Phase B: Acetonitrile.
-
Detector: Diode Array Detector (DAD) or UV Detector set at an appropriate wavelength (e.g., 220 nm for broad detection).[11]
-
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a dilution for the expected impurity level (e.g., 0.1% or 1 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration similar to the main reference standard. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient might start at 70% A / 30% B, ramping to 20% A / 80% B over 20 minutes to elute all components.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Run the blank (mobile phase), the impurity standard, the reference standard, and the synthesized sample.
-
Identify the peak for this compound by comparing its retention time to the reference standard.
-
Identify and quantify any other peaks. Purity is typically calculated using an area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Confirmation
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[9] It is best suited for thermally stable and volatile compounds.
Causality of Choice: While the target carboxylic acid is not ideal for direct GC analysis due to its low volatility and potential for thermal degradation, GC-MS is invaluable for two purposes:
-
Detecting Volatile Impurities: It can easily detect residual solvents (ethyl acetate, benzene) from the synthesis workup.
-
Analysis after Derivatization: The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl ester). This allows for chromatographic separation and provides a mass spectrum that confirms the molecular weight of the target compound (as its derivative).[12][13]
-
System Preparation:
-
Column: A non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, set to 250°C.
-
-
Sample Preparation: Dissolve a known amount of the synthesized product in a high-purity solvent that does not interfere with the analysis (e.g., Dichloromethane).
-
Chromatographic Conditions:
-
Oven Program: Start at a low temperature (e.g., 40°C) to separate volatile solvents, then ramp up (e.g., to 250°C at 10°C/min) to elute other components.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range from m/z 35 to 500.
-
-
Data Analysis: Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a known library (e.g., NIST).
Caption: Workflow for GC-MS Residual Solvent Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic compounds.[9][14][15] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C nucleus in the molecule.
Causality of Choice: NMR is not just for confirming the identity of the desired product; it is also an excellent tool for assessing purity. Impurities will present their own set of signals in the spectrum. By integrating the area under the peaks, one can often quantify the level of impurities relative to the main product, provided the impurities have unique, non-overlapping signals.[9]
-
¹H NMR: Will confirm the presence of all expected protons: the aromatic protons, the methylthio group, and the two methylene groups of the propionic acid chain. The integration of these signals should correspond to the correct proton count. Impurity peaks (e.g., from unreacted 4-(methylthio)phenol) will be readily apparent.
-
¹³C NMR: Will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The absence of unexpected signals is a strong indicator of purity.
-
Sample Preparation: Dissolve 5-10 mg of the dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) for accurate integration (e.g., 5 seconds).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Structure Confirmation: Assign all peaks in both the ¹H and ¹³C spectra to the atoms of this compound.
-
Purity Assessment: Carefully examine the baseline for small peaks. Compare the chemical shifts to known spectra of potential impurities. Integrate an impurity peak and a product peak of known proton count to estimate the molar ratio.
-
Data Summary and Method Comparison
| Analytical Technique | Primary Purpose | Detectable Impurities | Strengths | Limitations |
| Melting Point | Initial Purity Check | Non-volatile crystalline impurities | Rapid, low cost, simple equipment.[7] | Qualitative, not suitable for amorphous solids, insensitive to some impurities.[2] |
| HPLC-UV | Quantification | Starting materials, side-products, less volatile compounds | High sensitivity and resolution, quantitative, robust.[8] | Requires reference standards for absolute quantification, not suitable for volatile compounds. |
| GC-MS | Volatiles & ID | Residual solvents, thermally stable byproducts | Excellent for volatile impurities, provides structural information (mass spectrum).[9] | Target compound requires derivatization, not suitable for thermally labile compounds. |
| NMR Spectroscopy | Structure ID & Purity | Structurally different impurities | Unambiguous structure confirmation, can quantify without specific impurity standards.[16] | Lower sensitivity than chromatography, requires more sample, expensive instrumentation.[17] |
Conclusion: A Strategy for Self-Validating Purity Assessment
Assessing the purity of synthesized this compound requires a strategic, multi-instrumental approach. No single method provides a complete picture. A self-validating workflow should be adopted as standard practice:
-
Initial Screening: Begin with Melting Point Analysis . A sharp range close to the literature value (129-131°C) provides initial confidence to proceed.[1]
-
Structural Confirmation: Use ¹H and ¹³C NMR to unequivocally confirm the identity of the bulk material. Scrutinize the spectra for any unexpected signals that would indicate impurities.
-
Quantitative Analysis: Employ RP-HPLC as the primary tool for quantifying purity. This method will provide a precise percentage value (e.g., 99.5%) and detect any non-volatile impurities at low levels.
-
Volatiles Check: Perform GC-MS analysis to confirm the absence of residual solvents from the purification process.
By combining these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile for their synthesized compound, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
References
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Navigating Biological Complexity: A Senior Application Scientist's Guide to In Vivo and In Vitro Models
In the landscape of biological research and drug development, the selection of an appropriate model system is a critical decision that profoundly influences the trajectory and translational success of a study. The fundamental choice between in vivo and in vitro models represents a pivotal crossroads, each path offering a unique set of advantages and inherent limitations. This guide provides a comprehensive comparison of these two pillars of biological investigation, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
The Core Distinction: A Tale of Two Environments
The terms in vivo (Latin for "within the living") and in vitro ("in glass") define the fundamental difference between these models. In vivo studies are conducted within a whole, living organism, such as animals or humans, providing a holistic view of biological responses in a complex, integrated system.[1][2][3] In contrast, in vitro experiments are performed outside of a living organism, typically in a controlled laboratory setting using isolated cells, tissues, or organs.[1][2][3]
The journey of a potential therapeutic agent from a laboratory concept to a clinical reality invariably involves both model systems.[2][4] Initial screening and mechanistic studies are often conducted in vitro for their efficiency and cost-effectiveness, while subsequent validation of safety and efficacy necessitates the physiological complexity of an in vivo model.[1][3][4]
A Comparative Analysis: Weighing the Pros and Cons
The choice between in vivo and in vitro models is not a matter of one being definitively superior to the other; rather, it is a strategic decision based on the specific research question, available resources, and the stage of the investigation.
| Feature | In Vitro Models | In Vivo Models |
| Physiological Relevance | Lower; lacks systemic interactions, complex microenvironments, and hormonal/immune responses.[4][5] | Higher; provides a holistic view of biological processes within a complete, living system.[1][4][5] |
| Controllability | High; allows for precise manipulation of experimental variables in an isolated environment.[1] | Lower; subject to the inherent biological variability and complexity of a living organism. |
| Throughput & Scalability | High; amenable to high-throughput screening of numerous compounds or conditions.[6] | Low; resource-intensive and time-consuming, limiting the number of subjects and variables.[4] |
| Cost & Time | Lower; generally less expensive and faster to conduct.[1][6] | Higher; requires significant investment in animal care, housing, and personnel, with longer study durations.[4][7] |
| Ethical Considerations | Minimal; reduces the reliance on animal testing.[1] | Significant; raises ethical concerns regarding animal welfare, requiring strict adherence to regulatory guidelines.[1][4] |
| Mechanistic Insight | Excellent for elucidating specific cellular and molecular mechanisms in a simplified system.[8] | Can be challenging to dissect specific mechanisms due to the complexity of systemic responses. |
| Predictive Value for Humans | Often lower; results may not always translate to human clinical outcomes due to the lack of systemic complexity.[4] | Generally higher, especially with genetically engineered models that mimic human diseases, but interspecies differences remain a challenge.[4][9] |
The Evolving Landscape of In Vitro Models: Beyond the Petri Dish
The world of in vitro research has expanded far beyond traditional two-dimensional (2D) cell cultures. These advancements aim to bridge the gap in physiological relevance that has historically been a major limitation.
2D vs. 3D Cell Culture
Traditional 2D cell cultures, where cells are grown in a monolayer on a flat surface, have been a cornerstone of biological research for decades due to their simplicity and low cost.[10] However, they often fail to replicate the complex cell-cell and cell-extracellular matrix interactions found in living tissues.[10][11]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a more physiologically relevant alternative.[10][12] By allowing cells to grow in three dimensions, these models better mimic the architecture and functionality of tissues and organs, providing a more accurate platform for studying disease and testing drugs.[6][12][13]
The Rise of Organ-on-a-Chip Technology
Organ-on-a-chip (OOC) technology represents a significant leap forward in in vitro modeling. These microfluidic devices contain living cells in continuously perfused, micrometer-sized chambers that simulate the structure and function of human organs.[13][14][15] OOCs can recreate the mechanical forces, chemical gradients, and multicell-type interactions of their in vivo counterparts, offering a more dynamic and predictive model for drug screening and toxicity testing.[13][15][16]
A Spectrum of In Vivo Models: From Rodents to Primates
In vivo models are indispensable for understanding the systemic effects of a substance, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall safety and efficacy.[4][5]
Commonly used in vivo models include:
-
Rodent Models (Mice and Rats): These are the most widely used models in preclinical research due to their genetic similarity to humans, short lifespan, and relatively low cost.[17] Genetically engineered mouse models (GEMMs) can be designed to mimic specific human diseases, providing valuable insights into disease progression and therapeutic response.[5][17]
-
Xenograft Models: In cancer research, patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into an immunocompromised mouse, are powerful tools for evaluating anti-cancer therapies in a personalized manner.[5][18] Cell line-derived xenografts (CDX) are another common model where human cancer cell lines are implanted in mice.[5]
-
Non-Human Primates: Due to their close physiological and genetic proximity to humans, non-human primates are used in later stages of preclinical testing to assess the safety and efficacy of drug candidates before they enter human clinical trials.
Experimental Protocols: A Practical Guide
The following sections provide standardized protocols for a common in vitro cytotoxicity assay and a general workflow for an in vivo study, highlighting the critical steps and the rationale behind them.
In Vitro Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[21][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C. This ensures that the cells are in a logarithmic growth phase and are receptive to the treatment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). This allows for the determination of a dose-response relationship and validates the assay.
-
Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours). The incubation time is critical and should be optimized based on the cell type and the expected mechanism of action of the compound.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. This allows for the enzymatic conversion of MTT to formazan in viable cells.
-
Solubilization: After the incubation with MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[20][23] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
In Vivo Workflow: A General Framework for Preclinical Efficacy Studies
In vivo studies are subject to strict ethical guidelines and regulatory oversight to ensure the humane treatment of animals.[24][25] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist for reporting animal research to ensure transparency and reproducibility.[26]
General Workflow:
-
Experimental Design and Ethical Approval: Develop a detailed experimental plan, including the number of animals, housing conditions, and experimental procedures. This plan must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[25][27]
-
Animal Acclimatization: Upon arrival, animals are allowed a period of acclimatization to the new environment to reduce stress and ensure physiological stability before the start of the experiment.
-
Model Induction (if applicable): For disease models, this step involves inducing the disease state. For example, in a cancer xenograft model, tumor cells are implanted into the animals.[5][28]
-
Treatment Administration: The test compound is administered to the animals via a clinically relevant route (e.g., oral, intravenous, intraperitoneal). A control group receives a placebo or vehicle.
-
Monitoring and Data Collection: Animals are monitored regularly for signs of toxicity and for the desired therapeutic effect. This may involve measuring tumor volume, body weight, blood parameters, or behavioral changes.[29]
-
Endpoint and Tissue Collection: At the end of the study, animals are humanely euthanized, and tissues are collected for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis and Interpretation: The collected data is statistically analyzed to determine the efficacy and safety of the test compound.
Visualizing the Path Forward: From Lab Bench to Living System
The following diagrams illustrate the typical workflow of drug discovery, highlighting the interplay between in vitro and in vivo models, and a common signaling pathway often investigated in both systems.
Conclusion: An Integrated Approach for Translational Success
The debate of in vivo versus in vitro is not about choosing a victor, but about understanding the strengths and limitations of each approach to build a robust and comprehensive research strategy.[1][4] In vitro models offer unparalleled control and throughput for initial screening and mechanistic studies, while in vivo models provide the indispensable context of a whole, living system for validating safety and efficacy.[1][4][7]
The future of biological research lies in the intelligent integration of these models, leveraging the strengths of each to create a more predictive and efficient path from discovery to clinical application. As in vitro technologies like organ-on-a-chip and 3D bioprinting continue to evolve, they will undoubtedly provide more physiologically relevant data, potentially reducing the reliance on animal testing and accelerating the development of novel therapies. However, the complexity of a living organism, with its intricate network of interacting systems, ensures that in vivo studies will remain a cornerstone of biomedical research for the foreseeable future.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[4-(Methylthio)phenoxy]propionic Acid
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3-[4-(Methylthio)phenoxy]propionic acid (CAS No. 18333-20-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin these essential procedures, ensuring a self-validating system of laboratory safety.
Part 1: Core Directive - Hazard Assessment and Waste Characterization
The propionic acid moiety suggests corrosive properties, a characteristic shared by similar compounds like 3-(Methylthio)propionic acid, which is classified as causing severe skin burns and eye damage.[3][4] The methylthio group (-SCH3) indicates the presence of sulfur, which can lead to the release of unpleasant odors and toxic sulfur oxides upon decomposition.
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits Ignitability, Corrosivity, Reactivity, or Toxicity (ICRT).
-
Classification of this compound Waste:
-
Corrosivity: As an acid, waste containing this compound, particularly in concentrated form or in solutions with a pH of 2 or lower, must be classified as Corrosive Hazardous Waste .
-
This initial characterization is the cornerstone of the entire disposal process, dictating the handling, storage, and final disposition methods. All generators of this waste are responsible for its management from "cradle-to-grave" to ensure it is handled safely and correctly.[5]
| Hazard Profile: this compound | |
| Primary Hazard Class | Corrosive (inferred from propionic acid structure)[3][4] |
| Secondary Concerns | Potential for release of unpleasant/toxic sulfur compounds. |
| EPA RCRA Code (likely) | D002 (Corrosivity) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat.[6][7] |
| Environmental Precautions | Avoid release to the environment; do not dispose down the drain.[6][7] |
Part 2: Immediate Safety Protocols & Spill Management
Accidents happen, but a prepared response minimizes risk. All personnel handling this compound must be familiar with these procedures.
Required Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling the pure compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[7]
-
Body Protection: A lab coat or chemical-resistant apron.[6]
Spill Response Protocol
The response to a spill depends on its scale. For any spill, ensure the area is well-ventilated.
For Small Spills (e.g., <100 mL of solution or a few grams of solid):
-
Containment: Cordon off the area to prevent spreading.
-
Neutralization: Gently cover the spill with an alkaline material like sodium bicarbonate or soda ash.[8] Avoid raising dust.
-
Absorption: Once fizzing (CO2 evolution) has stopped, absorb the neutralized mixture with an inert material such as vermiculite, clay, or sand.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontamination: Wipe down the spill area with a solution of bleach followed by water to oxidize and remove any residual thio-compounds, which are responsible for persistent odors.[9]
For Large Spills:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Report: Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound waste requires a systematic approach involving segregation, containerization, and, where appropriate, on-site treatment before collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
DO NOT mix this acidic waste with bases, oxidizing agents, or cyanides.
-
Keep solid and liquid waste streams separate.[10]
-
Collect aqueous and organic solvent waste streams in separate containers.
Step 2: Containerization and Labeling
All waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Select a Compatible Container: Use a container made of material compatible with corrosive acids, such as glass or high-density polyethylene (HDPE). The original product container is often an excellent choice.[12] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must include:
-
The words "Hazardous Waste" [11]
-
The full chemical name: "this compound"
-
The hazard characteristic: "Corrosive"
-
The accumulation start date.
-
Step 3: On-Site Neutralization Protocol (for Dilute Aqueous Waste Only)
For dilute aqueous solutions (<5%), neutralization can render the waste less hazardous, specifically by removing the corrosive characteristic. This does not necessarily mean it can be poured down the drain. The resulting salt solution must still be collected for disposal by a licensed contractor unless your institution's EHS provides explicit permission.
Methodology:
-
Preparation: Conduct this procedure in a functioning chemical fume hood. Wear all required PPE. Place the container of acidic aqueous waste in a larger secondary container to contain any potential spills.
-
Reagent: Prepare a saturated solution of sodium bicarbonate (baking soda) or a 10% solution of sodium carbonate (soda ash).
-
Slow Addition: Using a stir bar for gentle agitation, add the basic solution to the acidic waste very slowly. The reaction is exothermic and will release carbon dioxide gas, which can cause foaming and splashing if the base is added too quickly.
-
Monitoring: Monitor the pH of the waste solution regularly using pH paper or a calibrated pH meter.
-
Completion: Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Containerization: Once neutralized, securely cap the container. If the label indicated "Corrosive," this can be struck through, but the contents must remain clearly identified. This neutralized solution is now ready for collection.
Step 4: Final Disposal and Collection
-
Neat (Pure) Compound and Contaminated Solids: Unused pure compound and any contaminated materials (e.g., absorbent from spills, weigh paper, gloves) should be collected in a designated solid hazardous waste container. Do not attempt to neutralize the pure, concentrated acid.
-
Arranging for Pickup: Once your waste container is full (no more than 90% capacity) or you have accumulated it for the maximum time allowed by your institution (e.g., 180 days), contact your EHS office or contracted hazardous waste hauler to arrange for pickup. Ensure all manifests and tracking documents are completed as required by law.[13]
Part 4: Visualization of the Disposal Workflow
To aid in rapid decision-making, the following flowchart illustrates the proper disposal path for this compound waste.
Caption: Decision workflow for disposal of this compound.
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- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
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- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- 3-(Methylthio)propionic acid - Safety Data Sheet. (2018, June 22). Synerzine.
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- 3-(4-Methylthiobenzoyl)propionic acid - Safety Data Sheet. (2021, May 1). Angene Chemical.
- 3-[4-(Methylthio)phenyl]propionic acid - Safety Data Sheet. (2024, March 3). Fisher Scientific.
- How to deal with thiophenol spill? (2017, June 28). Reddit.
- Propionic Acid - Safety Data Sheet. (2001, November 2). Hill Brothers Chemical Company.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
